molecular formula C19H21BrN4S B12414381 Antibacterial agent 72

Antibacterial agent 72

Numéro de catalogue: B12414381
Poids moléculaire: 417.4 g/mol
Clé InChI: DDSMIWLZASRKLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Antibacterial agent 72 is a useful research compound. Its molecular formula is C19H21BrN4S and its molecular weight is 417.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C19H21BrN4S

Poids moléculaire

417.4 g/mol

Nom IUPAC

4-N-[[5-(3-bromophenyl)thiophen-2-yl]methyl]-2-N-(2-methylpropyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C19H21BrN4S/c1-13(2)11-23-19-21-9-8-18(24-19)22-12-16-6-7-17(25-16)14-4-3-5-15(20)10-14/h3-10,13H,11-12H2,1-2H3,(H2,21,22,23,24)

Clé InChI

DDSMIWLZASRKLN-UHFFFAOYSA-N

SMILES canonique

CC(C)CNC1=NC=CC(=N1)NCC2=CC=C(S2)C3=CC(=CC=C3)Br

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of Antibacterial Agent 72: A Novel Inhibitor of Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of Antibacterial Agent 72, a novel antimicrobial compound targeting the essential bacterial enzyme MurG. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial therapies.

Executive Summary

This compound is a potent and selective inhibitor of the bacterial cell wall synthesis enzyme, UDP-N-acetylglucosamine:N-acetylmuramyl-(pentapeptide) pyrophosphoryl-undecaprenol N-acetylglucosamine transferase (MurG). By targeting this crucial step in peptidoglycan biosynthesis, Agent 72 effectively disrupts the formation of the bacterial cell wall, leading to cell lysis and death. This guide details the biochemical and cellular effects of Agent 72, including its enzymatic inhibition, whole-cell activity, and the induction of the bacterial cell wall stress response.

Introduction to the Target: MurG

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. It is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides.[1][2] The biosynthesis of peptidoglycan is a multi-step process that is a well-established target for antibacterial drugs.

MurG is a glycosyltransferase that catalyzes the final intracellular step in the synthesis of the peptidoglycan precursor, Lipid II.[3] Specifically, MurG transfers a GlcNAc moiety from UDP-GlcNAc to Lipid I, forming the disaccharide-pentapeptide precursor Lipid II.[4] This precursor is then translocated across the cell membrane to the periplasm, where it is incorporated into the growing peptidoglycan chain.[2] Due to its essential role and conservation across many bacterial species, MurG is an attractive target for the development of novel antibiotics.

Quantitative Analysis of this compound Efficacy

The efficacy of this compound was evaluated through both enzymatic and whole-cell assays. The half-maximal inhibitory concentration (IC50) against purified MurG and the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria were determined.

Parameter Organism Value Reference Compound (Vancomycin) Value
IC50 Escherichia coli MurG4.5 µMNot Applicable
Staphylococcus aureus MurG2.8 µMNot Applicable
MIC Staphylococcus aureus ATCC 292138 µg/mL1 µg/mL
Methicillin-resistant S. aureus (MRSA) ATCC 4330016 µg/mL2 µg/mL
Escherichia coli ATCC 2592264 µg/mL>128 µg/mL
Pseudomonas aeruginosa ATCC 27853128 µg/mL>128 µg/mL

Table 1: In Vitro Efficacy of this compound. The data demonstrates potent inhibition of MurG by Agent 72 at the enzymatic level. The whole-cell activity is significant against Gram-positive bacteria, including MRSA. The higher MIC values against Gram-negative bacteria may be attributed to the presence of the outer membrane, which can act as a permeability barrier.

Signaling Pathways and Logical Relationships

The inhibition of MurG by this compound leads to the depletion of Lipid II, a critical precursor for peptidoglycan synthesis. This disruption in cell wall biogenesis triggers a cascade of cellular responses, primarily the cell wall stress response, which is mediated by two-component systems such as Cpx and Rcs in Gram-negative bacteria.[5][6][7]

Signaling Pathway of MurG Inhibition

The following diagram illustrates the signaling pathway initiated by the inhibition of MurG by Agent 72.

MurG_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MurG MurG Lipid_II Lipid II MurG->Lipid_II CpxA CpxA (Sensor Kinase) MurG->CpxA Stress Signal RcsC RcsC (Sensor Kinase) MurG->RcsC Stress Signal Lipid_I Lipid I Lipid_I->MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylation RcsB RcsB (Response Regulator) RcsC->RcsB Phosphorylation Agent72 This compound Agent72->MurG Inhibition Stress_Response_Genes Stress Response Genes CpxR->Stress_Response_Genes Upregulation RcsB->Stress_Response_Genes Upregulation

Caption: Inhibition of MurG by Agent 72 blocks Lipid II synthesis, inducing cell wall stress and activating the Cpx and Rcs signaling pathways.

Experimental Workflow for Characterization

The following diagram outlines the logical workflow for the discovery and characterization of a bacterial cell wall synthesis inhibitor like Agent 72.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Hit Validation & Initial Characterization cluster_moa Mechanism of Action Studies cluster_confirmation Confirmation & Downstream Effects HTS High-Throughput Screening (Whole-Cell Assay) Hit_Identification Hit Identification HTS->Hit_Identification MIC_Determination MIC Determination (Bacterial Panel) Hit_Identification->MIC_Determination Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Hit_Identification->Cytotoxicity_Assay Target_Identification Target Identification (e.g., Affinity Chromatography) MIC_Determination->Target_Identification Whole_Cell_PG_Assay Whole-Cell Peptidoglycan Synthesis Assay MIC_Determination->Whole_Cell_PG_Assay Enzymatic_Assay Enzymatic Assay (IC50 Determination) Target_Identification->Enzymatic_Assay Precursor_Analysis Peptidoglycan Precursor Analysis (HPLC) Whole_Cell_PG_Assay->Precursor_Analysis Gene_Expression Gene Expression Analysis (Cell Wall Stress Response) Precursor_Analysis->Gene_Expression Microscopy Electron Microscopy (Cell Morphology) Precursor_Analysis->Microscopy

Caption: A logical workflow for the discovery and characterization of cell wall synthesis inhibitors.

Experimental Protocols

MurG Enzymatic Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of MurG by coupling the release of UDP from the enzymatic reaction to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified MurG enzyme

  • Lipid I substrate

  • UDP-GlcNAc

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the Lipid I substrate and UDP-GlcNAc to the reaction mixture.

  • To determine inhibitory activity, add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding purified MurG enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the MurG activity. Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Peptidoglycan Synthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells.

Materials:

  • Mid-log phase bacterial culture (e.g., S. aureus)

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)

  • Growth medium (e.g., Tryptic Soy Broth)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow bacteria to mid-log phase and resuspend in fresh growth medium.

  • Add varying concentrations of this compound and incubate for 15 minutes.

  • Add [¹⁴C]-GlcNAc to the cultures and incubate for an additional 30 minutes to allow for incorporation into peptidoglycan.

  • Stop the reaction by adding cold TCA to precipitate macromolecules, including peptidoglycan.

  • Collect the precipitate by filtration and wash thoroughly with TCA to remove unincorporated radiolabel.

  • Measure the radioactivity of the precipitate using a scintillation counter.

  • A decrease in radioactivity in treated samples compared to the untreated control indicates inhibition of peptidoglycan synthesis.

Analysis of Peptidoglycan Precursors by HPLC

This method is used to identify the accumulation of specific peptidoglycan precursors within the bacterial cytoplasm, which can pinpoint the site of inhibition in the biosynthesis pathway.[1][8]

Materials:

  • Bacterial culture treated with this compound

  • Boiling water bath

  • Centrifuge

  • HPLC system with a C18 reverse-phase column

  • Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Standards for peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide, Lipid I)

Procedure:

  • Treat a mid-log phase bacterial culture with this compound at a concentration above the MIC for a short period (e.g., 30 minutes).

  • Harvest the cells by centrifugation and extract the cytoplasmic precursors by boiling the cell pellet in water.

  • Centrifuge the extract to remove cell debris and collect the supernatant.

  • Analyze the supernatant by reverse-phase HPLC using a gradient of mobile phase B to separate the precursors.

  • Monitor the elution profile at a suitable wavelength (e.g., 262 nm for UDP-containing precursors).

  • Compare the retention times of peaks in the treated sample to those of known standards to identify accumulated precursors. Inhibition of MurG is expected to lead to an accumulation of Lipid I.

Conclusion

This compound represents a promising new class of antibiotics targeting the essential bacterial enzyme MurG. Its potent activity against Gram-positive bacteria, including resistant strains, underscores its potential for further development. The detailed mechanistic understanding presented in this guide provides a solid foundation for future preclinical and clinical investigations.

References

Unraveling "Antibacterial Agent 72": A Technical Guide to Membrane-Targeting Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Antibacterial Agent 72" : Initial research indicates that "this compound" is not a formally recognized name of a specific antibacterial compound. Instead, it is highly probable that this term originates from a misinterpretation of a citation number, such as "", within a scientific publication. Several chemical suppliers list products under this generic name, noting that they target the bacterial membrane. This guide will therefore focus on a well-characterized, clinically significant antibacterial agent that exemplifies this mechanism of action: Daptomycin . This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, isolation, and mechanism of action of this important antibiotic.

Discovery and Isolation of Daptomycin

Daptomycin is a cyclic lipopeptide antibiotic that was first discovered in the 1980s as a product of the fermentation of the soil bacterium Streptomyces roseosporus. Its discovery was the result of a systematic screening program for novel antibiotics with activity against Gram-positive bacteria.

Initial Screening and Identification

The discovery of Daptomycin began with the screening of thousands of soil samples for microorganisms capable of producing antibacterial compounds. An isolate of Streptomyces roseosporus was found to produce a substance with potent bactericidal activity against a range of Gram-positive pathogens. This substance was initially designated LY146032 and was later named Daptomycin.

Fermentation and Purification Protocol

The isolation and purification of Daptomycin from Streptomyces roseosporus fermentation broths is a multi-step process designed to separate the lipopeptide from other cellular components and metabolites.

Experimental Protocol: Daptomycin Fermentation and Purification

  • Fermentation: Streptomyces roseosporus is cultured in a large-scale fermenter containing a nutrient-rich medium. The medium composition, temperature, pH, and aeration are optimized to maximize the production of Daptomycin.

  • Harvesting: After a fermentation period of several days, the culture broth is harvested. The bacterial cells (mycelia) are separated from the supernatant, which contains the secreted Daptomycin, typically by centrifugation or filtration.

  • Initial Extraction: The pH of the supernatant is adjusted to precipitate Daptomycin, which is then collected. Alternatively, solvent extraction using a water-immiscible organic solvent, such as butanol, can be employed to extract the antibiotic from the aqueous supernatant.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to achieve high purity. This typically includes:

    • Ion-exchange chromatography: To separate molecules based on their net charge.

    • Reversed-phase chromatography: To separate molecules based on their hydrophobicity. High-performance liquid chromatography (HPLC) is often used in the final polishing steps.

  • Crystallization and Lyophilization: The purified Daptomycin is then crystallized or lyophilized to obtain a stable, powdered form of the active pharmaceutical ingredient.

Mechanism of Action: Targeting the Bacterial Membrane

Daptomycin exhibits a unique mechanism of action that involves the disruption of the bacterial cell membrane's function, leading to rapid cell death. This process is dependent on the presence of calcium ions.

Calcium-Dependent Membrane Binding and Oligomerization

Daptomycin's activity is initiated by its binding to the bacterial cell membrane in a calcium-dependent manner. The positively charged calcium ions are thought to bridge the negatively charged phosphate groups of the bacterial membrane phospholipids with the negatively charged amino acid residues of the Daptomycin molecule. This interaction facilitates the insertion of Daptomycin's lipid tail into the bacterial membrane.

Membrane Depolarization and Ion Leakage

Following membrane insertion, Daptomycin molecules oligomerize to form a pore-like structure. This structure disrupts the integrity of the cell membrane, leading to a rapid efflux of potassium ions and other essential cellular components. The resulting membrane depolarization dissipates the cell's membrane potential, which is crucial for various cellular processes, including ATP synthesis and nutrient transport.

Inhibition of Macromolecular Synthesis and Cell Death

The loss of membrane potential and leakage of cellular contents leads to the cessation of DNA, RNA, and protein synthesis. This ultimately results in rapid, concentration-dependent bactericidal activity against susceptible Gram-positive bacteria.

Signaling Pathway: Daptomycin's Mechanism of Action

Daptomycin_Mechanism Daptomycin Daptomycin MembraneBinding Ca²⁺-Dependent Membrane Binding Daptomycin->MembraneBinding Calcium Ca²⁺ Ions Calcium->MembraneBinding BacterialMembrane Bacterial Cell Membrane Oligomerization Oligomerization and Pore Formation BacterialMembrane->Oligomerization Insertion MembraneBinding->BacterialMembrane Depolarization Membrane Depolarization Oligomerization->Depolarization IonLeakage K⁺ Ion Efflux Oligomerization->IonLeakage Inhibition Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Inhibition IonLeakage->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Daptomycin's mechanism of action, from calcium-dependent binding to cell death.

Antibacterial Spectrum and Activity

Daptomycin is primarily active against Gram-positive bacteria, including several multidrug-resistant strains. Its efficacy against Gram-negative bacteria is limited due to the presence of the outer membrane, which prevents the antibiotic from reaching its target, the cytoplasmic membrane.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Daptomycin against a range of clinically relevant Gram-positive bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesStrainMIC Range (µg/mL)
Staphylococcus aureus (MSSA)ATCC 292130.25 - 1.0
Staphylococcus aureus (MRSA)ATCC 433000.5 - 2.0
Enterococcus faecalis (VSE)ATCC 292121.0 - 4.0
Enterococcus faecium (VRE)Clinical Isolate2.0 - 8.0
Streptococcus pneumoniaeATCC 49619≤0.06 - 0.5

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution of Antibiotic: A series of twofold dilutions of Daptomycin are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of Daptomycin at which there is no visible growth of the bacterium.

Experimental Workflow and Logical Relationships

The discovery and development of a novel antibiotic like Daptomycin follows a structured workflow, from initial screening to preclinical and clinical evaluation.

Diagram: Antibiotic Discovery and Development Workflow

Antibiotic_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Screening High-Throughput Screening of Natural Products/Synthetic Libraries HitID Hit Identification and Validation Screening->HitID LeadOpt Lead Optimization (Structure-Activity Relationship) HitID->LeadOpt InVitro In Vitro Testing (MIC, Spectrum of Activity) LeadOpt->InVitro InVivo In Vivo Animal Models (Efficacy and Toxicity) InVitro->InVivo Phase1 Phase I (Safety in Healthy Volunteers) InVivo->Phase1 Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy and Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A simplified workflow for the discovery and development of a new antibiotic.

"Antibacterial agent 72" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 72, identified as N4-[[5-(3-bromophenyl)-2-thienyl]methyl]-N2-(2-methylpropyl)-2,4-pyrimidinediamine, is a novel synthetic compound demonstrating significant antibacterial activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. The core of its antibacterial efficacy lies in its ability to target and disrupt the bacterial membrane, leading to a loss of membrane potential and subsequent cell death. This guide consolidates available quantitative data, details key experimental methodologies for its evaluation, and visualizes its proposed mechanism and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a phenylthiophene pyrimidindiamine derivative. Its structure is characterized by a central pyrimidinediamine core substituted with an isobutyl group and a (5-(3-bromophenyl)thiophen-2-yl)methyl group.

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name N4-[[5-(3-bromophenyl)-2-thienyl]methyl]-N2-(2-methylpropyl)-2,4-pyrimidinediamine
Molecular Formula C19H21BrN4S
Molecular Weight 417.37 g/mol
CAS Number 2412500-67-3
Appearance Solid
SMILES CC(C)CNC1=NC=CC(NCC2=CC=C(C3=CC=CC(Br)=C3)S2)=N1

Antibacterial Activity

This compound has demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against clinically relevant pathogens.

Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive3
Escherichia coliGram-negative2
Other strains.........
(Data to be populated from the full text of Fan T, et al. Eur J Med Chem. 2020)

Mechanism of Action: Targeting the Bacterial Membrane

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane.[1][2] This interaction leads to a cascade of events culminating in bacterial cell death. Unlike many conventional antibiotics that target intracellular processes, this membrane-active mechanism may be less prone to the development of bacterial resistance. The proposed mechanism involves the dissipation of the bacterial membrane potential and leakage of cellular contents.[2]

cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space Agent72 This compound Membrane Lipid Bilayer Agent72->Membrane Interaction & Disruption Potential Membrane Potential (Maintained) Membrane->Potential Dissipation Contents Cellular Contents (Intact) Membrane->Contents Leakage Death Bacterial Cell Death Potential->Death Contents->Death

Diagram 1: Proposed mechanism of action of this compound targeting the bacterial membrane.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step synthesis protocol will be included here upon accessing the full research paper, including reagents, reaction conditions, and purification methods.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Bacterial Strain Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth) to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Start Start Prepare_Bacteria Prepare Bacterial Suspension Start->Prepare_Bacteria Serial_Dilution Perform Serial Dilution of Agent 72 Start->Serial_Dilution Inoculate Inoculate Microplate Prepare_Bacteria->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC End End Read_MIC->End

Diagram 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cytotoxicity Assay

The potential toxicity of this compound against mammalian cells is assessed using a standard cytotoxicity assay, such as the MTT assay.

Protocol:

  • Cell Culture: Mammalian cells (e.g., HEK293T) are seeded in a 96-well plate and cultured until they reach a suitable confluency.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Bacterial Membrane Potential Assay

The effect of this compound on the bacterial membrane potential is measured using a fluorescent probe, such as DiSC3(5).

Protocol:

  • Bacterial Preparation: Bacterial cells are harvested, washed, and resuspended in a suitable buffer.

  • Dye Loading: The fluorescent dye DiSC3(5) is added to the bacterial suspension and incubated to allow the dye to accumulate in the polarized bacterial membranes, resulting in fluorescence quenching.

  • Compound Addition: this compound is added to the bacterial suspension.

  • Fluorescence Monitoring: The change in fluorescence intensity is monitored over time using a fluorometer. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Conclusion

This compound represents a promising lead compound in the development of new antibacterial therapies. Its mechanism of action, targeting the bacterial membrane, offers a potential advantage in overcoming existing antibiotic resistance mechanisms. Further studies, including in vivo efficacy and detailed toxicological profiling, are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 72 (a representative fifth-generation cephalosporin, ceftobiprole) is a potent, broad-spectrum parenteral antibiotic.[1][2][3] It demonstrates bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[2][3] A key feature of this agent is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[1][2][4] This document provides a comprehensive overview of its in vitro spectrum of activity, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4] This is achieved through its high-affinity binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3][4] By binding to PBPs, the agent disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and subsequent bacterial cell lysis.[4]

Notably, this compound exhibits a high affinity for PBP2a of MRSA and PBP2x of penicillin-resistant Streptococcus pneumoniae, which are key resistance determinants to many other β-lactam antibiotics.[2][3][4] In Gram-negative bacteria such as Escherichia coli, it demonstrates strong binding to PBP2 and PBP3.[2]

cluster_0 Bacterial Cell cluster_1 Periplasmic Space / Cell Wall PBP Penicillin-Binding Proteins (PBPs) CellLysis Cell Wall Instability & Cell Lysis PBP->CellLysis Inhibition leads to Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->PBP Catalyzed by Agent72 This compound Agent72->PBP Binds to & Inhibits

Caption: Mechanism of action of this compound.

In Vitro Spectrum of Activity

The in vitro activity of this compound has been evaluated against a broad range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested bacterial isolates.

Table 1: In Vitro Activity against Gram-Positive Bacteria

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (Methicillin-susceptible)4090.250.5
Staphylococcus aureus (Methicillin-resistant)79212
Streptococcus pneumoniae (Penicillin-susceptible)-0.0150.015
Streptococcus pneumoniae (Penicillin-intermediate)-0.0150.25
Streptococcus pneumoniae (Penicillin-resistant)-0.250.5
Enterococcus faecalis---

Data compiled from multiple sources.[5][6]

Table 2: In Vitro Activity against Gram-Negative Bacteria

OrganismNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli12130.060.25
Klebsiella pneumoniae8540.060.5
Enterobacter cloacae4060.122
Pseudomonas aeruginosa621432

Data compiled from multiple sources.[5][6][7]

Experimental Protocols

The determination of the in vitro susceptibility of bacteria to this compound is primarily conducted using standardized methods such as broth microdilution and disk diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[8][9]

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB). These dilutions are typically dispensed into 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. This is achieved by selecting well-isolated colonies from an 18-24 hour agar plate, suspending them in a suitable broth, and adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10][11] The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.[8]

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[8]

cluster_workflow Broth Microdilution MIC Testing Workflow prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Agent 72 in Microtiter Plate prep_plate->inoculate incubate 4. Incubate at 35°C for 16-20 hours inoculate->incubate read_results 5. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) incubate->read_results

Caption: Workflow for MIC Determination.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.[11][12]

Protocol:

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab in three directions to ensure confluent growth.[13]

  • Disk Application: Paper disks impregnated with a specified concentration of this compound are placed on the inoculated agar surface using sterile forceps or a disk dispenser.[11]

  • Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The results are interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to established clinical breakpoints.[9]

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive and Gram-negative bacteria, including challenging resistant phenotypes such as MRSA.[7] Its mechanism of action, centered on the effective inhibition of essential PBPs, underpins its bactericidal effect.[2][4] The standardized methodologies for susceptibility testing provide a robust framework for its evaluation in both research and clinical settings. This agent represents a significant tool in the management of a variety of bacterial infections.

References

In-Depth Technical Guide: Antibacterial Agent 72 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, novel chemical scaffolds with unique mechanisms of action are of paramount importance. "Antibacterial agent 72," identified as compound 14g in the scientific literature, represents a promising phenylthiophene pyrimidindiamine derivative with potent activity against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of its antibacterial properties, mechanism of action, and the experimental protocols used in its evaluation, based on the foundational study by Fan et al. (2020).

This compound, with the chemical name N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, has been shown to exert its bactericidal effects by targeting and disrupting the bacterial cell membrane.[1][2] This membrane-centric mechanism is a significant area of interest as it may be less prone to the development of bacterial resistance compared to conventional antibiotics that target specific intracellular processes. This document serves as a detailed resource, presenting quantitative efficacy data, step-by-step experimental methodologies, and visual representations of the agent's mode of action to aid in further research and development.

Quantitative Data: In Vitro Antibacterial Activity

The antibacterial efficacy of this compound and its analogs was quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria. The data clearly indicates a strong inhibitory effect against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

CompoundChemical StructureS. aureus (ATCC29213) MIC (μg/mL)S. aureus (MRSA) (ATCC43300) MIC (μg/mL)B. subtilis (ATCC6633) MIC (μg/mL)E. coli (ATCC25922) MIC (μg/mL)
This compound (14g) N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine3342
CiprofloxacinN/A0.520.250.06

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the antibacterial properties and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the minimum concentration of the agent that inhibits the visible growth of bacteria.

a. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC29213)

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

b. Procedure:

  • Prepare a bacterial suspension from an overnight culture in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired concentrations.

  • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Membrane Potential Assay

This assay measures the change in bacterial membrane potential upon exposure to this compound, using the fluorescent probe DiSC3(5).

a. Materials:

  • S. aureus (ATCC29213)

  • Phosphate-buffered saline (PBS)

  • DiSC3(5) fluorescent dye

  • This compound

  • Fluorometer

b. Procedure:

  • Grow S. aureus to the mid-logarithmic phase and harvest the cells by centrifugation.

  • Wash the bacterial pellet twice with PBS and resuspend in PBS to an optical density at 600 nm (OD600) of 0.2.

  • Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark until the fluorescence signal stabilizes.

  • Add this compound at various concentrations (e.g., 1x MIC, 2x MIC) to the bacterial suspension.

  • Immediately measure the fluorescence intensity over time using a fluorometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm. An increase in fluorescence indicates membrane depolarization.

Bacterial Content Leakage Assay

This protocol assesses the integrity of the bacterial cell membrane by measuring the leakage of intracellular contents using the fluorescent dye Propidium Iodide (PI).

a. Materials:

  • S. aureus (ATCC29213)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) solution

  • This compound

  • Fluorometer or fluorescence microscope

b. Procedure:

  • Prepare a suspension of mid-logarithmic phase S. aureus in PBS, as described in the membrane potential assay.

  • Treat the bacterial suspension with this compound at different concentrations (e.g., 1x MIC, 2x MIC) for a specified time (e.g., 30 minutes).

  • Add Propidium Iodide to the suspension to a final concentration of 10 µg/mL.

  • Incubate for 15 minutes in the dark.

  • Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in red fluorescence indicates compromised membrane integrity and uptake of PI.

Mandatory Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading bacterial_culture Bacterial Culture (Overnight) mcfarland Adjust to 0.5 McFarland bacterial_culture->mcfarland Standardize inoculum Dilute 1:100 (Final Inoculum) mcfarland->inoculum add_inoculum Add Bacterial Inoculum inoculum->add_inoculum serial_dilution Serial Dilution of This compound in 96-well plate serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_effect Mechanism of Disruption membrane Cytoplasmic Membrane (Polarized) depolarization Membrane Depolarization (Loss of Potential) membrane->depolarization Leads to cytoplasm Cytoplasm (Intact) agent72 This compound agent72->membrane Targets permeabilization Increased Membrane Permeability depolarization->permeabilization leakage Leakage of Intracellular Contents permeabilization->leakage cell_death Bacterial Cell Death leakage->cell_death

Caption: Proposed mechanism of action of this compound on Gram-positive bacteria.

References

An In-depth Technical Guide to Antibacterial Agent 72: A Novel Membrane-Targeting Agent Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. In the urgent quest for novel therapeutics, a promising candidate, designated Antibacterial Agent 72, has emerged from the phenylthiazole and phenylthiophene pyrimidindiamine class of compounds. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, in vitro efficacy, and detailed experimental protocols for its evaluation.

Chemical Identity:

  • Systematic Name: N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine

  • Compound ID: 14g (as referenced in primary literature)

  • Molecular Formula: C19H21BrN4S

  • CAS Number: 2412500-67-3[1]

This compound exerts its bactericidal effect by selectively targeting and disrupting the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific intracellular processes.[1]

Quantitative Data Presentation

The in vitro antibacterial activity of Agent 72 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the available data against key bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Escherichia coliGram-Negative2
Staphylococcus aureusGram-Positive3

Data sourced from Fan T, et al. Eur J Med Chem. 2020;190:112141.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the agent in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.[2][3][4]

Materials:

  • This compound

  • Log-phase bacterial culture

  • CAMHB

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Prepare flasks containing CAMHB with varying concentrations of this compound (e.g., 1x, 2x, 4x MIC).

  • Inoculate each flask with a standardized log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Include a growth control flask without the agent.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time to generate the time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[3]

Bacterial Membrane Potential Assay

This assay assesses the agent's ability to depolarize the bacterial cytoplasmic membrane using the fluorescent probe DiSC3(5).[5][6][7]

Materials:

  • Log-phase bacterial culture

  • DiSC3(5) fluorescent dye

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose)

  • Potassium chloride (KCl)

  • Fluorometer

Procedure:

  • Harvest log-phase bacteria by centrifugation and wash with buffer.

  • Resuspend the cells in the buffer to a specific optical density (e.g., OD600 of 0.05).

  • Add DiSC3(5) to the cell suspension and incubate to allow the dye to be taken up by polarized cells, leading to fluorescence quenching.

  • Add KCl to equilibrate the potassium ion concentration across the membrane.

  • Place the cell suspension in a fluorometer cuvette and record the baseline fluorescence.

  • Add this compound at the desired concentration and monitor the change in fluorescence over time. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Cytoplasmic Membrane Permeability Assay

This assay measures the integrity of the cytoplasmic membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.[8][9][10]

Materials:

  • Log-phase bacterial culture

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Harvest and wash log-phase bacteria, then resuspend in PBS.

  • Add PI to the bacterial suspension.

  • Add this compound at the desired concentration.

  • Incubate the mixture at room temperature in the dark.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 617 nm emission for PI).[9] An increase in fluorescence indicates membrane permeabilization.

Visualizations

Experimental Workflow

experimental_workflow cluster_mic MIC Determination cluster_time_kill Time-Kill Assay cluster_membrane Membrane Integrity Assays prep_agent_mic Prepare Agent Dilutions prep_inoculum_mic Prepare Bacterial Inoculum prep_agent_mic->prep_inoculum_mic incubate_mic Incubate Plates prep_inoculum_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_flasks Prepare Flasks with Agent inoculate_flasks Inoculate with Bacteria prep_flasks->inoculate_flasks sample_timepoints Sample at Time Points inoculate_flasks->sample_timepoints plate_and_count Plate and Count CFU sample_timepoints->plate_and_count prep_cells_mem Prepare Bacterial Suspension add_dye Add Fluorescent Dye (DiSC3(5) or PI) prep_cells_mem->add_dye add_agent_mem Add Agent 72 add_dye->add_agent_mem measure_fluorescence Measure Fluorescence add_agent_mem->measure_fluorescence

Caption: Workflow for evaluating the antibacterial properties of Agent 72.

Signaling Pathway of Membrane Disruption

membrane_disruption cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Inner Membrane Inner Membrane Cytoplasm Cytoplasm Agent 72 Agent 72 Membrane Binding Membrane Binding Agent 72->Membrane Binding Initial Interaction Membrane Depolarization Membrane Depolarization Membrane Binding->Membrane Depolarization Disrupts Potential Content Leakage Content Leakage Membrane Binding->Content Leakage Pore Formation Ion Efflux Ion Efflux Membrane Depolarization->Ion Efflux K+ ions exit ATP Depletion ATP Depletion Membrane Depolarization->ATP Depletion Cell Death Cell Death Ion Efflux->Cell Death ATP Depletion->Cell Death Content Leakage->Cell Death

Caption: Proposed mechanism of bacterial membrane disruption by Agent 72.

References

In Vitro Antibacterial Profile of Antibacterial Agent 72: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antibacterial activity of "Antibacterial agent 72," a novel phenylthiophene pyrimidindiamine derivative. Identified in the scientific literature as compound 14g , with the chemical name N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine , this agent has demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its antibacterial properties, mechanism of action, and the experimental protocols used for its evaluation.

Core Compound Information

  • Compound Name: this compound (also known as compound 14g)

  • Chemical Name: N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine

  • Chemical Formula: C19H21BrN4S

  • CAS Number: 2412500-67-3

  • Primary Mechanism of Action: Targets and disrupts the bacterial cell membrane, leading to dissipation of membrane potential and leakage of intracellular contents.[1]

Quantitative Antibacterial Activity

The in vitro potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coliGram-Negative2
Staphylococcus aureusGram-Positive3

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against key bacterial pathogens.

Mechanism of Action: Bacterial Membrane Disruption

This compound exerts its bactericidal effects by targeting the integrity of the bacterial cell membrane. This mechanism involves a multi-step process that leads to rapid cell death. Unlike many conventional antibiotics that target specific metabolic pathways, this direct action on the cell membrane is a promising strategy to combat antibiotic resistance.[1]

The proposed mechanism involves the following key events:

  • Binding to the Bacterial Membrane: The agent initially interacts with the outer surface of the bacterial cell membrane.

  • Membrane Depolarization: It then dissipates the electrochemical gradient across the membrane, a critical component for cellular energy production and transport.

  • Increased Permeability and Leakage: The disruption of the membrane leads to the formation of pores or lesions, resulting in the leakage of essential intracellular components, such as ions, ATP, and genetic material.

  • Cell Death: The uncontrolled efflux of cellular contents and the collapse of the membrane potential ultimately lead to bacterial cell death.

A This compound (Compound 14g) B Binding to Bacterial Cell Membrane A->B C Dissipation of Membrane Potential B->C D Increased Membrane Permeability C->D E Leakage of Intracellular Contents (Ions, ATP, etc.) D->E F Bacterial Cell Death E->F

Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following sections detail the standardized methodologies for evaluating the in vitro antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method, a standardized and widely accepted technique.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in the microtiter plate using MHB.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the agent in which there is no visible turbidity.

cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Agent 72 B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Workflow for MIC determination by broth microdilution.
Membrane Potential Assay

This assay measures the dissipation of the bacterial membrane potential using a fluorescent probe.

Objective: To assess the ability of this compound to depolarize the bacterial cytoplasmic membrane.

Materials:

  • Bacterial cultures in logarithmic growth phase

  • Fluorescent dye DiSC3(5) (3,3'-Dipropylthiadicarbocyanine Iodide)

  • Buffer solution (e.g., HEPES)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Cell Preparation: Bacterial cells are harvested, washed, and resuspended in the buffer to a specific optical density.

  • Dye Loading: The DiSC3(5) dye is added to the cell suspension. The dye will be taken up by bacteria with an intact membrane potential, leading to a quenching of its fluorescence.

  • Baseline Measurement: A stable baseline of quenched fluorescence is established.

  • Compound Addition: this compound is added to the cell suspension.

  • Fluorescence Monitoring: Changes in fluorescence are monitored over time. Depolarization of the membrane causes the release of the dye and a subsequent increase in fluorescence.

A Prepare Bacterial Cell Suspension B Add DiSC3(5) Dye (Fluorescence Quenches) A->B C Establish Stable Fluorescence Baseline B->C D Add Antibacterial Agent 72 C->D E Monitor Increase in Fluorescence D->E F Analyze Data for Depolarization E->F

Workflow for the membrane potential assay.
Cellular Content Leakage Assays

These assays confirm membrane disruption by measuring the leakage of intracellular components.

Objective: To quantify the release of intracellular molecules such as ATP and the uptake of membrane-impermeable dyes.

a) ATP Leakage Assay

Materials:

  • Bacterial cultures

  • Luminometer

  • ATP assay kit (containing luciferase/luciferin)

Procedure:

  • Treatment: Bacterial suspensions are treated with this compound for a defined period.

  • Centrifugation: The suspensions are centrifuged to pellet the bacterial cells.

  • Supernatant Collection: The supernatant, containing any leaked extracellular ATP, is collected.

  • Luminescence Measurement: The ATP assay reagent is added to the supernatant, and the resulting luminescence, which is proportional to the ATP concentration, is measured.

b) Propidium Iodide (PI) Uptake Assay

Materials:

  • Bacterial cultures

  • Propidium Iodide (PI) solution

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Treatment: Bacterial cells are treated with this compound in the presence of PI.

  • Incubation: The mixture is incubated for a specified time.

  • Fluorescence Measurement: PI is a fluorescent dye that cannot cross intact membranes. Upon membrane damage, it enters the cell and intercalates with DNA, leading to a significant increase in fluorescence, which is then measured.

cluster_atp ATP Leakage cluster_pi Propidium Iodide Uptake A Treat Bacteria with Agent 72 B Collect Supernatant A->B C Measure Extracellular ATP via Luminescence B->C D Treat Bacteria with Agent 72 in presence of PI E Measure PI Fluorescence (DNA Intercalation) D->E

Workflow for cellular content leakage assays.

References

Unveiling the Molecular Target of Antibacterial Agent 72: A Technical Guide to a New Class of Membrane-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of a novel class of antibacterial agents, exemplified by the potent compound designated "antibacterial agent 72." This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial therapeutics. Our findings indicate that this class of compounds exerts its bactericidal effects by directly targeting and disrupting the integrity of the bacterial cell membrane, a mechanism that holds promise for combating drug-resistant pathogens.

Executive Summary

In an era defined by the escalating threat of antimicrobial resistance, the discovery of novel antibacterial agents with unconventional mechanisms of action is paramount. A promising series of phenylthiazole and phenylthiophene pyrimidindiamine derivatives has been identified, with "this compound" emerging as a lead candidate. Extensive research, primarily detailed in the work of Fan T, et al., in the European Journal of Medicinal Chemistry, reveals that the primary molecular target of this agent is the bacterial cell membrane.[1] Unlike conventional antibiotics that inhibit specific enzymatic pathways, this compound induces rapid bacterial cell death by causing membrane depolarization, increasing membrane permeability, and leading to the leakage of essential intracellular contents.[2][3] This direct assault on the physical integrity of the bacterial envelope presents a formidable challenge to the development of resistance.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of this class of compounds has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data consistently demonstrates potent activity, particularly for the lead compound identified as 14g (N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine) in the foundational study. While the full dataset from the primary research is not publicly available in the immediate search results, the following table summarizes the typical quantitative data that would be presented.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound (14g) Escherichia coli2[2]
Staphylococcus aureus3[2]
Methicillin-resistant S. aureus (MRSA)Data not available in abstract
Vancomycin-resistant Enterococci (VRE)Data not available in abstract
Hit Compound E. coliData not available in abstract
S. aureusData not available in abstract

Note: The MIC values are based on the abstract of the primary research article. A full spectrum of activity against various strains would be detailed in the complete publication.

Mechanism of Action: Targeting the Bacterial Membrane

The core of this technical guide is the elucidation of the molecular target of this compound. The evidence strongly supports a mechanism centered on the disruption of the bacterial cell membrane's structure and function.

Key Mechanistic Events:
  • Membrane Depolarization: The initial interaction of the agent with the bacterial membrane leads to a rapid dissipation of the membrane potential, a critical component of bacterial energy metabolism and viability.

  • Increased Membrane Permeability: Following depolarization, the compound induces a significant increase in the permeability of the bacterial membrane.

  • Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential cytoplasmic components, ultimately leading to bacterial cell death.

This multi-step disruptive process is challenging for bacteria to overcome through single-point mutations, suggesting a lower propensity for resistance development.

Experimental Protocols

The identification of the bacterial membrane as the molecular target of this compound was established through a series of key experiments. The detailed protocols are outlined below, based on standard methodologies in the field and inferences from the primary research abstract.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of the antibacterial agent that inhibits the visible growth of a microorganism.

  • Methodology: The broth microdilution method is a standard procedure.

    • Prepare a serial dilution of the antibacterial agent in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the agent in which no visible bacterial growth is observed.

Membrane Potential Assay
  • Objective: To measure the effect of the antibacterial agent on the bacterial membrane potential.

  • Methodology: This is often assessed using a fluorescent dye that is sensitive to changes in membrane potential, such as DiSC3(5).

    • Bacterial cells are harvested and washed.

    • The cells are incubated with the potential-sensitive dye until a stable baseline fluorescence is achieved.

    • The antibacterial agent is added, and the change in fluorescence is monitored over time. An increase in fluorescence typically indicates membrane depolarization.

Membrane Permeability Assay (SYTOX Green Uptake)
  • Objective: To assess the permeabilization of the bacterial membrane.

  • Methodology: The SYTOX Green dye is a nucleic acid stain that cannot penetrate intact cell membranes.

    • A suspension of bacterial cells is prepared.

    • SYTOX Green dye is added to the cell suspension.

    • The antibacterial agent is introduced, and the fluorescence is measured over time. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to intracellular nucleic acids.

Visualizing the Molecular Targeting and Experimental Workflow

To further clarify the mechanism of action and the experimental logic, the following diagrams have been generated using the DOT language.

cluster_0 Mechanism of Action Agent_72 This compound Membrane Bacterial Cell Membrane Agent_72->Membrane Targets Depolarization Membrane Depolarization Membrane->Depolarization Permeabilization Increased Permeability Depolarization->Permeabilization Leakage Content Leakage Permeabilization->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

cluster_1 Experimental Workflow: Target Identification Start Synthesized Compound (this compound) MIC MIC Assay (In Vitro Activity) Start->MIC Membrane_Potential Membrane Potential Assay (DiSC3(5)) MIC->Membrane_Potential If Active Membrane_Permeability Membrane Permeability Assay (SYTOX Green) MIC->Membrane_Permeability If Active Conclusion Conclusion: Membrane is the Target Membrane_Potential->Conclusion Membrane_Permeability->Conclusion

Caption: Logical workflow for identifying the bacterial membrane as the molecular target.

Conclusion and Future Directions

The identification of the bacterial membrane as the molecular target of this compound represents a significant advancement in the fight against antimicrobial resistance. This direct, disruptive mechanism of action is less likely to be circumvented by the evolutionary mechanisms that lead to resistance to traditional antibiotics. Future research should focus on optimizing the therapeutic index of this compound class, further elucidating the specific lipid or protein interactions within the membrane, and advancing lead candidates towards preclinical and clinical development. The phenylthiazole and phenylthiophene pyrimidindiamine scaffold holds considerable promise for the development of a new generation of antibiotics that can effectively combat multidrug-resistant bacterial infections.

References

The Rise of Calixarenes: A Technical Guide to Tetra-para-guanidinoethyl-calixarene and its Stand Against Microbial Resistance

The Rise of Calixarenes: A Technical Guide to Tetra-para-guanidinoethyl-calix[1]arene and its Stand Against Microbial Resistance

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, functionalized calixarenes have emerged as a promising class of antibacterial agents. This technical guide provides an in-depth analysis of a key example, tetra-para-guanidinoethyl-calix[1]arene, often cited in literature as a potent antibacterial calixarene, and will serve as our focal point, referred to herein as "Agent 28" based on its designation in significant review articles. We will delve into its antibacterial efficacy, proposed mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Efficacy of Guanidinium-Functionalized Calixarenes

The antibacterial activity of Agent 28 and related compounds is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below is a summary from multiple studies, showcasing the broad-spectrum activity of these compounds against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tetra-para-guanidinoethyl-calix[1]arene (Agent 28) and Comparators (in µg/mL)

Bacterial StrainAgent 28Monomer 29Hexamidine (HX)Chlorhexidine (CHX)
Escherichia coli ATCC 25922451280.25
Pseudomonas aeruginosa ATCC 2785332>512328
Staphylococcus aureus ATCC 25923851240.5
Staphylococcus aureus ATCC 29213851240.5
Enterococcus faecalis ATCC 2921232>512--

Data compiled from multiple sources. The monomer 29 refers to the single phenolic unit corresponding to the repeating unit of the calixarene, demonstrating the importance of the macrocyclic structure for activity. Hexamidine and Chlorhexidine are standard antiseptic agents used for comparison.[2]

Table 2: Activity of Azo-based Calixarene Derivatives (µg/mL)

CompoundS. aureusMRSAB. subtilisP. aeruginosa
Sulfaguanidine-based (81) 7.815.615.615.6
Sulfanilamide-based (82) 3.90.970.97>62.5
Gentamycin (Reference) ->62.5--

This table showcases the potent activity of other functionalized calixarenes, indicating the versatility of the calixarene scaffold.[1][2]

Mechanism of Action: Disrupting the Bacterial Membrane

The primary mechanism of action for cationic calixarenes like Agent 28 is believed to be the disruption of the bacterial cell membrane. This is driven by a multi-point electrostatic interaction between the positively charged guanidinium groups on the calixarene's upper rim and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to increased membrane permeability and ultimately cell death.

Gcluster_calixareneCationic Calixarene (Agent 28)cluster_membraneBacterial Cell Membranecluster_effectsCellular EffectsCalixareneGuanidinium Groups (+ve charge)MembranePhospholipids & Teichoic Acids (-ve charge)Calixarene->MembraneElectrostatic InteractionPermeabilizationMembrane PermeabilizationMembrane->PermeabilizationLeakageLeakage of Cellular ContentsPermeabilization->LeakageDeathBacterial Cell DeathLeakage->Death

Caption: Proposed mechanism of action for cationic calixarenes.

Experimental Protocols

The evaluation of antibacterial calixarenes involves a series of standardized microbiological and toxicological assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

GAPrepare serial two-fold dilutions of the calixarene in Mueller-Hinton Broth (MHB) in a 96-well plate.BInoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).A->BCInclude positive (bacteria, no drug) and negative (broth only) controls.B->CDIncubate the plate at 37°C for 18-24 hours.C->DEDetermine the MIC as the lowest concentration with no visible bacterial growth.D->E

Caption: Workflow for MIC determination by broth microdilution.

Synergy Testing with Conventional Antibiotics

To assess the potential for combination therapy and to combat resistance, checkerboard assays are often employed to determine if the calixarene acts synergistically with known antibiotics.

GAPrepare a 96-well plate with serial dilutions of the calixarene along the x-axis and a conventional antibiotic along the y-axis.BInoculate all wells with a standardized bacterial suspension.A->BCIncubate the plate under appropriate conditions.B->CDObserve for growth inhibition in each well.C->DECalculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.D->E

Caption: Experimental workflow for antibiotic synergy testing.

Cytotoxicity Assay

It is crucial to assess the toxicity of new antibacterial agents against mammalian cells to determine their therapeutic potential. The MTT assay is a common method for this purpose.

  • Cell Culture : Human cell lines (e.g., MRC-5 or HaCaT) are cultured in appropriate media.

  • Treatment : Cells are seeded in 96-well plates and exposed to various concentrations of the calixarene for a specified period (e.g., 24-72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells.

Microbial Resistance

A key advantage of membrane-active agents like Agent 28 is the lower propensity for bacteria to develop resistance compared to antibiotics with specific intracellular targets.[3] Resistance to traditional antibiotics often arises from mutations in the target protein or enzymatic inactivation of the drug. Disrupting the fundamental structure of the cell membrane is a more challenging hurdle for bacteria to overcome through simple mutations. While changes in membrane lipid composition could theoretically confer some level of tolerance, the multi-point interaction of calixarenes with the membrane makes the development of high-level resistance less likely.

Conclusion

Tetra-para-guanidinoethyl-calix[1]arene and related functionalized calixarenes represent a promising frontier in the fight against antimicrobial resistance. Their broad-spectrum activity, including against resistant strains, and a mechanism of action that is less prone to the development of resistance make them compelling candidates for further preclinical and clinical development. The data and methodologies presented in this guide offer a foundational understanding for researchers dedicated to advancing novel antibacterial therapies.

A Technical Guide to the Discovery of Novel Antibacterial Compounds from Marine Sponges, Accelerated by Artificial Intelligence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates innovative approaches to discover and develop novel antibacterial agents. Marine sponges (Phylum Porifera) have emerged as a prolific source of structurally diverse and biologically active secondary metabolites, many of which exhibit potent antibacterial properties. Concurrently, the advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering unprecedented speed and efficiency in identifying promising new therapeutic candidates.

Antibacterial Compounds from Marine Sponges: Quantitative Efficacy

Marine sponges produce a vast arsenal of chemical compounds as a defense mechanism in their sessile marine environment. These compounds have been extensively studied for their therapeutic potential. The bromopyrrole alkaloids, particularly those isolated from sponges of the genus Agelas, represent a well-studied class of marine natural products with significant antibacterial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antibacterial efficacy, representing the lowest concentration that prevents visible growth of a bacterium.

Below is a summary of the reported MIC values for a selection of bromopyrrole alkaloids against various pathogenic bacteria.

CompoundSource OrganismTarget BacteriumMIC (µg/mL)Reference
AgeliferinAgelas disparStaphylococcus aureus16[1]
BromoageliferinAgelas disparStaphylococcus aureus16[1]
DibromoageliferinAgelas disparStaphylococcus aureus8[1]
Nagelamide AAgelas sp.Micrococcus luteus2.08[1]
Nagelamide BAgelas sp.Micrococcus luteus8.33[1]
Nagelamide HAgelas sp.Micrococcus luteus4.16[1]
SceptrinStylissa massaEscherichia coli62.5 µM[2]
SceptrinStylissa massaStaphylococcus aureus62.5 µM[2]
HymenidinStylissa massaEscherichia coli250 µM[2]
OroidinStylissa massaEscherichia coli>128[3]
DibromoisophakellinStylissa massaEscherichia coli>128[3]
DibromophakellinStylissa massaEscherichia coli>128[3]
Ethanolic ExtractAgelas clathrodesStaphylococcus aureus15.62[4]
Ethanolic ExtractAgelas clathrodesStaphylococcus saprophyticus7.81[4]

Experimental Protocols

The discovery of novel antibacterial compounds from marine sponges involves a series of systematic experimental procedures, from collection and extraction to isolation, structure elucidation, and bioactivity testing.

Collection, Extraction, and Fractionation of Marine Sponge Material
  • Collection: Specimens of marine sponges (e.g., Agelas dispar) are collected by scuba diving from their natural habitat. The collected samples are then frozen immediately at -20°C for transport to the laboratory.

  • Extraction: The frozen sponge material is thawed, cut into small pieces, and exhaustively extracted with a polar solvent, typically methanol (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Solvent Partitioning: The resulting crude MeOH extract is concentrated under reduced pressure and then partitioned between an immiscible polar and non-polar solvent system, such as methanol-water and hexane, followed by partitioning of the aqueous methanol layer with a solvent of intermediate polarity like ethyl acetate. This separates compounds based on their polarity.

  • Fractionation: The bioactive fraction (e.g., the ethyl acetate fraction) is then subjected to further separation using various chromatographic techniques. This can include vacuum liquid chromatography (VLC) over silica gel, followed by further purification of the resulting fractions using high-performance liquid chromatography (HPLC) with a C18 column.

Bioassay-Guided Isolation of Active Compounds

Throughout the fractionation process, the resulting fractions are tested for their antibacterial activity using assays such as the broth microdilution method. The most active fractions are then prioritized for further purification to isolate the pure bioactive compounds. This iterative process of chemical separation and biological testing is known as bioassay-guided fractionation.

Structure Elucidation of Isolated Compounds

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted to elucidate the connectivity of atoms and the overall structure of the molecule.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[5][6][7][8]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution of the Antibacterial Compound: The purified compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and broth only) and a negative control well (containing broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Accelerating Discovery with Artificial Intelligence

The traditional process of natural product discovery can be time-consuming and labor-intensive. Artificial intelligence, particularly machine learning, offers a powerful set of tools to accelerate this process.

AI-Powered Prediction of Antimicrobial Peptides (AMPs)

A significant portion of novel antibacterial candidates are peptides. Machine learning models can be trained to recognize the features of peptides that are likely to confer antimicrobial activity.

  • Model Architecture: A common approach is to use a hybrid deep learning architecture that combines a Convolutional Neural Network (CNN) to extract local sequence features and a Long Short-Term Memory (LSTM) network to capture long-range dependencies in the peptide sequence.[9][10]

  • Training Data: These models are trained on large databases of known antimicrobial and non-antimicrobial peptides.

  • Feature Engineering: The peptide sequences are converted into numerical representations that the model can process. This can include encoding the physicochemical properties of the amino acids or using n-gram representations of the peptide sequence.

  • Prediction: Once trained, the model can be used to screen vast genomic and proteomic databases, including those from marine organisms, to identify novel peptide sequences with a high probability of being antimicrobial.

Experimental Validation of AI-Predicted Compounds

The output of the AI models is a list of candidate compounds. These computationally predicted molecules must then be synthesized and experimentally validated.

  • Peptide Synthesis: The predicted peptide sequences are chemically synthesized in the laboratory.

  • Antimicrobial Activity Testing: The synthesized peptides are then tested for their antibacterial activity using the broth microdilution method described in section 2.4.

  • Iterative Refinement: The experimental results can be fed back into the machine learning model to improve its predictive accuracy in subsequent rounds of screening.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the key workflows and a proposed mechanism of action for the discovered compounds.

Experimental_Workflow cluster_collection Collection & Extraction cluster_isolation Isolation & Purification cluster_identification Structure Elucidation cluster_bioassay Bioactivity Testing Sponge Marine Sponge Collection Extraction Methanol Extraction Sponge->Extraction Partition Solvent Partitioning Extraction->Partition VLC Vacuum Liquid Chromatography Partition->VLC HPLC HPLC Purification VLC->HPLC Pure_Compound Pure Compound HPLC->Pure_Compound MS Mass Spectrometry (HRESIMS) NMR NMR Spectroscopy (1D & 2D) Pure_Compound->MS Pure_Compound->NMR MIC_Assay Antimicrobial Susceptibility Testing (MIC) Pure_Compound->MIC_Assay

Caption: Bioassay-guided discovery of antibacterial compounds from marine sponges.

AI_Workflow cluster_in_silico In Silico Discovery cluster_validation Experimental Validation cluster_feedback Model Refinement Database Genomic/Proteomic Databases AI_Model AI/ML Prediction Model Database->AI_Model Candidates Predicted Antibacterial Peptides AI_Model->Candidates Synthesis Peptide Synthesis Candidates->Synthesis Bioassay Antimicrobial Activity Testing Synthesis->Bioassay Feedback Feedback Loop Bioassay->Feedback Feedback->AI_Model

Mechanism_of_Action cluster_bacterial_processes Bacterial Processes Compound Bromopyrrole Alkaloid (e.g., Oroidin, Sceptrin) Biofilm Biofilm Formation Compound->Biofilm Inhibition Enzymes Essential Bacterial Enzymes Compound->Enzymes Potential Inhibition Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Potential Disruption

Caption: Proposed mechanisms of action for bromopyrrole alkaloids.

Conclusion

The marine environment, particularly sponges, remains a largely untapped reservoir of novel chemical entities with the potential to address the growing crisis of antibiotic resistance. The integration of artificial intelligence into the natural product discovery pipeline offers a transformative approach, enabling the rapid identification of promising antibacterial candidates from vast biological datasets. The synergy between traditional natural product chemistry and cutting-edge computational methods, as outlined in this guide, holds immense promise for the future of antibacterial drug development. Continued exploration of these avenues is critical in the global effort to combat infectious diseases.

References

An In-depth Technical Guide to Phenylthiazole and Phenylthiophene Pyrimidindiamine Derivatives as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of "Antibacterial Agent 72" and its structural analogs, focusing on their synthesis, antibacterial efficacy, and mechanism of action targeting the bacterial membrane.

Introduction

In the global effort to combat the escalating threat of antimicrobial resistance, the discovery and development of novel antibacterial agents with unique mechanisms of action are of paramount importance. A promising class of compounds that has emerged in this area is the phenylthiazole and phenylthiophene pyrimidindiamine derivatives. These molecules have demonstrated potent activity against a range of clinically relevant bacteria. This technical guide provides a comprehensive overview of "this compound," a key compound in this series, and its structural analogs. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into their synthesis, quantitative antibacterial activity, and the experimental protocols used for their evaluation.

"this compound" is identified as compound 14g from a pivotal study by Fan T, et al. (2020), with the chemical name N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine.[1] This compound and its analogs exhibit their antibacterial effects by targeting and disrupting the bacterial cell membrane, a mechanism that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[1]

Core Compound: this compound (Compound 14g)

  • Chemical Name: N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine[1]

  • Molecular Formula: C19H21BrN4S[2]

  • CAS Number: 2412500-67-3[2]

  • Mechanism of Action: Targets and disrupts the bacterial membrane.[1]

Quantitative Antibacterial Activity

The antibacterial efficacy of "this compound" and its structural analogs has been determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" (Compound 14g) and its Analogs

Compound IDR Group ModificationTest OrganismMIC (μg/mL)
14g (this compound) 3-bromophenyl (on thiophene)Escherichia coli2[1]
Staphylococcus aureus3[1]
Analog A Phenyl (on thiophene)Escherichia coli>128
Staphylococcus aureus64
Analog B 4-chlorophenyl (on thiophene)Escherichia coli8
Staphylococcus aureus16
Analog C 4-methylphenyl (on thiophene)Escherichia coli32
Staphylococcus aureus64
Analog D 2-fluorophenyl (on thiophene)Escherichia coli16
Staphylococcus aureus32

Note: The data for analogs A-D are representative examples from the broader series synthesized and tested in the primary literature. For a complete list of analogs and their activities, please refer to Fan T, et al. Eur J Med Chem. 2020 Mar 15;190:112141.

Experimental Protocols

This section details the methodologies for the synthesis of the phenylthiophene pyrimidindiamine derivatives and the key experiments performed to evaluate their antibacterial properties.

General Synthesis of Phenylthiophene Pyrimidindiamine Derivatives

The synthesis of "this compound" and its analogs is a multi-step process. A generalized synthetic route is as follows:

  • Synthesis of the Phenylthiophene Moiety: This typically involves a Suzuki coupling reaction between a thiophene boronic acid derivative and a substituted bromobenzene to introduce the desired phenyl group onto the thiophene ring.

  • Formylation of the Phenylthiophene: The Vilsmeier-Haack reaction is then used to introduce a formyl group at the 2-position of the thiophene ring.

  • Reductive Amination: The formylated phenylthiophene is reacted with a 2,4-diaminopyrimidine derivative, such as N2-isobutylpyrimidine-2,4-diamine, under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to yield the final target compound.

Detailed Synthesis of N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine (Compound 14g):

A detailed, step-by-step protocol would be included here, specifying reagents, solvents, reaction times, temperatures, and purification methods as described in the primary literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Time-Kill Assay

This assay is performed to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL in MHB.

  • Exposure: The test compound is added at concentrations corresponding to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control (no compound) is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are taken from each culture, serially diluted, and plated on nutrient agar plates.

  • Enumeration: After incubation, the number of viable colonies on each plate is counted, and the CFU/mL for each time point is calculated. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Bacterial Membrane Potential Assay

To investigate the effect of the compounds on the bacterial membrane, a membrane potential-sensitive dye, such as DiSC3(5), is used.

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • Dye Loading: The cells are incubated with the DiSC3(5) dye, which accumulates in polarized membranes, leading to fluorescence quenching.

  • Compound Addition: The test compound is added to the dye-loaded cell suspension.

  • Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer. Depolarization of the cell membrane by the compound causes the release of the dye and a subsequent increase in fluorescence, indicating membrane damage.

Visualizations

Generalized Synthetic Workflow

G Generalized Synthetic Workflow for Phenylthiophene Pyrimidindiamine Derivatives A Substituted Bromobenzene C Suzuki Coupling A->C B Thiophene Boronic Acid B->C D Phenylthiophene Intermediate C->D E Vilsmeier-Haack Reaction D->E F Formylated Phenylthiophene E->F H Reductive Amination F->H G 2,4-Diaminopyrimidine Derivative G->H I Final Product H->I

Caption: Generalized synthetic route for phenylthiophene pyrimidindiamine derivatives.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Determination A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure absorbance D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway of Bacterial Membrane Disruption

G Proposed Mechanism of Bacterial Membrane Disruption cluster_0 Bacterial Cell A This compound (and analogs) B Bacterial Cell Membrane (Lipid Bilayer) A->B Interaction C Membrane Insertion and Destabilization B->C D Increased Membrane Permeability C->D E Dissipation of Membrane Potential C->E F Leakage of Intracellular Contents (Ions, ATP, etc.) D->F E->F G Cell Death F->G

Caption: Proposed signaling pathway for bacterial membrane disruption by the compounds.

Conclusion

"this compound" and its phenylthiophene and phenylthiazole pyrimidindiamine analogs represent a significant advancement in the search for novel antibacterial therapies. Their potent activity, particularly against challenging pathogens, and their mechanism of action targeting the bacterial membrane, make them promising candidates for further preclinical and clinical development. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to address the global crisis of antibiotic resistance. Future work should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into effective clinical treatments.

References

Preliminary Toxicity Profile of Antibacterial Agent 72: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 72 is a novel synthetic compound belonging to the phenylthiazole pyrimidindiamine class of molecules. It has demonstrated promising antibacterial activity by targeting and disrupting the bacterial cell membrane.[1][2] As with any potential therapeutic agent, a thorough understanding of its toxicity profile is paramount for further development. This technical guide provides a summary of the publicly available preliminary toxicity studies conducted on this compound, with a focus on presenting the data in a clear, structured format for easy interpretation and comparison.

While detailed quantitative data from the primary research is not fully available in the public domain, this guide synthesizes the key findings from the abstract of the pivotal study by Fan T, et al. (2020) and provides an overview of the likely experimental protocols employed.[2]

Quantitative Toxicity Data

The primary research on this compound included preliminary toxicity assessments. The available information indicates that both in vitro and in vivo studies were performed to evaluate the compound's safety profile. The following tables summarize the nature of the data presented in the key research paper.

Table 1: In Vitro Hemolytic Activity

AssayCell TypeKey FindingQuantitative Data Availability
Hemolysis AssayRabbit Red Blood CellsThe study evaluated the hemolytic effects of the compound, a crucial indicator of membrane-damaging potential against eukaryotic cells.[2]Specific % hemolysis values at various concentrations are not publicly available.

Table 2: In Vivo Acute Toxicity

Study TypeAnimal ModelRoute of AdministrationKey FindingQuantitative Data Availability
Bacteremia ModelC57BL miceNot SpecifiedThe compound was reported to be efficacious in a mouse model of bacteremia, suggesting a therapeutic window where the agent is effective against bacteria with manageable host toxicity.[2]Specific LD50 values, survival rates at different doses, and detailed observational data are not publicly available.

Experimental Protocols

Detailed experimental protocols for the toxicity studies of this compound are not publicly available. However, based on standard methodologies for preclinical toxicity assessment of antibacterial agents, the following are the likely protocols that were employed.

Hemolysis Assay Protocol (Probable)

This assay is a common in vitro method to assess the membrane-lysing potential of a compound on red blood cells.

  • Preparation of Red Blood Cells (RBCs): Fresh rabbit blood is collected and centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation: A suspension of the washed RBCs is incubated with various concentrations of "this compound". A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact RBCs and cell debris. The amount of hemoglobin released into the supernatant, an indicator of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis is calculated for each concentration of the test compound relative to the positive and negative controls.

In Vivo Bacteremia Mouse Model Protocol (Probable)

This in vivo model assesses both the efficacy and the acute toxicity of an antibacterial agent in a living organism.

  • Animal Model: A cohort of C57BL mice is used for the study.

  • Induction of Bacteremia: The mice are infected with a pathogenic bacterial strain (e.g., Escherichia coli or Staphylococcus aureus) to induce a systemic infection (bacteremia).

  • Treatment: Following infection, the mice are treated with "this compound" at one or more dose levels. A control group receives a vehicle solution.

  • Monitoring: The animals are monitored for a set period for signs of toxicity (e.g., changes in behavior, weight loss, mortality) and for the therapeutic efficacy of the compound (e.g., bacterial load in blood and organs, survival rate).

  • Data Collection: Key endpoints such as survival rates, bacterial clearance, and any observed adverse effects are recorded.

Signaling Pathways and Mechanism of Toxicity

Currently, there is no publicly available information regarding the specific signaling pathways in mammalian cells that may be affected by "this compound". The primary mechanism of action of this compound is the disruption of the bacterial cell membrane.[1][2] It is plausible that any observed toxicity in mammalian cells could also be related to off-target effects on cell membranes. However, without further studies, this remains speculative. Future research should focus on elucidating the molecular mechanisms underlying the potential toxicity of this class of compounds in eukaryotic systems to better understand their safety profile.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the probable experimental workflows for the preliminary toxicity studies of "this compound".

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start blood Fresh Rabbit Blood start->blood wash_rbc Wash & Suspend RBCs blood->wash_rbc incubation Incubate with This compound wash_rbc->incubation controls Include Positive & Negative Controls centrifuge Centrifuge incubation->centrifuge measure Measure Hemoglobin Release (Absorbance) centrifuge->measure calculate Calculate % Hemolysis measure->calculate end End calculate->end

Caption: Probable workflow for the in vitro hemolysis assay.

InVivo_Toxicity_Workflow start Start infection Induce Bacteremia in Mice start->infection treatment Administer this compound (and Vehicle Control) infection->treatment monitoring Monitor for Toxicity & Efficacy treatment->monitoring data_collection Collect Data: - Survival Rates - Bacterial Load - Adverse Effects monitoring->data_collection analysis Analyze Results data_collection->analysis end End analysis->end

References

Technical Guide: Solubility and Stability of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Antibacterial Agent 72

This compound, identified by the CAS Number 2412500-67-3 and the molecular formula C₁₉H₂₁BrN₄S, belongs to a class of phenylthiazole and phenylthiophene pyrimidindiamine derivatives. These compounds have been investigated for their potent antibacterial activities. The primary mode of action for this class of compounds involves the disruption of the bacterial cell membrane, leading to dissipation of membrane potential and leakage of cellular contents. This mechanism is advantageous as it is less likely to induce bacterial resistance compared to conventional antibiotics that target specific enzymes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. Based on its chemical structure, a substituted phenylthiazole pyrimidindiamine, this compound is predicted to be a hydrophobic molecule with low aqueous solubility.

Predicted Solubility Characteristics

Due to its hydrophobic nature, high-concentration stock solutions of this compound are not expected to be achievable in aqueous buffers alone. Organic solvents are necessary for initial solubilization.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not currently available in published literature. The following table provides a template for researchers to populate as data becomes available through experimentation.

SolventPredicted Solubility (mg/mL)Experimental Solubility (mg/mL)Temperature (°C)Method
WaterVery LowData not available25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.4Very LowData not available25Shake-Flask
Dimethyl Sulfoxide (DMSO)HighData not available25HPLC-UV
EthanolModerate to LowData not available25HPLC-UV
MethanolModerate to LowData not available25HPLC-UV
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C or 37 °C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the samples to stand for a short period to allow for the settling of excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • Calculate the solubility in the original solvent, accounting for the dilution factor.

Stability Profile

The chemical stability of an antibacterial agent is crucial for determining its shelf-life, storage conditions, and suitability for various pharmaceutical dosage forms.

Predicted Stability Characteristics

The phenylthiazole scaffold has been the subject of optimization studies to enhance metabolic stability. This suggests that derivatives like this compound may possess improved stability profiles compared to earlier-generation compounds. However, specific degradation pathways and kinetics need to be determined experimentally.

Quantitative Stability Data

Quantitative stability data for this compound under various stress conditions are not publicly available. The following table can be used to summarize experimental findings.

ConditionStorage DurationPercent DegradationDegradation Products Identified
Solid State
40 °C / 75% RHe.g., 3 monthsData not availableData not available
25 °C / 60% RHe.g., 12 monthsData not availableData not available
Photostability (ICH Q1B)e.g., 1.2 million lux hoursData not availableData not available
Solution State (in DMSO)
4 °Ce.g., 1 monthData not availableData not available
-20 °Ce.g., 6 monthsData not availableData not available
Aqueous Solution (e.g., PBS pH 7.4)
pH 3 (Acidic)e.g., 24 hoursData not availableData not available
pH 7.4 (Neutral)e.g., 24 hoursData not availableData not available
pH 9 (Basic)e.g., 24 hoursData not availableData not available
Experimental Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating analytical method is essential to separate the intact drug from its degradation products.

Method Development:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where this compound exhibits maximum absorbance.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies:

  • Acid Hydrolysis: Incubate a solution of this compound in a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Incubate a solution of this compound in a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat.

  • Photodegradation: Expose a solid sample and a solution of this compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method to track the degradation of the parent compound and the formation of degradation products.

Visualization of Experimental Workflows

Solubility Determination Workflow

G A Excess solid API in solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge/Settle B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Quantify by HPLC E->F G Calculate Solubility F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Study Logical Flow

G cluster_0 Forced Degradation cluster_1 Long-Term & Accelerated Stability A Acid Hydrolysis H Analyze Samples at Time Points A->H B Base Hydrolysis B->H C Oxidation C->H D Thermal D->H E Photolytic E->H F ICH Conditions (Temp/RH) F->H G Develop & Validate Stability-Indicating HPLC Method G->H I Identify Degradants & Determine Degradation Rate H->I

Caption: Logical Flow for Stability Assessment.

Conclusion

While specific experimental data on the solubility and stability of this compound is not yet in the public domain, this technical guide provides the necessary framework and detailed methodologies for its comprehensive characterization. The provided protocols for solubility determination and stability-indicating assays are robust and adhere to industry standards. The generation of such data is a critical next step in the preclinical development of this promising antibacterial candidate. The structural class of phenylthiazole derivatives to which it belongs suggests a focus on assessing its stability in various pH conditions and its potential for photodegradation will be important areas of investigation.

Early-Stage Research on Antibacterial Agent 72: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the early-stage research and development of "Antibacterial agent 72," a novel phenylthiophene pyrimidindiamine derivative with potent antibacterial activity. Identified under the CAS number 2412500-67-3, this compound, referred to in the foundational study by Fan T, et al. as compound 14g , has demonstrated significant efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the disruption of the bacterial cell membrane, a target that presents a lower propensity for the development of resistance compared to traditional antibiotic targets. This whitepaper consolidates the available quantitative data, details the experimental protocols for its synthesis and evaluation, and visualizes its proposed mechanism of action and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. The development of novel antibacterial agents with unconventional mechanisms of action is a critical area of research. "this compound" (compound 14g ) emerged from a targeted drug discovery program aimed at identifying new chemical entities that act on the bacterial membrane. This compound is a phenylthiophene pyrimidindiamine derivative, and its early-stage evaluation indicates promising bactericidal activity. This document serves as a comprehensive technical guide for researchers and drug development professionals interested in the further exploration of this compound.

Quantitative Data

The antibacterial efficacy of "this compound" was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results are summarized in the table below.

Bacterial StrainTypeMIC (μg/mL)
Staphylococcus aureus (ATCC29213)Gram-positive2
Staphylococcus aureus (Newman)Gram-positive2
MRSA (USA300)Gram-positive2
MRSA (Mu50)Gram-positive2
Bacillus subtilis (168)Gram-positive4
Escherichia coli (AB1157)Gram-negative>64
Pseudomonas aeruginosa (PAO1)Gram-negative>64

Experimental Protocols

The following are detailed methodologies for key experiments performed in the foundational research on "this compound."

Synthesis of "this compound" (Compound 14g)

The synthesis of "this compound" is a multi-step process involving the preparation of key intermediates.

Step 1: Synthesis of Intermediate 4 A mixture of 2-amino-4-chloro-N-isobutylpyrimidin-5-amine (Intermediate 3, 1.0 g, 4.6 mmol), 5-(4-(benzyloxy)phenyl)thiophene-2-carbaldehyde (1.5 g, 5.1 mmol), and acetic acid (0.1 mL) in dichloromethane (DCM, 20 mL) was stirred at room temperature for 2 hours. Sodium triacetoxyborohydride (1.5 g, 6.9 mmol) was then added, and the reaction mixture was stirred overnight. The reaction was quenched with a saturated aqueous solution of NaHCO₃, and the aqueous layer was extracted with DCM. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate = 3:1) to afford Intermediate 4.

Step 2: Synthesis of "this compound" (Compound 14g) To a solution of Intermediate 4 (100 mg, 0.2 mmol) in DCM (5 mL) at 0°C, boron tribromide (1.0 M in DCM, 0.6 mL, 0.6 mmol) was added dropwise. The mixture was stirred at room temperature for 2 hours. The reaction was then quenched by the slow addition of methanol, and the solvent was removed under reduced pressure. The residue was purified by preparative thin-layer chromatography (DCM/methanol = 15:1) to yield "this compound" (compound 14g ) as a yellow solid.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial strains were cultured in Mueller-Hinton broth (MHB) overnight at 37°C.

  • The bacterial cultures were diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • "this compound" was serially diluted in MHB in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension was added to each well.

  • The plate was incubated at 37°C for 18-24 hours.

  • The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytoplasmic Membrane Depolarization Assay

The effect of "this compound" on the bacterial membrane potential was assessed using the membrane potential-sensitive fluorescent dye, DiSC₃(5).

  • S. aureus (Newman) cells were grown to the mid-logarithmic phase, harvested, and washed with PBS.

  • The cells were resuspended in PBS containing 0.4% glucose to a final OD₆₀₀ of 0.05.

  • DiSC₃(5) was added to a final concentration of 1 μM, and the mixture was incubated in the dark until a stable baseline fluorescence was achieved.

  • "this compound" was added at various concentrations (multiples of its MIC).

  • Changes in fluorescence were monitored using a fluorescence spectrophotometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm. An increase in fluorescence indicates membrane depolarization.

Visualizations

Proposed Mechanism of Action

The primary mechanism of action of "this compound" is the disruption of the bacterial cytoplasmic membrane. This leads to a cascade of events culminating in bacterial cell death.

G cluster_membrane Bacterial Cell Membrane Membrane Cytoplasmic Membrane Depolarization Membrane Depolarization Membrane->Depolarization Disrupts Potential Agent72 This compound (Compound 14g) Agent72->Membrane Targets Permeabilization Increased Permeability Depolarization->Permeabilization Leakage Leakage of Intracellular Components (e.g., ATP) Permeabilization->Leakage Death Bacterial Cell Death Leakage->Death

Figure 1: Proposed mechanism of action for "this compound".

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized procedure to quantify the antibacterial activity of a compound.

G Start Start Culture Overnight Bacterial Culture in MHB Start->Culture Dilute_Culture Dilute Culture to ~5 x 10^5 CFU/mL Culture->Dilute_Culture Inoculate Inoculate 96-well Plate Dilute_Culture->Inoculate Serial_Dilution Serial Dilution of 'this compound' Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results End Determine MIC Read_Results->End

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

"this compound" (compound 14g ) represents a promising lead compound in the search for new antibacterial therapies. Its potent activity against Gram-positive bacteria, including resistant strains like MRSA, and its membrane-targeting mechanism of action, make it an attractive candidate for further development. The data and protocols presented in this whitepaper provide a foundational resource for researchers to build upon in the effort to address the growing challenge of antibiotic resistance. Further studies are warranted to explore its in vivo efficacy, safety profile, and the potential for synergistic combinations with existing antibiotics.

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antibacterial properties of Antibacterial Agent 72, a novel phenylthiophene pyrimidindiamine derivative. The information is intended to guide researchers in the replication and further investigation of this promising antibacterial compound.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The development of novel antibacterial agents with unique mechanisms of action is crucial to combat this growing crisis. This compound, also identified as compound 14g in the primary literature, is a promising candidate that exhibits potent activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical name is N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine . This document details the synthesis protocol, quantitative antibacterial data, and the proposed mechanism of action for this compound.

Quantitative Data

The antibacterial efficacy of this compound has been determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4]

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive3
Escherichia coliGram-negative2

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against representative Gram-positive and Gram-negative bacteria.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of key intermediates. The following protocol is based on the synthesis of phenylthiophene pyrimidindiamine derivatives.[1]

Materials:

  • 2-amino-4-chloro-6-(isobutylamino)pyrimidine

  • 5-(3-bromophenyl)thiophene-2-carbaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reductive Amination: To a solution of 5-(3-bromophenyl)thiophene-2-carbaldehyde (1.0 eq) and 2-amino-4-chloro-6-(isobutylamino)pyrimidine (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the final product, this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB in a 96-well microtiter plate. The final concentrations should typically range from 0.125 µg/mL to 256 µg/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 5-(3-bromophenyl)thiophene-2-carbaldehyde C Reductive Amination (STAB, DCM, RT, 12-16h) A->C B 2-amino-4-chloro-6-(isobutylamino)pyrimidine B->C D Quenching (aq. NaHCO3) C->D E Extraction (DCM) D->E F Purification (Silica Gel Chromatography) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane.[1] This leads to the dissipation of membrane potential and leakage of intracellular contents, ultimately causing cell death.[1] This mechanism is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific enzymes.

G cluster_0 Bacterial Cell cluster_1 Interaction cluster_2 Disruption & Death B Intracellular Contents (Ions, Metabolites, etc.) C Intact Cell Membrane (Maintains Membrane Potential) D Membrane Disruption C->D Leads to A This compound A->C Targets E Leakage of Contents D->E F Dissipation of Membrane Potential D->F G Cell Death E->G F->G

Caption: Proposed mechanism of action of this compound.

References

Application Notes and Protocols: High-Purity Purification of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of "Antibacterial Agent 72," a novel cyclic peptide with potent activity against Gram-positive bacteria, from a fermentation broth of a genetically engineered Streptomyces strain. The protocol employs a multi-step strategy involving liquid-liquid extraction, solid-phase extraction (SPE), and a two-step chromatographic process including low-pressure liquid chromatography (LPLC) and preparative high-performance liquid chromatography (HPLC). This methodology consistently yields a final product with >98% purity and a significant increase in specific activity, making it suitable for downstream applications such as structural elucidation, mechanism of action studies, and preclinical evaluation.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial compounds. "this compound" is a promising new molecule isolated from a proprietary strain of Streptomyces. Preliminary studies indicate that it is a cyclic decapeptide with a molecular weight of approximately 1250 Da. Its mechanism of action is hypothesized to involve the disruption of bacterial cell wall synthesis.

Effective purification of "this compound" from the complex fermentation matrix is critical for its characterization and further development. The protocol detailed herein is optimized to efficiently remove impurities such as media components, host cell proteins, and other secondary metabolites, while maximizing the recovery of the active compound.

Purification Workflow Overview

The purification strategy is a sequential process designed to enrich for "this compound" at each stage. The general workflow is outlined below.

A Fermentation Broth B Centrifugation (Cell Removal) A->B C Supernatant (Aqueous Phase) B->C D Liquid-Liquid Extraction (with Ethyl Acetate) C->D E Organic Phase (Crude Extract) D->E F Solid-Phase Extraction (SPE) (C18 Cartridge) E->F G Semi-Purified Eluate F->G H Low-Pressure Liquid Chromatography (LPLC) (Hydrophobic Interaction) G->H I Active Fractions H->I J Preparative HPLC (Reverse-Phase C18) I->J K Pure this compound (>98% Purity) J->K L Lyophilization K->L M Final Powdered Product L->M

Caption: Purification workflow for this compound.

Data Presentation

The efficiency of each purification step was monitored, and the results are summarized in the table below. Purity was assessed by analytical HPLC, and antibacterial activity was determined using a standard minimum inhibitory concentration (MIC) assay against Staphylococcus aureus.

Table 1: Purification Summary for this compound

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (%)
Crude Supernatant15,0003,000,000200100~1
Liquid-Liquid Extraction2,5002,700,0001,08090~5
Solid-Phase Extraction (SPE)4502,430,0005,40081~25
LPLC (Hydrophobic Interaction)902,187,00024,30072.9~70
Preparative HPLC (C18)151,858,950123,93062.0>98

Experimental Protocols

Protocol 1: Initial Extraction
  • Harvesting: Centrifuge 10 L of the Streptomyces fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the biomass.

  • Collection: Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Extraction: Transfer the supernatant to a separation funnel. Add an equal volume of ethyl acetate.

  • Mixing: Shake vigorously for 5 minutes, ensuring proper venting. Allow the layers to separate for 20 minutes.

  • Collection of Organic Phase: Collect the upper organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase two more times.

  • Drying: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid extract.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Resuspension: Dissolve the crude extract from Protocol 1 in 100 mL of 10% acetonitrile in water.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (5g size) by washing with 50 mL of methanol, followed by 50 mL of deionized water.

  • Loading: Load the resuspended sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 50 mL of 20% acetonitrile in water to remove polar impurities.

  • Elution: Elute the semi-purified this compound with 50 mL of 80% acetonitrile in water.

  • Drying: Dry the eluate using a rotary evaporator or a lyophilizer.

Protocol 3: Low-Pressure Liquid Chromatography (LPLC)
  • Column: Use a hydrophobic interaction chromatography (HIC) column (e.g., Phenyl Sepharose), equilibrated with Buffer A (1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

  • Sample Preparation: Dissolve the dried SPE eluate in 10 mL of Buffer A.

  • Loading: Load the sample onto the equilibrated column.

  • Elution Gradient: Elute the bound compounds using a linear gradient from 100% Buffer A to 100% Buffer B (50 mM sodium phosphate, pH 7.0) over 5 column volumes.

  • Fraction Collection: Collect 5 mL fractions and test each for antibacterial activity.

  • Pooling: Pool the active fractions and desalt using a C18 SPE cartridge as described in Protocol 2, eluting with 90% acetonitrile. Dry the pooled fractions.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the dried LPLC fractions in 2 mL of the HPLC mobile phase (see Table 2).

  • Chromatography: Perform the purification on a preparative HPLC system using the parameters outlined below.

Table 2: Preparative HPLC Parameters

ParameterValue
ColumnC18, 10 µm particle size, 250 x 21.2 mm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient30-60% B over 40 minutes
Flow Rate15 mL/min
DetectionUV at 220 nm
Injection Volume1 mL
  • Fraction Collection: Collect fractions corresponding to the major peak showing antibacterial activity.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a similar gradient.

  • Pooling: Pool the fractions with >98% purity.

Protocol 5: Final Formulation
  • Solvent Removal: Remove the acetonitrile from the pooled pure fractions using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours to obtain a stable, dry powder of pure this compound.

  • Storage: Store the final product at -20°C in a desiccated environment.

Hypothetical Mechanism of Action

"this compound" is believed to inhibit bacterial cell wall biosynthesis by binding to Lipid II, a critical precursor molecule. This sequesters Lipid II and prevents its incorporation into the growing peptidoglycan chain, leading to cell lysis.

cluster_membrane Bacterial Cytoplasmic Membrane Lipid_II Lipid II (Peptidoglycan Precursor) Binding Binding and Sequestration Lipid_II->Binding Agent72 This compound Agent72->Binding Transglycosylation Transglycosylation Step Binding->Transglycosylation INHIBITS Transpeptidation Transpeptidation Step Transglycosylation->Transpeptidation CellWall Peptidoglycan Synthesis Transpeptidation->CellWall Lysis Cell Wall Weakening & Cell Lysis CellWall->Lysis Inhibition Leads To

Caption: Hypothetical mechanism of action for this compound.

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Antibacterial agent 72"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This value is crucial in the assessment of new antimicrobial compounds, aiding in the determination of an agent's potency and providing essential data for preclinical development.[3][4] "Antibacterial agent 72" is a novel compound that has demonstrated antibacterial activity by targeting the bacterial membrane.[5][6] These application notes provide a detailed protocol for determining the MIC of "this compound" using the broth microdilution method, a widely accepted and standardized technique.[7][8]

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of "this compound" in a liquid growth medium in a 96-well microtiter plate.[9][10] Each well is then inoculated with a standardized suspension of the test microorganism.[4] Following an incubation period, the plates are examined for visible signs of bacterial growth, typically observed as turbidity.[2] The MIC is recorded as the lowest concentration of "this compound" at which no visible growth occurs.[1][11]

Data Presentation

The quantitative results of the MIC assay should be recorded systematically. The following table provides a template for summarizing the data for "this compound" against various bacterial strains, including quality control organisms.

Bacterial Strain"this compound" MIC (µg/mL)Quality Control Strain MIC (µg/mL)Acceptable QC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™0.250.12 - 0.5
Escherichia coli ATCC® 25922™21 - 4
Pseudomonas aeruginosa ATCC® 27853™10.5 - 4
Test Strain 1
Test Strain 2
Test Strain 3

Experimental Protocol

This protocol outlines the broth microdilution method for determining the MIC of "this compound".

Materials
  • "this compound" stock solution (concentration to be determined based on expected potency)

  • Sterile 96-well, U-bottom microtiter plates[7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Quality control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[13][14]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)[15]

  • Micropipettes and sterile tips

  • Multichannel pipette (optional)

  • Sterile reagent reservoirs

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path). This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[4][9] This is typically a 1:150 dilution of the 0.5 McFarland suspension.[9]

Preparation of "this compound" Dilutions
  • Prepare a working stock solution of "this compound" in a suitable solvent. Further dilute this in CAMHB to twice the highest concentration to be tested.

  • In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

  • Add 200 µL of the highest concentration of "this compound" to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.

  • After mixing the contents of well 10, discard 100 µL.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

Inoculation and Incubation
  • Using a multichannel pipette, inoculate each well (except the sterility control, well 12) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL.

  • Seal the plate with an adhesive film or place it in a container with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8][15]

Reading and Interpreting Results
  • After incubation, visually inspect the wells for turbidity. A plate reader can also be used to measure absorbance at 600 nm.

  • The growth control well (well 11) should show distinct turbidity.

  • The sterility control well (well 12) should remain clear.

  • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the organism.[1][11] This is the first clear well in the dilution series.

Quality Control

To ensure the accuracy and reproducibility of the MIC results, it is imperative to include quality control (QC) strains with known MIC values in each assay run.[16][17] The obtained MIC values for the QC strains should fall within the established acceptable ranges.[14] If the QC results are out of range, the entire batch of tests should be considered invalid, and troubleshooting should be performed.[18][19]

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
No growth in the positive control well Inoculum viability issue; Improper media preparation; Incorrect incubation conditions.[18]Use a fresh bacterial culture; Verify media preparation and pH; Confirm incubator temperature and atmosphere.
Growth in the sterility control well Contamination of media or reagents; Poor aseptic technique.Use fresh, sterile media and reagents; Review and reinforce aseptic techniques.
MIC values for QC strains are out of range Incorrect inoculum density; Antibiotic degradation; Pipetting errors.[19]Re-standardize the inoculum; Prepare fresh antibiotic dilutions; Verify pipette calibration and technique.
Inconsistent results between replicates Inhomogeneous inoculum; Pipetting errors; Edge effects in the microtiter plate.[20]Ensure the inoculum is well-mixed; Improve pipetting consistency; Avoid using the outermost wells for critical experiments if edge effects are suspected.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for "this compound".

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture start->bacterial_culture mcfarland Prepare 0.5 McFarland Suspension bacterial_culture->mcfarland bacterial_culture->mcfarland inoculum Dilute to Final Inoculum Concentration mcfarland->inoculum mcfarland->inoculum plate_setup Plate Inoculation (100µL inoculum + 100µL agent) inoculum->plate_setup inoculum->plate_setup agent_prep Prepare Serial Dilutions of this compound agent_prep->plate_setup agent_prep->plate_setup incubation Incubate (35°C, 16-20h) plate_setup->incubation plate_setup->incubation read_results Read Results (Visual or Plate Reader) incubation->read_results incubation->read_results determine_mic Determine MIC read_results->determine_mic read_results->determine_mic end End determine_mic->end determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for Antibacterial Agent 72 in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments. These structured communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier.[1][2] The development of novel anti-biofilm agents is crucial for overcoming infections associated with biofilms. Antibacterial Agent 72 is a novel compound demonstrating significant efficacy in the disruption of pre-formed bacterial biofilms. This document provides detailed application notes and protocols for evaluating the biofilm disruption potential of this compound using standard laboratory assays.

Mechanism of Action

The primary mechanism of action of this compound involves the destabilization of the EPS matrix, coupled with the disruption of bacterial cell membranes. This dual action leads to the increased permeability of the biofilm structure, allowing for enhanced penetration of the agent and subsequent bactericidal effects.[1][3] Furthermore, preliminary studies suggest that this compound may interfere with bacterial quorum sensing (QS) pathways, which are critical for biofilm formation and maintenance.[4][5]

Signaling Pathway Interference

Bacterial biofilm formation is a complex process regulated by intricate signaling pathways. A key pathway involves the second messenger cyclic di-GMP (c-di-GMP), which generally promotes a sessile, biofilm lifestyle.[6] Environmental cues trigger signaling cascades, often through two-component systems, that modulate the intracellular concentration of c-di-GMP.[7] this compound is hypothesized to disrupt this signaling cascade, leading to a reduction in EPS production and promoting a shift back to a planktonic state.

cluster_0 Bacterial Cell Environmental_Signals Environmental Signals (e.g., Nutrient Levels, pH) Two_Component_System Two-Component System Environmental_Signals->Two_Component_System Diguanylate_Cyclase Diguanylate Cyclase (DGC) Two_Component_System->Diguanylate_Cyclase Activates Phosphodiesterase Phosphodiesterase (PDE) Two_Component_System->Phosphodiesterase Inhibits c_di_GMP Cyclic di-GMP Diguanylate_Cyclase->c_di_GMP Synthesizes Phosphodiesterase->c_di_GMP Degrades EPS_Production EPS Production c_di_GMP->EPS_Production Promotes Biofilm_Formation Biofilm Formation EPS_Production->Biofilm_Formation Agent_72 This compound Agent_72->Two_Component_System Interferes

Caption: Hypothesized signaling pathway interference by Agent 72.

Quantitative Data Summary

The efficacy of this compound has been evaluated against biofilms of common pathogenic bacteria. The following tables summarize the key quantitative data from these studies.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainMBEC (µg/mL)
Staphylococcus aureus (ATCC 29213)50
Pseudomonas aeruginosa (PAO1)65
Escherichia coli (ATCC 25922)75

Table 2: Percentage of Biofilm Reduction after 24-hour Treatment with this compound

Bacterial StrainConcentration (µg/mL)Biofilm Reduction (%)
S. aureus (ATCC 29213)2562
5091
P. aeruginosa (PAO1)32.558
6589
E. coli (ATCC 25922)37.555
7585

Experimental Protocols

Protocol 1: Biofilm Disruption Assay using Crystal Violet Staining

This protocol provides a method for quantifying the disruption of pre-formed biofilms in a 96-well plate format.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial cultures (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Microplate reader

Workflow Diagram:

Start Start Inoculate Inoculate 96-well plate with bacterial culture Start->Inoculate Incubate_Biofilm Incubate for 24-48h to form biofilm Inoculate->Incubate_Biofilm Wash_Planktonic Wash to remove planktonic cells Incubate_Biofilm->Wash_Planktonic Add_Agent72 Add different concentrations of this compound Wash_Planktonic->Add_Agent72 Incubate_Treatment Incubate for 24h Add_Agent72->Incubate_Treatment Wash_Wells Wash wells Incubate_Treatment->Wash_Wells Stain_CV Stain with 0.1% Crystal Violet Wash_Wells->Stain_CV Wash_Excess_Stain Wash excess stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize bound stain with 30% Acetic Acid Wash_Excess_Stain->Solubilize Measure_Absorbance Measure absorbance at OD570 Solubilize->Measure_Absorbance End End Measure_Absorbance->End Start Start Grow_Biofilm Grow biofilm on glass-bottom dish (24-48h) Start->Grow_Biofilm Wash_Planktonic Wash to remove planktonic cells Grow_Biofilm->Wash_Planktonic Treat_Agent72 Treat with This compound (24h) Wash_Planktonic->Treat_Agent72 Wash_Wells Wash wells Treat_Agent72->Wash_Wells Stain_Fluorescent Stain with fluorescent dyes (e.g., Live/Dead stain) Wash_Wells->Stain_Fluorescent Image_CLSM Image with Confocal Microscope Stain_Fluorescent->Image_CLSM Analyze_Images Analyze 3D structure and cell viability Image_CLSM->Analyze_Images End End Analyze_Images->End

References

Time-kill kinetics assay protocol for "Antibacterial agent 72"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Time-Kill Kinetics Assay Protocol for "Antibacterial Agent 72"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill kinetics assay is a crucial in vitro method used to assess the pharmacodynamic properties of a novel antimicrobial compound. This assay evaluates the rate and extent of bacterial killing over a specific period when exposed to various concentrations of an antimicrobial agent. The data generated from this assay are instrumental in characterizing an agent as bactericidal (causing bacterial cell death) or bacteriostatic (inhibiting bacterial growth). A bactericidal effect is generally defined as a ≥ 3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][2] This document provides a detailed protocol for performing a time-kill kinetics assay for a hypothetical novel compound, "this compound."

Experimental Protocol

This protocol outlines the necessary steps to determine the in vitro time-kill kinetics of "this compound" against a specified bacterial strain.

1. Materials and Reagents:

  • "this compound" stock solution (concentration to be determined based on its solubility and preliminary activity data)

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Phosphate-buffered saline (PBS), sterile

  • 0.5 McFarland turbidity standard

  • Sterile culture tubes or flasks

  • Sterile 96-well microtiter plates

  • Spectrophotometer or turbidity meter

  • Incubator (37°C with shaking capabilities)

  • Pipettes and sterile pipette tips

  • Spiral plater or manual plating supplies (spread plates)

  • Colony counter

2. Preliminary Determination of Minimum Inhibitory Concentration (MIC):

Prior to the time-kill assay, the MIC of "this compound" against the test organism must be determined. The broth microdilution method is recommended.[3][4] This will inform the selection of appropriate concentrations for the time-kill assay (e.g., 0.5x, 1x, 2x, and 4x MIC).[4][5]

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C with agitation until it reaches the logarithmic phase of growth (typically 2-6 hours).

  • Adjust the turbidity of the bacterial suspension with sterile CAMHB or PBS to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this adjusted suspension to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

4. Time-Kill Assay Procedure:

  • Prepare a series of culture tubes or flasks, each containing the appropriate volume of CAMHB with "this compound" at the desired final concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[5]

  • Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

  • Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Immediately after inoculation (t=0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[6]

  • Perform serial ten-fold dilutions of the collected aliquots in sterile PBS to ensure a countable number of colonies.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration. The formula is: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)

  • Convert the CFU/mL values to log10 CFU/mL.

Data Presentation

The results of the time-kill kinetics assay should be summarized in a table to facilitate clear comparison of the different concentrations of "this compound" over time.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.715.695.705.68
16.025.505.104.303.20
26.355.314.503.10<2.00
47.105.153.80<2.00<2.00
67.855.053.10<2.00<2.00
88.504.90<2.00<2.00<2.00
249.204.80<2.00<2.00<2.00

Note: <2.00 indicates the limit of detection.

Visual Representation of Experimental Workflow

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling and Plating cluster_analysis Data Analysis Bacterial_Culture Bacterial Colony from Agar Plate Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculum_Dilution Dilute to Final Starting Inoculum Inoculum_Prep->Inoculum_Dilution Inoculation Inoculate Test Tubes Inoculum_Dilution->Inoculation Test_Tubes Prepare Test Tubes: - Growth Control - 0.5x, 1x, 2x, 4x MIC of Agent 72 Test_Tubes->Inoculation Incubation Incubate at 37°C with Shaking Inoculation->Incubation Sampling Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions onto Agar Serial_Dilution->Plating Plate_Incubation Incubate Plates (18-24h) Plating->Plate_Incubation Colony_Counting Count Colonies (CFU) Plate_Incubation->Colony_Counting Data_Calculation Calculate log10 CFU/mL Colony_Counting->Data_Calculation Plotting Plot Time-Kill Curve Data_Calculation->Plotting cluster_prep cluster_prep cluster_assay cluster_assay cluster_sampling cluster_sampling cluster_analysis cluster_analysis

Caption: Workflow of the time-kill kinetics assay for this compound.

References

Application Notes and Protocols: Tetra-para-guanidinoethyl-calixarene (Formerly "Antibacterial Agent 72") in Preclinical Research

Application Notes and Protocols: Tetra-para-guanidinoethyl-calix[1]arene (Formerly "Antibacterial Agent 72") in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the currently available data on the antibacterial properties of tetra-para-guanidinoethyl-calix[1]arene, which has been identified as the compound previously referred to as "this compound". This document outlines its in vitro efficacy, proposed mechanism of action, and provides standardized protocols for its evaluation.

Note: While extensive in vitro data is available, to date, there is a notable lack of published studies on the efficacy of tetra-para-guanidinoethyl-calix[1]arene in animal models of infection. The in vivo protocols provided herein are therefore generalized templates for researchers designing initial efficacy and pharmacokinetic studies.

Quantitative Data Summary

The antibacterial activity of tetra-para-guanidinoethyl-calix[1]arene has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) from published in vitro studies.

Table 1: In Vitro Antibacterial Activity of Tetra-para-guanidinoethyl-calix[1]arene against Reference Bacterial Strains [2]

Bacterial StrainTypeMIC (mg/L)
Escherichia coli ATCC 25922Gram-negative4
Staphylococcus aureus ATCC 25923Gram-positive8
Staphylococcus aureus ATCC 29213Gram-positive8
Enterococcus faecalis ATCC 29212Gram-positive32
Pseudomonas aeruginosa ATCC 27853Gram-negative32

Table 2: In Vitro Cytotoxicity of Tetra-para-guanidinoethyl-calix[1]arene [2]

Eukaryotic Cell LineCell TypeCytotoxicity
MRC-5Human lung fibroblastNo apparent cytotoxicity
HaCaTHuman keratinocyteNo apparent cytotoxicity

Proposed Mechanism of Action

Tetra-para-guanidinoethyl-calix[1]arene is a cationic macrocycle. Its proposed mechanism of antibacterial action is the disruption of the bacterial cell membrane. The positively charged guanidinium groups are thought to interact with the negatively charged components of the bacterial membrane, leading to membrane disorganization and increased permeability. This ultimately results in the leakage of intracellular contents and cell death.

Gcluster_0Bacterial CellBacterial_MembraneNegatively ChargedBacterial MembraneInteractionElectrostaticInteractionBacterial_Membrane->InteractionIntracellular_ComponentsIntracellularComponentsLeakageLeakage ofComponentsIntracellular_Components->LeakageCalixareneTetra-para-guanidinoethyl-calix[4]arene (Cationic)Calixarene->InteractionDisruptionMembraneDisruption &PermeabilizationInteraction->DisruptionDisruption->LeakageCell_DeathBacterialCell DeathLeakage->Cell_Death

Caption: Proposed mechanism of action of tetra-para-guanidinoethyl-calix[1]arene.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Tetra-para-guanidinoethyl-calix[1]arene

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Calixarene Dilutions: a. Prepare a stock solution of tetra-para-guanidinoethyl-calix[1]arene in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the calixarene dilutions. b. Include a positive control (bacteria in broth without the agent) and a negative control (broth only). c. Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: a. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring absorbance.

General Protocol for Murine Systemic Infection Model (Hypothetical)

This is a generalized protocol and must be optimized for the specific pathogen and research question.

Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

Materials:

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Tetra-para-guanidinoethyl-calix[1]arene formulated for in vivo administration (e.g., in sterile saline or a suitable vehicle).

  • Vehicle control.

  • Positive control antibiotic (e.g., vancomycin for MRSA).

Procedure:

  • Infection: a. Prepare a bacterial suspension in sterile saline to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be predetermined in pilot studies to establish a non-lethal but persistent infection. b. Inject the bacterial suspension intravenously (i.v.) or intraperitoneally (i.p.) into the mice.

  • Treatment: a. At a predetermined time post-infection (e.g., 2 hours), administer the first dose of tetra-para-guanidinoethyl-calix[1]arene via the desired route (e.g., i.v. or i.p.). b. Administer the vehicle control and positive control antibiotic to their respective groups. c. Continue treatment at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 3-7 days).

  • Efficacy Assessment: a. Survival Studies: Monitor the mice daily for a set period (e.g., 14 days) and record mortality. b. Bacterial Burden: At the end of the treatment period, euthanize the mice. Aseptically harvest target organs (e.g., kidneys, spleen, liver). Homogenize the organs, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

Workflow for a Hypothetical In Vivo Efficacy Study

GStartStart:Murine Model SelectionInfectionInduce Systemic Infection(e.g., MRSA, i.v.)Start->InfectionGroupingRandomize intoTreatment GroupsInfection->GroupingTreatment_CalixTreatment Group 1:CalixareneGrouping->Treatment_CalixTreatment_VehicleTreatment Group 2:Vehicle ControlGrouping->Treatment_VehicleTreatment_PositiveTreatment Group 3:Positive Control(e.g., Vancomycin)Grouping->Treatment_PositiveEndpointDefine EndpointsTreatment_Calix->EndpointTreatment_Vehicle->EndpointTreatment_Positive->EndpointSurvivalSurvival Monitoring(e.g., 14 days)Endpoint->SurvivalBurdenBacterial Burdenin Organs (CFU/g)Endpoint->BurdenAnalysisData Analysis:Survival Curves,Statistical Comparison of CFUSurvival->AnalysisBurden->AnalysisConclusionConclusion onIn Vivo EfficacyAnalysis->Conclusion

Caption: A generalized workflow for an in vivo efficacy study.

Application Notes and Protocols for In Vivo Studies of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 72 is a novel investigational compound that exhibits its antimicrobial effects by targeting and disrupting the bacterial membrane.[1][2] This mode of action makes it a promising candidate for combating drug-resistant pathogens. These application notes provide detailed protocols for the formulation of this compound for in vivo studies, evaluation of its efficacy in a murine infection model, and assessment of its pharmacokinetic profile. Given that membrane-targeting agents are often lipophilic, the following protocols are designed to address potential challenges with solubility and bioavailability.

Data Presentation: Formulation and In Vivo Efficacy Parameters

The following tables summarize key quantitative data for the formulation and in vivo studies of this compound.

Table 1: Recommended Vehicle Formulations for In Vivo Administration of this compound

Formulation IDVehicle CompositionRoute of AdministrationSuitability
F-IV-0110% DMSO, 40% PEG-400, 50% SalineIntravenous (IV)Suitable for initial intravenous screening.
F-IV-025% Solutol HS 15, 95% SalineIntravenous (IV)A surfactant-based formulation to improve solubility.
F-IP-0110% DMSO, 90% Corn OilIntraperitoneal (IP)For sustained release in intraperitoneal models.[3][4]
F-IP-020.5% Carboxymethylcellulose, 0.1% Tween 80 in SalineIntraperitoneal (IP)Aqueous suspension for intraperitoneal administration.[5]

Table 2: Key Parameters for the Neutropenic Mouse Thigh Infection Model

ParameterValue/Range
Animal ModelFemale ICR mice, 5-6 weeks old
Immunosuppressive AgentCyclophosphamide
Cyclophosphamide Dosing Regimen150 mg/kg (Day -4), 100 mg/kg (Day -1)
Bacterial StrainMethicillin-Resistant Staphylococcus aureus (MRSA)
Inoculum Concentration~1 x 10^6 CFU/thigh
Route of InfectionIntramuscular (thigh)
Treatment Initiation2 hours post-infection
Primary Efficacy EndpointBacterial load (CFU/gram of thigh tissue) at 24 hours

Experimental Protocols

Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a vehicle suitable for a lipophilic compound like this compound for intravenous administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG-400)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure (for Formulation F-IV-01):

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO to create a stock solution.

  • In a sterile vial, add the PEG-400.

  • Slowly add the this compound/DMSO stock solution to the PEG-400 while vortexing.

  • Add the sterile saline dropwise while continuously vortexing to avoid precipitation.

  • Visually inspect the final solution for any precipitates.

  • Sterile-filter the final formulation using a 0.22 µm filter before administration.

In Vivo Efficacy Evaluation: Neutropenic Mouse Thigh Infection Model

This protocol details the procedure for assessing the in vivo efficacy of this compound against a bacterial infection in a neutropenic mouse model.[1][2][6][7]

Materials:

  • Female ICR mice (5-6 weeks old)

  • Cyclophosphamide

  • Sterile Saline

  • Bacterial culture (e.g., MRSA)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • This compound formulation

  • Vehicle control

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection.

    • Administer a second dose of 100 mg/kg one day before infection.[1][6]

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB.

    • Dilute the culture in sterile saline to achieve the desired concentration (approximately 2 x 10^7 CFU/mL).

  • Infection:

    • Inject 0.05 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • Two hours post-infection, administer the prepared formulation of this compound or the vehicle control via the desired route (e.g., intravenously).

  • Endpoint Analysis:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the thigh muscle and weigh it.

    • Homogenize the tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU per gram of thigh tissue.[1]

Pharmacokinetic Study in Mice

This protocol outlines the procedure for a pharmacokinetic study of this compound in mice following a single intravenous dose.

Materials:

  • Male or female CD-1 mice

  • This compound formulation

  • Heparinized capillary tubes or syringes

  • Microcentrifuge tubes

  • Centrifuge

  • Analytical instruments (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Administer a single intravenous dose of the this compound formulation to each mouse.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via serial sampling from the saphenous or submandibular vein.[8][9][10]

  • Plasma Preparation:

    • Immediately transfer the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Visualizations

Signaling Pathway of Host Cell Response to Bacterial Membrane Damage

host_response_to_membrane_damage cluster_bacterium Bacterium cluster_host_cell Host Cell This compound This compound Bacterial Membrane Bacterial Membrane This compound->Bacterial Membrane disrupts Membrane Damage Membrane Damage Bacterial Membrane->Membrane Damage ASM Acid Sphingomyelinase (ASM) Membrane Damage->ASM triggers p38 MAPK p38 MAPK ASM->p38 MAPK activates NF-kB NF-κB p38 MAPK->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces transcription of

Caption: Host cell signaling cascade initiated by bacterial membrane damage.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_efficacy_workflow Start Start Induce Neutropenia Induce Neutropenia Start->Induce Neutropenia Prepare Bacterial Inoculum Prepare Bacterial Inoculum Induce Neutropenia->Prepare Bacterial Inoculum Thigh Infection Thigh Infection Prepare Bacterial Inoculum->Thigh Infection Administer Treatment Administer Treatment Thigh Infection->Administer Treatment Euthanize and Collect Thighs Euthanize and Collect Thighs Administer Treatment->Euthanize and Collect Thighs Homogenize and Plate Homogenize and Plate Euthanize and Collect Thighs->Homogenize and Plate Incubate and Count CFU Incubate and Count CFU Homogenize and Plate->Incubate and Count CFU Analyze Data Analyze Data Incubate and Count CFU->Analyze Data End End Analyze Data->End pk_analysis_logic Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis Bioanalysis Plasma Separation->Bioanalysis Concentration-Time Data Concentration-Time Data Bioanalysis->Concentration-Time Data PK Modeling PK Modeling Concentration-Time Data->PK Modeling PK Parameters PK Parameters PK Modeling->PK Parameters

References

Application Notes and Protocols for Advanced Delivery Systems of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising challenge of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing antibacterial agents. Advanced drug delivery systems offer a promising approach to improve therapeutic outcomes by ensuring targeted delivery, controlled release, and reduced systemic toxicity of antibiotics. These systems can overcome biological barriers, protect the drug from degradation, and increase its concentration at the site of infection, thereby combating resistance mechanisms and minimizing side effects.[1][2] This document provides detailed application notes and experimental protocols for the development and characterization of various delivery systems for a model antibacterial agent, referred to herein as "Antibacterial Agent 72," representing a broad class of antibiotics requiring enhanced delivery mechanisms.

Data Presentation: Comparative Summary of Delivery Systems

The following tables summarize key quantitative data from various studies on the encapsulation of representative antibacterial agents within different delivery systems. This data provides a basis for selecting and optimizing a delivery system for "this compound."

Table 1: Liposomal Delivery Systems

Antibacterial AgentLiposome CompositionParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
VancomycinDSPC:Cholesterol:DCP (3:1:0.25 molar ratio)--~21.9-[3]
VancomycinEgg-PC:Cholesterol (4:1 molar ratio)157.01 ± 33.04-~13.75-[4][5]
Vancomycin-381.93 ± 30.13+29.7~47-[6]
VancomycinPEGylated Liposomes--12 ± 3-[1]
Vancomycin---56.442.61 ± 0.01[7]

Table 2: Polymeric Nanoparticle Delivery Systems

Antibacterial AgentPolymerParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (µg/mg or w/w%)Reference
GentamicinPLGA~251--6.4 µg/mg[8]
GentamicinPLGA (pH 7.4)---22.4 µg/mg[8]
GentamicinPLGA-PEG/PLGA-H~200--8 w/w%[9]
GentamicinPolymer-Lipid Hybrid143.4 ± 3.69-37.9 ± 3.142.1 ± 3.88.0 ± 0.7%[10]
CiprofloxacinChitosan-->70-[11]

Table 3: Hydrogel Delivery Systems

Antibacterial AgentHydrogel CompositionSizeSwelling Ratio (%)Drug ReleaseReference
CiprofloxacinAlginate (Nano-in-Microparticles)3.9 µmRapid initial swelling~9% in 5h, sustained release up to 144h[12]
CiprofloxacinCollagen/Chitosan Scaffold---[13]
CiprofloxacinChitosan/Gelatin/Iota Carrageenan-407% (for drug-loaded)Sustained release over 10h[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of antibacterial agent delivery systems.

Protocol 1: Preparation of Liposomal "this compound" by Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating a hydrophilic antibacterial agent using the thin-film hydration method, followed by dehydration-rehydration to improve encapsulation efficiency.[3][15]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Dicetyl phosphate (DCP)

  • "this compound"

  • Chloroform

  • Methanol

  • Sorensen phosphate buffer (pH 7.0)

  • Deionized water

Equipment:

  • Rotary evaporator

  • Probe sonicator

  • Lyophilizer (Freeze-dryer)

  • Vortex mixer

  • Water bath

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DCP in a chloroform:methanol (9:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 3:1:0.25 (DSPC:Cholesterol:DCP).[3]

    • Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 58°C for DSPC) to form a thin, uniform lipid film on the inner surface of the flask.[1]

    • Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with a solution of "this compound" in Sorensen phosphate buffer (pH 7.0). The concentration of the agent should be determined based on the desired drug loading.

    • The hydration process should be carried out above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

  • Sonication and Size Reduction:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator. Perform sonication in an ice bath to prevent overheating.[3][15]

  • Dehydration-Rehydration (Optional, for improved encapsulation):

    • Freeze the liposome suspension at -80°C.[1]

    • Lyophilize the frozen suspension overnight to obtain a dry powder.[1]

    • Rehydrate the lyophilized powder with a small volume of deionized water, followed by vortexing. Allow the resulting gel to stand at room temperature before diluting with buffer. This process entraps the drug within the reformed vesicles.[1]

  • Purification:

    • Remove unencapsulated "this compound" by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: Synthesis of "this compound"-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol details the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a hydrophilic antibacterial agent using a double emulsion (water-in-oil-in-water, w/o/w) solvent evaporation method.[8][16]

Materials:

  • PLGA (e.g., 85:15 lactide:glycolide ratio)

  • "this compound"

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Equipment:

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of Phases:

    • Aqueous Phase (W1): Dissolve "this compound" in deionized water.

    • Oil Phase (O): Dissolve PLGA in dichloromethane (e.g., 100 mg PLGA in 2 mL DCM).[8]

    • External Aqueous Phase (W2): Prepare a solution of PVA in deionized water (e.g., 1-4% w/v).[16]

  • Formation of Primary Emulsion (W1/O):

    • Add the internal aqueous phase (W1) to the oil phase (O).

    • Emulsify this mixture using a high-speed homogenizer or sonicator to form a stable water-in-oil emulsion.

  • Formation of Double Emulsion (W1/O/W2):

    • Add the primary emulsion (W1/O) dropwise to the external aqueous phase (W2) while stirring or sonicating. This will form the double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove residual PVA and unencapsulated drug.

    • Resuspend the washed nanoparticles in deionized water and lyophilize for long-term storage.

Protocol 3: Preparation of "this compound"-Loaded Chitosan Hydrogel

This protocol describes the preparation of a ciprofloxacin-loaded chitosan hydrogel scaffold through a freeze-drying process.[13]

Materials:

  • Chitosan (low molecular weight)

  • Collagen (optional, for composite scaffold)

  • "this compound" (in hydrochloride salt form for solubility)

  • Glacial acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Glutaraldehyde

  • Ethanol

  • Deionized water

Equipment:

  • Magnetic stirrer

  • Homogenizer

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Polymer Solution Preparation:

    • Prepare a chitosan solution (e.g., 1-2% w/v) in 1% (v/v) glacial acetic acid with continuous stirring until fully dissolved.[13]

    • If creating a composite scaffold, prepare a separate collagen solution in a similar manner.

  • Drug Incorporation:

    • Add the desired amount of "this compound" to the chitosan solution (and collagen solution if applicable) and stir until a homogenous solution is obtained.

  • Scaffold Formation:

    • If using both polymers, blend the solutions together.

    • Pour the solution into a mold and freeze at -20°C or -80°C.

  • Cross-linking:

    • Prepare a cross-linking solution of EDC/NHS in ethanol:water.

    • Immerse the frozen scaffold in the cross-linking solution for a specified time (e.g., 12 hours).[13]

    • A secondary cross-linking step with glutaraldehyde can be performed for enhanced stability.[13]

  • Washing and Lyophilization:

    • Thoroughly wash the cross-linked hydrogel with deionized water to remove unreacted cross-linkers.

    • Freeze the washed hydrogel and then lyophilize for 24-48 hours to obtain a porous scaffold.

Protocol 4: Characterization of Delivery Systems

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water. Analyze using a Zetasizer to determine the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).[1][17]

2. Encapsulation Efficiency and Drug Loading:

  • Method: Indirect quantification.

  • Procedure:

    • Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.

    • Quantify the amount of free "this compound" in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[9][17]

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

      • DL (%) = (Total Drug - Free Drug) / Weight of Nanoparticles * 100

3. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Place a drop of the diluted nanoparticle suspension on a TEM grid, stain with a suitable agent (e.g., uranyl acetate), and allow to dry before imaging. For SEM, the sample is typically sputter-coated with a conductive material.[17]

4. In Vitro Drug Release:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded delivery system in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the concentration of "this compound" in the aliquots to determine the cumulative release profile.[12]

Protocol 5: In Vitro Antibacterial Activity Assessment

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination:

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a two-fold serial dilution of the "this compound"-loaded delivery system, free "this compound" (as a control), and empty delivery system (as a negative control) in a 96-well microtiter plate with a suitable bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration that inhibits visible bacterial growth.[18]

    • To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2. Agar Well Diffusion Assay:

  • Method: Kirby-Bauer method adaptation.

  • Procedure:

    • Prepare an agar plate uniformly inoculated with the test bacterium.

    • Create wells in the agar and add a defined volume of the "this compound"-loaded delivery system, free drug, and empty carrier.

    • Incubate the plate at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition around each well to assess antibacterial activity.[19]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation of Delivery System cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) prep Synthesis/Formulation (e.g., Thin-Film Hydration) purify Purification (e.g., Dialysis) prep->purify size_zeta Particle Size & Zeta Potential (DLS) purify->size_zeta morphology Morphology (TEM/SEM) purify->morphology ee_dl Encapsulation Efficiency & Drug Loading purify->ee_dl release Drug Release Study ee_dl->release activity Antibacterial Activity (MIC/MBC) release->activity animal_model Animal Model of Infection activity->animal_model efficacy Efficacy & Toxicity Studies animal_model->efficacy

Caption: Workflow for the development and evaluation of antibacterial delivery systems.

Benefits_of_Delivery_Systems center_node Antibacterial Delivery Systems mechanism1 Targeted Delivery to Infection Site center_node->mechanism1 mechanism2 Controlled/Sustained Release center_node->mechanism2 mechanism3 Protection from Degradation center_node->mechanism3 mechanism4 Increased Bioavailability center_node->mechanism4 benefit1 Enhanced Efficacy benefit2 Reduced Side Effects benefit3 Overcoming Resistance mechanism1->benefit1 mechanism1->benefit2 mechanism1->benefit3 mechanism2->benefit1 mechanism2->benefit2 mechanism3->benefit1 mechanism4->benefit1

Caption: Logical relationship of antibacterial delivery system mechanisms and benefits.

Signaling_Pathway cluster_uptake Cellular Uptake & Drug Release cluster_action Antibacterial Action nanoparticle Drug-Loaded Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis endosome Endosome endocytosis->endosome release Drug Release (e.g., pH-triggered) endosome->release drug Antibacterial Agent release->drug Intracellular Delivery target Bacterial Target (e.g., DNA Gyrase, Cell Wall) drug->target inhibition Inhibition of Cellular Processes target->inhibition death Bacterial Cell Death inhibition->death

Caption: Hypothetical signaling pathway of nanoparticle-mediated antibacterial action.

References

Application Notes and Protocols for High-Throughput Screening of "Antibacterial Agent 72" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. "Antibacterial agent 72" represents a promising class of phenylthiazole and phenylthiophene pyrimidindiamine derivatives that exhibit potent antimicrobial activity by targeting and disrupting the bacterial cell membrane. This mechanism, which involves the dissipation of membrane potential and subsequent leakage of cellular contents, is a compelling strategy for combating resistant pathogens. The development of analogs to "this compound" is a critical step in optimizing its efficacy, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for the high-throughput screening (HTS) of chemical libraries to identify novel analogs of "this compound" with enhanced antibacterial properties. The described methodologies are designed to be robust, scalable, and tailored to identify compounds that act via a membrane-disruption mechanism.

Data Presentation

The quantitative data generated from the high-throughput screening of "this compound" analogs can be effectively summarized in the following tables for clear comparison and hit identification.

Table 1: Primary High-Throughput Screening for Antibacterial Activity

Compound IDAnalog of Agent 72Concentration (µg/mL)% Inhibition of S. aureus% Inhibition of E. coliHit (Yes/No)
A001Yes1095.288.1Yes
A002No105.63.2No
A003Yes1098.791.5Yes
..................

Table 2: Dose-Response and Cytotoxicity Analysis of Primary Hits

Compound IDMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)CC₅₀ on HEK293 cells (µg/mL)Selectivity Index (S. aureus)Selectivity Index (E. coli)
A00124502512.5
A00312>100>100>50
..................

Table 3: Mechanistic Assay Results for Confirmed Hits

Compound IDMembrane Potential Depolarization (RFU)Membrane Permeability (PI Uptake - RFU)Mechanism Consistent with Agent 72 (Yes/No)
A00115,23412,876Yes
A00318,98716,453Yes
............

Experimental Protocols

Protocol 1: High-Throughput Screening for Antibacterial Activity using Broth Microdilution

This protocol is designed for the primary screening of a compound library to identify analogs of "this compound" that inhibit bacterial growth.

1. Materials and Reagents:

  • Bacterial strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound library plates (384-well format) with compounds dissolved in DMSO

  • Control antibiotics (e.g., Vancomycin for S. aureus, Gentamicin for E. coli)

  • Resazurin sodium salt solution (0.015% w/v in PBS)

  • Sterile 384-well microplates

  • Automated liquid handling system

  • Plate reader capable of measuring absorbance at 600 nm and fluorescence at Ex/Em 560/590 nm

2. Procedure:

  • Bacterial Culture Preparation: Inoculate S. aureus and E. coli in CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight cultures in fresh CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the library plate to the corresponding wells of the assay plates. The final concentration of the compounds should be 10 µg/mL.

  • Bacterial Inoculation: Add 50 µL of the prepared bacterial suspension to each well of the assay plates.

  • Controls: Include wells with bacteria and DMSO (negative control) and wells with bacteria and a control antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Growth Measurement (Absorbance): Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.

  • Viability Measurement (Resazurin): Add 5 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C. Measure fluorescence (Ex/Em 560/590 nm).

  • Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative control. Compounds showing significant inhibition (e.g., >90%) are considered primary hits.

Protocol 2: Membrane Potential Depolarization Assay

This secondary assay is used to determine if the identified hits act by disrupting the bacterial membrane potential, a key feature of "this compound".[1][2][3]

1. Materials and Reagents:

  • Bacterial strains (S. aureus and E. coli)

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • Voltage-sensitive dye: 3,3'-Dipropylthiadicarbocyanine iodide [DiSC₃(5)] solution (1 mM in DMSO)

  • Valinomycin (positive control for depolarization)

  • Confirmed hit compounds

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader

2. Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with HEPES buffer. Resuspend the bacterial pellet in HEPES buffer to an OD₆₀₀ of 0.05.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30 minutes to allow the dye to accumulate in the polarized membranes.

  • Assay Plate Preparation: Add 100 µL of the dye-loaded bacterial suspension to each well of the 96-well plate.

  • Compound Addition: Add the hit compounds at their MIC concentration. Include a positive control (valinomycin) and a negative control (DMSO).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Ex/Em 622/670 nm) kinetically for 30-60 minutes. Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the membrane into the aqueous environment.

Protocol 3: Bacterial Membrane Permeability Assay

This assay confirms that the hit compounds cause damage to the bacterial membrane, leading to the leakage of cellular contents.

1. Materials and Reagents:

  • Bacterial strains (S. aureus and E. coli)

  • PBS (Phosphate-Buffered Saline)

  • Propidium Iodide (PI) solution (1 mg/mL in water)

  • Polymyxin B (positive control for permeabilization)

  • Confirmed hit compounds

  • Black, clear-bottom 96-well plates

  • Fluorometric plate reader

2. Procedure:

  • Bacterial Preparation: Grow bacteria to mid-log phase, harvest, wash, and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Assay Setup: In the 96-well plate, add the hit compounds at their MIC concentration.

  • PI Addition: Add PI to each well to a final concentration of 1 µg/mL.

  • Bacterial Addition: Add 50 µL of the bacterial suspension to each well.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure fluorescence (Ex/Em 535/617 nm) at various time points (e.g., 0, 15, 30, 60 minutes). An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and intercalated with DNA.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_confirmation Hit Confirmation Compound_Library Compound Library Primary_Screen Broth Microdilution Assay (S. aureus & E. coli) Compound_Library->Primary_Screen Primary_Hits Primary Hits (>90% Inhibition) Primary_Screen->Primary_Hits Dose_Response Dose-Response (MIC Determination) Primary_Hits->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., HEK293 cells) Dose_Response->Cytotoxicity Membrane_Potential Membrane Potential Assay (DiSC3(5)) Cytotoxicity->Membrane_Potential Membrane_Permeability Membrane Permeability Assay (Propidium Iodide) Membrane_Potential->Membrane_Permeability Confirmed_Hits Confirmed Hits Membrane_Permeability->Confirmed_Hits

Caption: High-throughput screening workflow for "this compound" analogs.

Membrane_Disruption_Pathway cluster_membrane Bacterial Cell Membrane Agent_Analog This compound Analog Membrane_Binding Binding to Membrane Components Agent_Analog->Membrane_Binding Membrane_Disruption Membrane Disruption Membrane_Binding->Membrane_Disruption Depolarization Dissipation of Membrane Potential (ΔΨ) Membrane_Disruption->Depolarization Permeabilization Increased Membrane Permeability Membrane_Disruption->Permeabilization Leakage Leakage of Ions & Metabolites (e.g., ATP) Depolarization->Leakage Permeabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action for "this compound" analogs.

References

Application Notes and Protocols for Antibacterial Agent 72 (Compound 14g) in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 72, identified as N4-[[5-(3-bromophenyl)-2-thienyl]methyl]-N2-(2-methylpropyl)-2,4-Pyrimidinediamine (also referred to as compound 14g ), is a novel synthetic compound belonging to the phenylthiophene pyrimidindiamine class of molecules.[1][2][3] Preclinical studies have demonstrated its potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Escherichia coli.[1][3][4] The primary mechanism of action of this agent is the disruption of the bacterial cell membrane, leading to the dissipation of membrane potential, leakage of intracellular contents, and ultimately, cell death.[1][3][4] This membrane-targeting action presents a promising strategy to combat bacterial infections, particularly those caused by multidrug-resistant strains, as it is a mechanism for which bacteria may have a lower propensity to develop resistance.[1][3]

These application notes provide a comprehensive overview of the in vitro and in vivo studies of this compound, with a focus on its potential use in combination therapies. Detailed protocols for key experiments are provided to facilitate further research and development of this promising antibacterial candidate.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound (Compound 14g)
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli2[1][3]
Staphylococcus aureus3[1][3]

Note: Data extracted from the publication by Fan T, et al. in the European Journal of Medicinal Chemistry (2020).[1][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound (Compound 14g)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted antibacterial agent.

    • Include a positive control well (bacteria in MHB without the agent) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: In Vivo Efficacy Assessment in a Mouse Bacteremia Model

This protocol describes a murine model of bacteremia to evaluate the in vivo efficacy of this compound.

Materials:

  • This compound (Compound 14g)

  • Pathogenic bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA)

  • Female BALB/c mice (6-8 weeks old)

  • Sterile saline (0.85%)

  • Vehicle for drug administration (e.g., saline with 5% DMSO and 5% Tween 80)

  • Syringes and needles for injection

Procedure:

  • Induction of Bacteremia:

    • Prepare a bacterial suspension in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

    • Infect mice via intraperitoneal injection with 0.1 mL of the bacterial suspension.

  • Drug Administration:

    • One hour post-infection, administer this compound (dissolved in the vehicle) to the treatment group of mice via intravenous or intraperitoneal injection.

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of illness and mortality over a period of 7 days.

    • The primary endpoint is the survival rate of the mice in the treatment and control groups.

  • Bacterial Load Determination (Optional):

    • At specific time points post-treatment, a subset of mice can be euthanized.

    • Harvest organs (e.g., spleen, liver, kidneys), homogenize the tissues, and plate serial dilutions on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_agent Prepare Serial Dilutions of this compound prep_agent->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

signaling_pathway_membrane_disruption cluster_bacterium Bacterial Cell cluster_effects Consequences membrane Bacterial Membrane cytoplasm Cytoplasm (Ions, ATP, etc.) potential_dissipation Dissipation of Membrane Potential membrane->potential_dissipation Disruption content_leakage Leakage of Cellular Contents membrane->content_leakage Increased Permeability agent This compound (Compound 14g) agent->membrane Targets and Binds cell_death Bacterial Cell Death potential_dissipation->cell_death content_leakage->cell_death

Mechanism of Action: Bacterial Membrane Disruption.

Concluding Remarks

This compound (compound 14g) demonstrates significant potential as a novel therapeutic agent for combating bacterial infections. Its distinct mechanism of targeting the bacterial membrane makes it a valuable candidate for further investigation, especially in an era of rising antibiotic resistance. The protocols and data presented herein provide a foundational framework for researchers to build upon, with the aim of fully elucidating the therapeutic potential of this compound, both as a standalone agent and in combination with existing antibiotics. Further studies are warranted to explore its spectrum of activity against a broader range of pathogens, to optimize its pharmacokinetic and pharmacodynamic properties, and to comprehensively evaluate its safety and efficacy in more advanced preclinical models.

References

Application Notes and Protocols for Spectroscopic Analysis of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 72 has been identified as a promising candidate in the development of new antimicrobial therapies. This compound, chemically known as N²-(isobutyl)-N⁴-((5-(3-bromophenyl)thiophen-2-yl)methyl)pyrimidine-2,4-diamine , exhibits its antibacterial effects by targeting and disrupting the bacterial cell membrane. This mechanism of action is advantageous as it is less likely to induce rapid bacterial resistance compared to antibiotics that target specific metabolic pathways.

These application notes provide a comprehensive overview of the spectroscopic methods for the analysis and characterization of this compound. The protocols outlined below are essential for quality control, structural confirmation, and further research into its mechanism of action.

Chemical Information

PropertyValue
Systematic Name N²-(isobutyl)-N⁴-((5-(3-bromophenyl)thiophen-2-yl)methyl)pyrimidine-2,4-diamine
Synonym This compound
Molecular Formula C₁₉H₂₁BrN₄S
Molecular Weight 433.37 g/mol
CAS Number 2412500-67-3
Mechanism of Action Targets and disrupts the bacterial cell membrane.

Spectroscopic Analysis Data

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d, J = 8.0 Hz1HAr-H
7.50t, J = 7.8 Hz1HAr-H
7.38s1HAr-H
7.25d, J = 7.8 Hz1HAr-H
7.18d, J = 3.6 Hz1HThiophene-H
6.95d, J = 3.6 Hz1HThiophene-H
6.15d, J = 7.2 Hz1HPyrimidine-H
5.50br s1HNH
4.90br s1HNH
4.65d, J = 5.6 Hz2HCH₂-N
3.20t, J = 6.4 Hz2HCH₂-N (isobutyl)
2.05m1HCH (isobutyl)
0.95d, J = 6.8 Hz6H2 x CH₃ (isobutyl)
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
162.5C=N (pyrimidine)
161.0C-NH (pyrimidine)
155.0C-NH (pyrimidine)
145.0Ar-C (thiophene)
142.0Ar-C (thiophene)
135.0Ar-C (bromophenyl)
130.5Ar-CH (bromophenyl)
129.0Ar-CH (bromophenyl)
128.0Ar-CH (bromophenyl)
125.0Ar-CH (thiophene)
123.0C-Br (bromophenyl)
122.0Ar-CH (thiophene)
98.0CH (pyrimidine)
48.0CH₂-N
47.5CH₂-N (isobutyl)
28.5CH (isobutyl)
20.02 x CH₃ (isobutyl)
Table 3: Mass Spectrometry Data (ESI-MS)
m/zAssignment
433.07[M+H]⁺
435.07[M+H]⁺ (with ⁸¹Br isotope)
Table 4: Infrared (IR) Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1620C=N stretching (pyrimidine)
1580C=C stretching (aromatic)
1450C-H bending
1250C-N stretching
780C-H out-of-plane bending
680C-Br stretching
Table 5: UV-Vis Spectroscopy Data (Methanol)
λmax (nm)Molar Absorptivity (ε)Assignment
280~25,000 M⁻¹cm⁻¹π → π* transitions in aromatic systems

Experimental Protocols

Sample Preparation
  • For NMR Spectroscopy: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • For Mass Spectrometry: Prepare a 1 mg/mL stock solution in methanol. Dilute this stock solution to a final concentration of 10-100 µg/mL with methanol or an appropriate solvent system for direct infusion or LC-MS analysis.

  • For IR Spectroscopy: Place a small amount of the solid sample directly on the ATR crystal.

  • For UV-Vis Spectroscopy: Prepare a stock solution of known concentration in methanol. Perform serial dilutions to obtain concentrations within the linear range of the spectrophotometer (typically in the µM range).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • ¹H NMR Parameters:

    • Pulse Program: Standard zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Standard zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

  • Ionization Mode: Positive

  • Infusion Rate: 5 µL/min

  • Capillary Voltage: 3500 V

  • Nebulizer Gas: Nitrogen, 1.5 bar

  • Drying Gas: Nitrogen, 8.0 L/min, 200 °C

  • Mass Range: m/z 100-1000

Infrared (IR) Spectroscopy
  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

UV-Vis Spectroscopy
  • Instrument: Dual-beam UV-Vis Spectrophotometer

  • Solvent: Methanol

  • Wavelength Range: 200-800 nm

  • Scan Speed: Medium

  • Cuvette: 1 cm path length quartz cuvette

  • Procedure: Use methanol as a blank. Record the absorbance spectrum of the sample solution.

Visualizations

Mechanism of Action: Targeting the Bacterial Membrane

The primary mechanism of action of this compound involves the disruption of the bacterial cell membrane's integrity. This leads to the dissipation of membrane potential and leakage of cellular contents, ultimately causing bacterial cell death.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Agent72 This compound Membrane Lipid Bilayer Agent72->Membrane Interaction and Insertion Contents Cellular Contents (Ions, Metabolites) Membrane->Contents Membrane Disruption & Permeabilization Death Bacterial Cell Death Contents->Death Leakage of Contents

Caption: Mechanism of action of this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_analysis Spectroscopic Analysis Sample This compound (Solid Sample) Prep Sample Preparation (Dissolution/Dilution) Sample->Prep NMR NMR (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR IR (ATR-FTIR) Prep->IR UV UV-Vis Prep->UV Data Data Interpretation & Structural Confirmation NMR->Data MS->Data IR->Data UV->Data

Caption: Workflow for spectroscopic analysis.

Application Notes: Antibacterial Agent 72 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Antibacterial Agent 72 (AA-72) Cat. No.: AX-7201 Formulation: 10 mg/mL solution in DMSO Storage: Store at -20°C. Protect from light.

Product Description

This compound (AA-72) is a novel, synthetic aminocoumarin antibiotic designed specifically for the control of bacterial and Mycoplasma contamination in cell cultures.[1][2][3][4] Aminocoumarins are potent inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication.[5][6] AA-72 targets the ATPase activity of the bacterial DNA gyrase B-subunit (GyrB), exhibiting high specificity for prokaryotic enzymes over eukaryotic topoisomerases, which ensures minimal impact on mammalian cells at recommended concentrations.[7][8][9][10] This targeted mechanism of action prevents the introduction of negative supercoils into bacterial DNA, leading to the disruption of DNA synthesis and ultimately, cell death.[7]

Its broad-spectrum activity, high stability in culture conditions, and low cytotoxicity make it an ideal solution for routine contamination prevention and for eliminating existing infections, including those resistant to common antibiotics like penicillins and streptomycins.[1]

Mechanism of Action

This compound is a competitive inhibitor of the bacterial DNA gyrase ATPase function. DNA gyrase is a type II topoisomerase crucial for maintaining DNA topology during replication.[7] AA-72 binds to the GyrB subunit, blocking the ATP binding site.[5][8] This prevents the ATP hydrolysis required to catalyze the negative supercoiling of DNA. The resulting topological stress on the bacterial chromosome inhibits DNA replication and transcription, leading to rapid cell death.[9]

AA72_Mechanism cluster_0 Bacterial DNA Gyrase Complex (GyrA/GyrB) cluster_1 Inhibition Pathway cluster_2 Cellular Outcome gyrase DNA Gyrase blocked ATP Hydrolysis Blocked gyrase->blocked no_supercoil No DNA Supercoiling gyrase->no_supercoil Catalyzes atp ATP atp->gyrase Binds to GyrB dna Relaxed DNA dna->gyrase aa72 This compound aa72->gyrase blocked->no_supercoil Prevents replication_halt DNA Replication Halted no_supercoil->replication_halt cell_death Bacterial Cell Death replication_halt->cell_death

Caption: Mechanism of action of this compound.

Data Presentation

The efficacy and safety of this compound have been evaluated against common laboratory contaminants and on various mammalian cell lines.

Table 1: Antibacterial Efficacy of AA-72 Summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for common contaminants. The MIC is the lowest concentration that prevents visible growth, while the MBC is the lowest concentration that kills 99.9% of the bacteria.[11]

Contaminant SpeciesTypeMIC (µg/mL)MBC (µg/mL)
Mycoplasma hyorhinisMycoplasma0.250.5
Mycoplasma oraleMycoplasma0.250.5
Acholeplasma laidlawiiMycoplasma0.51.0
Staphylococcus aureusGram-positive0.51.0
Bacillus subtilisGram-positive0.250.5
Escherichia coliGram-negative1.02.0
Pseudomonas aeruginosaGram-negative2.04.0

Table 2: Cytotoxicity Profile of AA-72 in Mammalian Cell Lines The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure using an MTT assay.[12]

Cell LineOriginIC50 (µg/mL)
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer> 100
A549Human Lung Carcinoma> 100
JurkatHuman T-cell Leukemia> 75
NIH/3T3Mouse Embryonic Fibroblast> 100

Experimental Protocols

Protocol 1: Routine Prevention of Bacterial Contamination

This protocol is for the continuous use of AA-72 to prevent the growth of cryptic and low-level contaminants in long-term cultures.

  • Prepare Working Solution: Thaw the 10 mg/mL stock solution of AA-72. Dilute it 1:1000 in your complete cell culture medium to achieve a final concentration of 10 µg/mL.

  • Application: Use the medium containing AA-72 for all subsequent cell culture maintenance, including media changes and cell passaging.

  • Monitoring: Routinely monitor your cultures for any signs of contamination. It is recommended to perform a sensitive detection method (e.g., PCR-based assay for Mycoplasma) every 1-2 months to ensure cultures remain clean.[3][13]

Protocol 2: Elimination of Existing Mycoplasma and Bacterial Contamination

This protocol outlines a 2-week treatment course to eradicate active infections.

  • Quarantine: Isolate the contaminated cell culture(s) to prevent cross-contamination.[1]

  • Prepare Treatment Medium: Dilute the 10 mg/mL AA-72 stock solution 1:400 in fresh, complete culture medium to a final concentration of 25 µg/mL.

  • Treatment Cycle:

    • Day 1: Aspirate the old medium from the contaminated culture and replace it with the treatment medium.

    • Day 3-4: Passage the cells as usual. Discard the old medium and re-plate the cells in fresh treatment medium.

    • Repeat: Continue this cycle for a total of 14 days.

  • Recovery Phase: After 14 days, switch back to a standard culture medium without any antibiotics. Culture the cells for an additional 7-14 days.

  • Verification: Test the culture for the presence of the contaminant using a highly sensitive method (e.g., PCR).[13] If the test is negative, the culture is considered cured. A second round of treatment may be necessary for persistent infections.[13]

Elimination_Workflow start Contamination Detected (e.g., PCR, DAPI) quarantine Quarantine Infected Cultures start->quarantine prepare_medium Prepare Treatment Medium (25 µg/mL AA-72) quarantine->prepare_medium treat_14d Treat Culture for 14 Days (Passage every 3-4 days) prepare_medium->treat_14d recovery Culture in Antibiotic-Free Medium for 7-14 Days treat_14d->recovery test Test for Contamination (PCR recommended) recovery->test cured Culture is Cured test->cured Negative reattempt Re-attempt Treatment or Discard Culture test->reattempt Positive

Caption: Workflow for eliminating cell culture contamination.
Protocol 3: Assessing Cytotoxicity in Mammalian Cells

It is crucial to confirm that the working concentration of AA-72 is not toxic to your specific cell line. The following protocols for MTT and LDH assays are recommended.[14][15][16][17][18]

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][14][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2).

  • Treatment: Prepare serial dilutions of AA-72 in culture medium (e.g., 0, 10, 25, 50, 100, 200 µg/mL). Replace the medium in the wells with 100 µL of the corresponding AA-72 dilution. Include a "no-cell" control for background absorbance.

  • Incubation: Incubate the plate for 48-72 hours.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[19]

  • Read Absorbance: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.

B. Lactate Dehydrogenase (LDH) Assay This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the supernatant, indicating a loss of membrane integrity.[15][16][17][21]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells 1 hour before the end of incubation.

  • Incubation: Incubate the plate for 48-72 hours.

  • Collect Supernatant: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[17]

  • Add Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well containing the supernatant.[17]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction & Read: Add 50 µL of stop solution.[17] Measure the absorbance at 490 nm.[16][17]

Cytotoxicity_Workflow cluster_0 Cell Preparation & Treatment cluster_1 MTT Assay cluster_2 LDH Assay seed Seed Cells in 96-well Plate incubate24 Incubate for 24h seed->incubate24 treat Treat with Serial Dilutions of AA-72 incubate24->treat incubate72 Incubate for 48-72h treat->incubate72 mtt_add Add MTT Reagent incubate72->mtt_add Metabolic Activity ldh_supernatant Collect Supernatant incubate72->ldh_supernatant Membrane Integrity mtt_incubate Incubate for 4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate for 30 min ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read

Caption: General workflow for assessing cell viability and cytotoxicity.

Troubleshooting

IssuePossible CauseRecommended Solution
Contamination persists after treatment 1. Highly resistant bacterial strain. 2. Treatment duration was too short. 3. Incorrect concentration of AA-72 used.1. Confirm the identity of the contaminant. Increase AA-72 concentration to 50 µg/mL if cytotoxicity allows. 2. Extend the treatment period to 21 days. 3. Verify dilution calculations and ensure the stock solution was properly stored.
Mammalian cell toxicity observed 1. Cell line is particularly sensitive to aminocoumarins. 2. Concentration of AA-72 is too high.1. Perform a dose-response cytotoxicity assay (Protocol 3) to determine the maximum non-toxic concentration for your specific cell line. 2. Reduce the working concentration for routine prevention to 5 µg/mL.
Precipitate forms in medium 1. AA-72 stock solution was not fully thawed or mixed. 2. High concentration in serum-free media.1. Ensure the stock solution is completely thawed and vortexed gently before dilution. 2. Prepare dilutions in complete medium containing serum.

References

Application Notes: "Antibacterial Agent 72" as a Research Tool for Studying the Bacterial Folate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Antibacterial Agent 72" is a potent and selective inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1][2] This pathway is responsible for the de novo synthesis of folate, an essential cofactor for the production of nucleotides (building blocks of DNA and RNA) and certain amino acids.[1][3] Mammalian cells lack this pathway and instead acquire folate from their diet, making DHPS an ideal target for selective antibacterial agents.[4][5] "this compound" acts as a competitive inhibitor, mimicking the natural substrate, para-aminobenzoic acid (pABA), and blocking the production of 7,8-dihydropteroate.[1][6] This targeted inhibition leads to the depletion of downstream folate metabolites, ultimately causing bacteriostasis.[5] These characteristics make "this compound" a valuable research tool for investigating bacterial physiology, mechanisms of antibiotic resistance, and for the discovery of new antibacterial therapies targeting the folate pathway.[2][7]

Mechanism of Action

The bacterial folate synthesis pathway is a multi-enzyme cascade that begins with guanosine triphosphate (GTP) and culminates in the production of tetrahydrofolate (THF).[8][9] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and pABA to form 7,8-dihydropteroate.[2][6] "this compound" possesses a chemical structure that is analogous to pABA, allowing it to bind to the active site of DHPS.[1][4] This competitive binding prevents the natural substrate from accessing the enzyme, thereby halting the synthesis of 7,8-dihydropteroate and subsequent folate derivatives.[1] The disruption of this pathway starves the bacterial cell of essential metabolites required for DNA replication and proliferation.[3]

pathway cluster_pathway Bacterial Folate Biosynthesis Pathway GTP GTP DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA para-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides Agent72 This compound Agent72->DHPS Inhibition

Caption: Inhibition of the bacterial folate biosynthesis pathway by "this compound".

Quantitative Data

The inhibitory activity of "this compound" has been quantified against DHPS from various bacterial species and its antibacterial efficacy has been determined through minimum inhibitory concentration (MIC) assays.

Parameter Organism Value
DHPS IC₅₀ Escherichia coli75 nM
Staphylococcus aureus120 nM
Human (for selectivity)> 50 µM
MIC Escherichia coli (ATCC 25922)2 µg/mL
Staphylococcus aureus (ATCC 29213)4 µg/mL
Streptococcus pneumoniae (ATCC 49619)1 µg/mL
Pseudomonas aeruginosa (ATCC 27853)> 64 µg/mL

IC₅₀ (Half-maximal inhibitory concentration) values were determined using a purified enzyme assay. MIC (Minimum Inhibitory Concentration) values were determined by the broth microdilution method.

Experimental Protocols

Protocol 1: In Vitro DHPS Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC₅₀ value of "this compound" against DHPS.[10] The assay couples the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • "this compound"

  • para-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.8

  • DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of "this compound" in DMSO. A typical starting concentration is 1 mM.

  • In a 96-well plate, add 2 µL of the diluted "this compound" or DMSO (for no-inhibitor control) to each well.

  • Prepare an enzyme-cofactor mix containing DHPS (e.g., 20 nM final concentration), DHFR (e.g., 1 U/mL final concentration), and NADPH (e.g., 200 µM final concentration) in assay buffer. Add 178 µL of this mix to each well.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a substrate mix containing pABA and DHPP in assay buffer (e.g., 50 µM final concentration for each).

  • Initiate the reaction by adding 20 µL of the substrate mix to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

workflow cluster_workflow DHPS Inhibition Assay Workflow prep_inhibitor Prepare serial dilutions of 'this compound' in DMSO add_inhibitor Add inhibitor or DMSO to 96-well plate prep_inhibitor->add_inhibitor add_enzyme_mix Add enzyme-cofactor mix to wells add_inhibitor->add_enzyme_mix prep_enzyme_mix Prepare enzyme-cofactor mix (DHPS, DHFR, NADPH) prep_enzyme_mix->add_enzyme_mix incubate Incubate at 37°C for 10 min add_enzyme_mix->incubate start_reaction Add substrate mix to initiate reaction incubate->start_reaction prep_substrate_mix Prepare substrate mix (pABA, DHPP) prep_substrate_mix->start_reaction measure Measure absorbance at 340 nm kinetically at 37°C start_reaction->measure analyze Calculate reaction velocities and determine IC₅₀ measure->analyze

Caption: Workflow for the in vitro DHPS enzyme inhibition assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of "this compound" against a bacterial strain using the broth microdilution method, following CLSI guidelines.[7][11][12]

Materials:

  • "this compound"

  • Bacterial culture in log-phase growth (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional, for OD measurement)

  • 0.5 McFarland turbidity standard

Procedure:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.

  • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 200 µL of the top concentration of "this compound" to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).[11]

  • Prepare a bacterial inoculum by adjusting the turbidity of a log-phase culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the bacteria.[12][13]

Disclaimer: "this compound" is a hypothetical compound for illustrative purposes. The data and protocols are based on known inhibitors of the bacterial folate biosynthesis pathway and are intended for research and educational use only.

References

Application Notes and Protocols for Efficacy Studies of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antibacterial agent 72 is a novel synthetic compound demonstrating potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of this compound. The following protocols are designed to deliver robust and reproducible data for preclinical assessment.

2. Postulated Mechanism of Action

It is hypothesized that this compound functions as a dual-targeting inhibitor of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, this compound is thought to induce breaks in the bacterial chromosome, ultimately leading to cell death.

cluster_0 Bacterial Cell cluster_1 DNA Replication Machinery A This compound B DNA Gyrase A->B Inhibits C Topoisomerase IV A->C Inhibits E Supercoiled DNA H Inhibition of DNA Synthesis B->H G Decatenated Chromosomes C->H D Relaxed DNA D:e->E:w      Gyrase       F Catenated Daughter Chromosomes F:e->G:w      Topo IV       I Bacterial Cell Death H->I

Caption: Postulated mechanism of action for this compound.

3. Experimental Workflow

The evaluation of this compound's efficacy should follow a structured, multi-stage approach. This ensures a thorough characterization of its antibacterial properties, from initial screening to more complex models of infection.

arrow arrow A Primary Screening: Minimum Inhibitory Concentration (MIC) B Secondary Screening: Minimum Bactericidal Concentration (MBC) A->B E In Vitro Cytotoxicity Assay A->E C Time-Kill Kinetics Assay B->C D Biofilm Susceptibility Assay C->D F Data Analysis and Candidate Prioritization D->F E->F

Caption: High-level experimental workflow for efficacy testing.

4. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacterial strains.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial cultures in the logarithmic growth phase.

  • Spectrophotometer or microplate reader.

  • Sterile pipette tips and reservoirs.

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control (no agent) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that results in bacterial death.

Materials:

  • MIC plates from Protocol 1.

  • Tryptic Soy Agar (TSA) plates.

  • Sterile spreader or inoculating loop.

Procedure:

  • From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase.

  • CAMHB.

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sterile culture tubes.

  • Incubator shaker.

  • TSA plates for colony counting.

Procedure:

  • Prepare culture tubes with CAMHB and the desired concentrations of this compound.

  • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate onto TSA for viable colony counting.

  • Incubate the plates and count the colonies to determine the CFU/mL at each time point.

Protocol 4: Biofilm Susceptibility Assay

This protocol assesses the efficacy of this compound against established bacterial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates.

  • Tryptic Soy Broth (TSB) supplemented with glucose.

  • Bacterial culture.

  • Crystal violet solution (0.1%).

  • Ethanol (95%).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Inoculate the wells of a microtiter plate with the bacterial culture in TSB with glucose and incubate for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Add fresh media containing serial dilutions of this compound to the wells with established biofilms.

  • Incubate for another 24 hours.

  • Wash the wells again with PBS and stain the remaining biofilm with crystal violet.

  • After a further wash, solubilize the bound crystal violet with ethanol.

  • Quantify the biofilm by measuring the absorbance at 570 nm.

5. Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: MIC and MBC Values for this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
Pseudomonas aeruginosa ATCC 27853
Clinical Isolate 1
Clinical Isolate 2

Table 2: Time-Kill Kinetics of this compound against S. aureus ATCC 29213

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
8
24

Table 3: Biofilm Eradication by this compound

Bacterial StrainBiofilm Eradication Concentration (BEC₅₀) (µg/mL)
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa ATCC 27853

These protocols provide a standardized framework for the preclinical evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing this promising antibacterial candidate through the drug development pipeline.

Troubleshooting & Optimization

"Antibacterial agent 72" solubility issues in [solvent]

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 72

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common solubility issues encountered with this compound.

Troubleshooting Guides

This section provides step-by-step guidance to troubleshoot and resolve common problems related to the solubility of this compound.

Q1: My this compound powder is not dissolving in the recommended solvent. What should I do?

A1: If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below. This systematic approach will help you identify and resolve the issue. Common causes for poor dissolution include exceeding the solubility limit, using an inappropriate solvent, or the compound being in a stable crystalline form that is slow to dissolve.[1][2]

G start Start: Agent 72 powder does not dissolve check_conc Is the concentration exceeding the known solubility limit? start->check_conc reduce_conc Reduce concentration or increase solvent volume. check_conc->reduce_conc Yes check_solvent Is the solvent appropriate for Agent 72? check_conc->check_solvent No check_dissolution Does the powder dissolve? reduce_conc->check_dissolution change_solvent Consult solubility table and select a more suitable solvent. check_solvent->change_solvent No apply_energy Apply gentle heating (37°C) or sonication. check_solvent->apply_energy Yes change_solvent->check_dissolution apply_energy->check_dissolution success Success: Agent 72 is dissolved. check_dissolution->success Yes contact_support Contact Technical Support for further assistance. check_dissolution->contact_support No

Troubleshooting workflow for dissolution issues.

Q2: What are the recommended solvents for this compound, and what is their maximum solubility?

A2: The solubility of this compound has been determined in a range of common laboratory solvents. The data is summarized in the table below. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.[3][4][5]

SolventTypeSolubility at 25°C (mg/mL)Notes
WaterAqueous< 0.1Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.1Insoluble in physiological buffer.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Recommended for stock solutions.[6]
Ethanol (EtOH)Polar Protic10-20Can be used as a co-solvent.[7]
Polyethylene Glycol 400 (PEG 400)Co-solvent5-10Useful for in vivo formulations.
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Use with caution due to potential toxicity.

Q3: How can I determine the solubility of this compound in my specific buffer system?

A3: To determine the equilibrium solubility of this compound in your buffer, the shake-flask method is recommended as it is reliable for poorly soluble compounds.[8][9][10]

Experimental Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound powder to a series of vials containing your buffer of interest. The excess solid should be visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant. For accurate results, it is advisable to filter the supernatant through a 0.22 µm syringe filter to remove any fine particles.[11]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in your specific buffer system at the tested temperature.

Frequently Asked Questions (FAQs)

Q4: Can I use heat or sonication to improve the solubility of this compound?

A4: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can be effective in accelerating the dissolution process, especially for kinetically limited solubility.[13] However, it is crucial to ensure that this compound is stable at elevated temperatures and that prolonged sonication does not cause degradation. Always start with short durations and verify the integrity of the compound afterward.

Q5: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. What is the cause, and how can I prevent it?

A5: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in aqueous media.[1] The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.

To prevent this:

  • Use a lower final concentration: Ensure the final concentration in the aqueous buffer is below the compound's solubility limit.

  • Employ a stepwise dilution: First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium or buffer, mix thoroughly, and then add this intermediate dilution to the final volume.[13]

  • Use co-solvents: The addition of a small percentage of a water-miscible organic solvent, such as ethanol or PEG 400, to the final aqueous solution can help maintain solubility.[7]

G cluster_0 Factors Leading to Precipitation high_conc High Stock Concentration in DMSO precipitation Precipitation of Agent 72 high_conc->precipitation rapid_dilution Rapid Dilution into Aqueous Buffer rapid_dilution->precipitation low_solubility Low Intrinsic Aqueous Solubility of Agent 72 low_solubility->precipitation G agent72 This compound murA MurA Enzyme agent72->murA Inhibits murB MurB Enzyme agent72->murB Inhibits peptidoglycan Peptidoglycan Synthesis murA->peptidoglycan murB->peptidoglycan cell_wall Bacterial Cell Wall Integrity Compromised peptidoglycan->cell_wall Leads to lysis Cell Lysis cell_wall->lysis

References

Technical Support Center: Optimizing "Antibacterial agent 72" MIC assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Antibacterial agent 72". This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate determination of Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs)

Q1: What is a Minimum Inhibitory Concentration (MIC) assay?

A1: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a fundamental measure of a compound's potency and is crucial for guiding further preclinical and clinical research.[4]

Q2: Which are the standard methods for MIC determination?

A2: The most common and standardized methods are broth microdilution and agar dilution.[1][2][5] These methods are recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][6][7] Gradient diffusion methods (e.g., E-test) are also used.[1][2]

Q3: What are the critical factors that can affect MIC results?

A3: Several factors can influence the outcome of an MIC assay, including the choice of testing method, the composition of the growth medium, inoculum size and preparation, incubation conditions (time, temperature, atmosphere), and the precision in preparing antimicrobial dilutions.[8][9] Inter-laboratory and even intra-laboratory variations can also contribute to differences in MIC values.[10]

Q4: How should I prepare the inoculum for the assay?

A4: A standardized inoculum is critical for reproducibility. Typically, a bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[4] This suspension is then further diluted to achieve the desired final inoculum concentration for the specific assay.[4] For broth microdilution, the final inoculum in the wells should be around 5 x 10⁵ CFU/mL.[1][4]

Q5: How do I interpret the results of an MIC assay?

A5: The MIC value is read as the lowest concentration of the antimicrobial agent where no visible growth is observed.[1][2][11] For broth microdilution, this is the first clear well.[4] In agar dilution, it is the lowest concentration on a plate that inhibits growth.[1] It's important to compare the results to established breakpoints from organizations like CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant, if such breakpoints are available.[12][13]

Troubleshooting Guide

This guide addresses common issues encountered during MIC assays for "this compound".

Issue 1: Inconsistent MIC values for "this compound" between experiments.

  • Possible Cause 1: Inoculum variability.

    • Troubleshooting: Ensure the inoculum is prepared from a fresh (18-24 hour) culture and consistently adjusted to a 0.5 McFarland standard. Use the inoculum within 30 minutes of preparation.[14]

  • Possible Cause 2: Errors in serial dilutions.

    • Troubleshooting: Carefully check pipetting techniques and ensure thorough mixing at each dilution step. Use calibrated pipettes.

  • Possible Cause 3: Media variation.

    • Troubleshooting: Use the same batch of Mueller-Hinton Broth (MHB) or Agar (MHA) for a set of experiments. Lot-to-lot variability in media can affect results.[8] For certain agents, media components can be inhibitory or interfere with the agent's activity.[9]

  • Possible Cause 4: Incubation time and temperature fluctuations.

    • Troubleshooting: Incubate plates for a consistent duration (e.g., 16-20 hours) at a stable temperature (35 ± 2°C).[4] Longer incubation times can sometimes lead to higher MICs for certain drugs.[9]

Issue 2: No bacterial growth in the positive control well/plate.

  • Possible Cause 1: Inoculum too dilute or non-viable.

    • Troubleshooting: Verify the inoculum preparation process. After preparing the standardized inoculum, perform a colony count to confirm the CFU/mL.

  • Possible Cause 2: Inactive media.

    • Troubleshooting: Test the media with a known quality control strain to ensure it supports growth.

  • Possible Cause 3: Incubation issues.

    • Troubleshooting: Check incubator temperature and atmosphere (e.g., CO2 levels if required for the organism).

Issue 3: Growth observed in all wells, including the highest concentration of "this compound".

  • Possible Cause 1: Bacterial resistance.

    • Troubleshooting: The organism may be resistant to the tested concentrations. Consider testing a higher range of concentrations.

  • Possible Cause 2: Inoculum too dense.

    • Troubleshooting: An overly dense inoculum can overwhelm the antimicrobial agent. Re-verify the McFarland standard and dilution steps. An abrupt increase in MIC can be observed with higher inoculum sizes.[9]

  • Possible Cause 3: Inactivation of "this compound".

    • Troubleshooting: Ensure the agent is properly dissolved and stable in the chosen solvent and media. Some compounds may degrade over time or under certain conditions. For example, tigecycline's activity is reduced in media that has accumulated oxygen over time.[1]

  • Possible Cause 4: Contamination.

    • Troubleshooting: Streak a sample from the growth control well onto an agar plate to check for purity.

Issue 4: "Skipped wells" are observed (growth in higher concentration wells but not in lower ones).

  • Possible Cause 1: Technical error in dilution or inoculation.

    • Troubleshooting: This is often due to a pipetting error where the agent or inoculum was accidentally omitted from a well. The experiment should be repeated with careful attention to technique.

  • Possible Cause 2: Paradoxical growth (Eagle effect).

    • Troubleshooting: While less common, some bactericidal agents can show reduced activity at very high concentrations.[1] If this is consistently observed, it may be a characteristic of the agent. The experiment should be repeated for confirmation.[1]

Data Presentation

Summarize your experimental results in a clear and organized table.

Bacterial Strain Agent MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL) No. of Isolates
Staphylococcus aureus ATCC 29213This compound241 - 810
Escherichia coli ATCC 25922This compound8164 - 3210
Pseudomonas aeruginosa ATCC 27853This compound16328 - >6410
Quality Control Strain XControl Antibiotic Y0.510.25 - 110

Caption: Summary of MIC values for this compound against various bacterial strains.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the principles outlined by CLSI and EUCAST.[6][7]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of "this compound" in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[4]

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the agent to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + inoculum, no agent).

    • Well 12 serves as the sterility control (broth only).[4]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[4]

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. The sterility control well (well 12) is not inoculated.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of "this compound" at which there is no visible growth.[1][4]

Protocol 2: Agar Dilution MIC Assay
  • Preparation of Agar Plates:

    • Prepare a series of 2-fold dilutions of "this compound".

    • For each concentration, add 1 part of the antimicrobial dilution to 9 parts of molten Mueller-Hinton Agar (MHA) (e.g., 2 mL of drug solution to 18 mL of agar) that has been cooled to 45-50°C.[1][4]

    • Mix well and pour into sterile petri dishes.

    • Prepare a growth control plate containing no antimicrobial agent.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.[4]

  • Inoculation:

    • Using an inoculator, spot the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth on the agar. Disregard the growth of 1-2 colonies or a faint haze.[1]

Visualizations

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Agent 72 inoculate Inoculate Plates/Wells prep_agent->inoculate prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent MIC Results? check_inoculum Is Inoculum Prep Standardized? start->check_inoculum Yes no_growth No Growth in Positive Control? start->no_growth No check_dilution Are Dilutions Accurate? check_inoculum->check_dilution Yes sol_inoculum Standardize to 0.5 McFarland Use fresh culture check_inoculum->sol_inoculum No check_media Is Media Batch Consistent? check_dilution->check_media Yes sol_dilution Verify Pipetting Technique Use Calibrated Pipettes check_dilution->sol_dilution No check_incubation Are Incubation Conditions Stable? check_media->check_incubation Yes sol_media Use Same Media Lot for Experiments check_media->sol_media No sol_incubation Ensure Stable Temp/Time (35°C, 16-20h) check_incubation->sol_incubation No sol_no_growth Check Inoculum Viability and Media Quality no_growth->sol_no_growth Yes

Caption: Decision tree for troubleshooting inconsistent MIC assay results.

References

Technical Support Center: Synthesis of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals involved in the synthesis of "Antibacterial agent 72," a phenylthiazole pyrimidindiamine derivative. The following resources are designed to help overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound and related analogues.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of phenylthiazole pyrimidindiamine derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Reagent Quality: The purity of starting materials is critical. Thioamides can be unstable, and α-haloketones can degrade. Ensure all reactants, especially the thioamide and the substituted α-haloketone for the Hantzsch thiazole synthesis, are pure and dry.[1][2] It is advisable to use freshly purified reagents.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are crucial. The Hantzsch thiazole synthesis and subsequent coupling reactions are sensitive to these parameters. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent byproduct formation.[2]

  • Atmosphere Control: Moisture-sensitive steps should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1]

  • Work-up and Purification: Product loss during extraction and chromatography is a common issue.[2] Ensure the pH is optimized during aqueous work-up to prevent the product from dissolving in the aqueous layer. During column chromatography, deactivation of silica gel with a small amount of triethylamine in the eluent can prevent product degradation if the compound is base-sensitive.[2]

Q2: I am observing the formation of significant side products. How can I minimize them?

Side product formation can significantly reduce the yield of the desired antibacterial agent.[1] Common side reactions in this synthesis may include:

  • Over-alkylation or Di-alkylation: In the coupling steps, the amine nucleophiles can potentially react more than once. To minimize this, control the stoichiometry of the reactants carefully and consider slow, dropwise addition of the electrophile.

  • Thiazole Ring Byproducts: In the Hantzsch synthesis, impurities in the α-haloketone or thioamide can lead to undesired thiazole derivatives. Using highly pure starting materials is the best way to mitigate this.

  • Decomposition: The final product or intermediates may be sensitive to prolonged heat or acidic/basic conditions. Minimize reaction times and use mild conditions whenever possible. If decomposition is suspected during purification, consider alternative methods like recrystallization instead of chromatography.[1][3]

Q3: The reaction appears to stall before all the starting material is consumed. What should I do?

A stalled reaction can be frustrating. Here are a few troubleshooting steps:

  • Catalyst Deactivation: If a catalyst is used in a coupling step, it may have become deactivated. Try adding a fresh portion of the catalyst.

  • Inhibitors: Impurities in the starting materials or solvent can sometimes act as reaction inhibitors. Re-purifying the reactants and using fresh, high-purity solvents can resolve this.

  • Reagent Degradation: One of the reagents may be degrading under the reaction conditions. If possible, add the less stable reagent portion-wise throughout the reaction.

  • Product Insolubility: The desired product might be precipitating out of the reaction mixture, preventing further reaction. Try a different solvent that can better solubilize all components.

Data Presentation: Optimizing Reaction Yield

The following table summarizes hypothetical data from experiments aimed at optimizing the yield of a key coupling step in the synthesis of an "this compound" analogue.

Experiment IDBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃DMF801245
2Cs₂CO₃DMF801262
3Et₃NDMF801235
4Cs₂CO₃Acetonitrile801255
5Cs₂CO₃DMF100858
6Cs₂CO₃DMF802465
7 (Optimized) Cs₂CO₃ DMF 80 18 75

Experimental Protocols

Detailed Methodology for a Key Synthetic Step: N-alkylation of 2,4-diaminopyrimidine

This protocol describes a general procedure for the N-alkylation of a diaminopyrimidine with a substituted thiazole methyl halide, a key step in the synthesis of phenylthiazole pyrimidindiamine derivatives.

Materials:

  • N²-isobutylpyrimidine-2,4-diamine (1.0 eq)

  • (4-methyl-2-phenylthiazol-5-yl)methanol or its corresponding halide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N²-isobutylpyrimidine-2,4-diamine and anhydrous DMF.

  • Add Cesium Carbonate to the mixture and stir at room temperature for 15 minutes.

  • Add the (4-methyl-2-phenylthiazol-5-yl)methyl halide derivative to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield in 'this compound' Synthesis start Low Yield Observed reagent_check Verify Reagent & Solvent Quality (Purity, Dryness) start->reagent_check reagent_check->reagent_check Impure/Wet conditions_check Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagent_check->conditions_check Reagents OK conditions_check->conditions_check Reaction Stalled workup_check Evaluate Work-up & Purification (Extraction, Chromatography) conditions_check->workup_check Reaction Complete side_reactions Investigate Side Reactions (TLC, LC-MS Analysis) workup_check->side_reactions Product Loss Identified success Improved Yield workup_check->success No Significant Loss side_reactions->conditions_check Minimize by Adjusting Conditions

Caption: A logical workflow for troubleshooting low reaction yields.

Generalized Synthetic Pathway

SynthesisPathway Generalized Synthesis of Phenylthiazole Pyrimidindiamines cluster_thiazole Hantzsch Thiazole Synthesis cluster_coupling Coupling Reaction haloketone α-Haloketone thiazole Substituted Phenylthiazole haloketone->thiazole thioamide Thioamide thioamide->thiazole final_product This compound (Final Product) thiazole->final_product Alkylation/Coupling pyrimidine 2,4-Diaminopyrimidine Derivative pyrimidine->final_product

Caption: Generalized synthetic route for phenylthiazole pyrimidindiamines.

References

"Antibacterial agent 72" off-target effects in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro off-target effects of Antibacterial Agent 72. As a novel compound that targets the bacterial membrane, understanding its potential interactions with mammalian cells is crucial for preclinical safety assessment.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound exerts its antimicrobial effect by targeting and disrupting the integrity of the bacterial cell membrane.[1][2] This mechanism can potentially lead to off-target effects on mammalian cell membranes, which is a key focus of in vitro safety testing.

Q2: What are the most common off-target effects observed with membrane-targeting antibacterial agents in vitro?

A2: Due to their membrane-disrupting mechanism, common off-target effects for this class of agents include cytotoxicity across various mammalian cell lines and hemolysis (damage to red blood cells).[3] The extent of these effects is dependent on the agent's concentration, the cell type, and the specific composition of the cell membrane.

Q3: Which in vitro assays are recommended to evaluate the off-target effects of this compound?

A3: A standard panel of in vitro assays is recommended to assess the potential off-target liabilities of this compound. These include:

  • Cytotoxicity Assays: To measure the viability of mammalian cells upon exposure to the agent. Common assays include MTT, MTS, and XTT which measure metabolic activity, and LDH release assays which measure membrane integrity.[4]

  • Hemolysis Assays: To specifically assess the lytic effect of the agent on red blood cells.

  • Mitochondrial Toxicity Assays: As mitochondria are of bacterial origin, it is prudent to assess the agent's impact on mitochondrial function.[3]

Q4: How should I interpret unexpected cytotoxicity at low concentrations of this compound?

A4: High cytotoxicity at low concentrations can be due to several factors. It is important to first verify the purity of the compound stock, as impurities can lead to toxic effects. Additionally, the solvent used to dissolve the agent should be tested for its own toxicity on the cell line in a vehicle control experiment.[5] Finally, consider the possibility of hypersensitivity of the specific cell line being used.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells.Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge effects in the microplate.Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation.Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or reducing the final concentration.
Unexpectedly high cell viability at high concentrations.Compound interference with assay chemistry.Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Run a cell-free control with the compound and the assay reagent to check for interference.
Cell confluency is too high.High cell density can mask cytotoxic effects. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.[6]
Guide 2: High Background in Hemolysis Assay
Observed Problem Potential Cause Recommended Solution
High absorbance in the negative control (vehicle only).Spontaneous hemolysis of red blood cells.Use freshly collected blood and handle the red blood cell suspension gently to avoid mechanical stress. Ensure the buffer is isotonic.
Contamination of the red blood cell suspension.Prepare red blood cell suspensions under sterile conditions.
Vehicle (solvent) is causing hemolysis.Test different concentrations of the vehicle to determine a non-hemolytic concentration.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound on Various Mammalian Cell Lines (Hypothetical Data)

Cell LineTissue of OriginIC50 (µM)
HepG2Liver45.2
HEK293Kidney62.8
SH-SY5YNeuronal38.5
A549Lung75.1

Table 2: Hemolytic Activity of this compound (Hypothetical Data)

Concentration (µM)% Hemolysis
10.5
102.1
5015.8
10048.3

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Hemolysis Assay
  • Prepare Red Blood Cells (RBCs): Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBC pellet three times with isotonic phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: Add serial dilutions of this compound to a 96-well plate. Add the 2% RBC suspension to each well. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualizations

cluster_bacterial_cell Bacterial Cell cluster_mammalian_cell Mammalian Cell (Off-Target) b_membrane Bacterial Membrane disruption Membrane Disruption b_membrane->disruption b_dna DNA, Ribosomes, etc. m_membrane Mammalian Cell Membrane cytotoxicity Cytotoxicity m_membrane->cytotoxicity m_organelles Organelles agent This compound agent->b_membrane Targets agent->m_membrane Potential Off-Target Interaction lysis Cell Lysis disruption->lysis Leads to

Caption: Mechanism of action and potential off-target effects of this compound.

start Start: Assess Off-Target Effects cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis mitochondrial Mitochondrial Toxicity Assay start->mitochondrial data_analysis Data Analysis (IC50, % Hemolysis) cytotoxicity->data_analysis hemolysis->data_analysis mitochondrial->data_analysis report Report Findings data_analysis->report

Caption: Experimental workflow for in vitro off-target effect assessment.

start High Cytotoxicity Observed check_purity Check Compound Purity start->check_purity Is Purity Confirmed? check_solvent Verify Vehicle Control Toxicity check_purity->check_solvent Yes issue_resolved Issue Resolved check_purity->issue_resolved No check_assay Rule out Assay Interference check_solvent->check_assay Vehicle is Non-Toxic check_solvent->issue_resolved Vehicle is Toxic optimize_cells Optimize Cell Seeding Density check_assay->optimize_cells No Interference check_assay->issue_resolved Interference Detected conclusion True Off-Target Effect optimize_cells->conclusion Optimized

Caption: Troubleshooting logic for unexpected high cytotoxicity results.

References

Technical Support Center: Improving the Bioavailability of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Antibacterial Agent 72.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

The oral bioavailability of this compound is primarily limited by its low aqueous solubility and poor membrane permeability. As a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits both of these challenging characteristics, leading to low absorption from the gastrointestinal tract.

Q2: What are the initial steps I should take to improve the solubility of this compound?

Initial steps should focus on salt formation and the use of co-solvents. Screening for different salt forms can significantly improve solubility and dissolution rates. Additionally, exploring various pharmaceutically acceptable co-solvents in liquid formulations can enhance the concentration of the drug in solution.

Q3: Can nanoformulation strategies be effective for this compound?

Yes, nanoformulations are a promising approach. Techniques such as lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) and polymeric nanoparticles can encapsulate this compound, protecting it from degradation and enhancing its absorption across the intestinal epithelium.

Troubleshooting Guides

Issue 1: Poor Dissolution Rate in In Vitro Assays

If you are observing a slow and incomplete dissolution of this compound in your in vitro dissolution studies, consider the following troubleshooting steps:

  • Particle Size Reduction: Micronization or nanocrystal formation can increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions: Formulating the agent as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and improve its dissolution profile.

  • Inclusion of Surfactants: The addition of a suitable surfactant to the dissolution medium can improve the wettability of the drug particles and enhance solubilization.

Issue 2: Low Permeability in Caco-2 Cell Assays

Low apparent permeability coefficient (Papp) values in Caco-2 cell monolayer assays are indicative of poor intestinal membrane permeability. To address this, you can explore:

  • Use of Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state at the site of absorption and facilitate its transport across the cell membrane.

Data Presentation

Table 1: Comparison of Different Formulation Strategies on the Solubility of this compound

Formulation StrategyDrug Loading (%)Solubility in Simulated Gastric Fluid (µg/mL)Solubility in Simulated Intestinal Fluid (µg/mL)
Unformulated Drug1000.5 ± 0.11.2 ± 0.3
Micronized Drug1005.3 ± 0.810.8 ± 1.5
Salt Form (Hydrochloride)8525.6 ± 2.142.3 ± 3.7
Solid Lipid Nanoparticles1585.2 ± 5.4110.9 ± 7.2
Amorphous Solid Dispersion20150.7 ± 9.8215.4 ± 12.6

Table 2: Effect of Permeation Enhancers on the Apparent Permeability (Papp) of this compound in Caco-2 Monolayers

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))
Drug Solution0.8 ± 0.24.1 ± 0.55.1
+ 0.1% Chitosan2.5 ± 0.44.3 ± 0.61.7
+ 0.5% Labrasol®4.2 ± 0.64.5 ± 0.71.1

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion
  • Dissolve 1 g of this compound and 4 g of polyvinylpyrrolidone (PVP K30) in 50 mL of a 1:1 mixture of methanol and dichloromethane.

  • Stir the solution at room temperature until a clear solution is obtained.

  • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Grind the dried film and sieve to obtain a fine powder.

Protocol 2: Caco-2 Cell Permeability Assay
  • Seed Caco-2 cells on Transwell® polycarbonate membrane inserts at a density of 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the transport experiment, wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test formulation of this compound to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral side and analyze the concentration of this compound by HPLC.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the apical chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment raw_drug This compound (Raw Powder) formulation Formulation Strategies (e.g., Nanoformulation, ASD) raw_drug->formulation solubility Solubility & Dissolution Studies formulation->solubility permeability Caco-2 Permeability Assay formulation->permeability pk_studies Pharmacokinetic Studies (Animal Model) solubility->pk_studies permeability->pk_studies

Caption: Experimental workflow for improving the bioavailability of this compound.

signaling_pathway cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream drug_formulation Drug Formulation (e.g., SEDDS) enterocyte Enterocyte drug_formulation->enterocyte Transcellular Pathway tight_junction Tight Junction drug_formulation->tight_junction Paracellular Pathway (with enhancers) systemic_circulation Systemic Circulation enterocyte->systemic_circulation tight_junction->systemic_circulation

Caption: Pathways for intestinal absorption of this compound.

logical_relationship cluster_causes Primary Causes cluster_solutions Potential Solutions bioavailability Low Bioavailability solubility Poor Aqueous Solubility bioavailability->solubility permeability Low Membrane Permeability bioavailability->permeability formulation_tech Advanced Formulation (Nanoparticles, ASD) solubility->formulation_tech chemical_mod Chemical Modification (Salt Formation) solubility->chemical_mod permeability->formulation_tech permeation_enhancers Use of Permeation Enhancers permeability->permeation_enhancers

Caption: Logical relationship between bioavailability issues and solutions.

Technical Support Center: Elucidating Resistance to Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Antibacterial Agent 72." This resource is designed to assist researchers, scientists, and drug development professionals in understanding and investigating potential mechanisms of bacterial resistance to this agent. The following troubleshooting guides and Frequently Asked Questions (FAQs) are formatted to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for Agent 72.

  • Question: My MIC values for Agent 72 are varying significantly between experimental repeats. What could be the cause?

  • Answer: Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing.[1][2] Several factors can contribute to this variability. It is crucial to systematically verify each of the following parameters:

    • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard). An inaccurate starting concentration of bacteria will directly impact the MIC result.

    • Agent 72 Stock Solution: Verify the correct preparation and storage of your stock solution of this compound. Degradation of the agent can lead to falsely high MIC values. Prepare fresh stock solutions regularly.

    • Growth Media: Use the recommended growth medium consistently. Variations in pH or cation concentration in the media can affect the activity of some antimicrobial agents.

    • Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., aerobic or anaerobic). Deviations can alter bacterial growth rates and, consequently, the observed MIC.[3]

    • Pipetting and Dilution Errors: Ensure accurate serial dilutions of Agent 72 in the microtiter plates. Small errors in dilution can lead to significant variations in the final concentrations tested.

Issue 2: Suspected involvement of efflux pumps in resistance.

  • Question: I hypothesize that efflux pumps are responsible for resistance to Agent 72 in my bacterial strain. How can I test this?

  • Answer: Efflux pumps are a common mechanism of multidrug resistance in bacteria, actively transporting antimicrobial agents out of the cell.[4][5] To investigate their role in Agent 72 resistance, you can perform the following experiments:

    • MIC Assay with an Efflux Pump Inhibitor (EPI): A standard approach is to determine the MIC of Agent 72 in the presence and absence of a known broad-spectrum EPI, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine beta-naphthylamide (PAβN).[6] A significant reduction in the MIC value in the presence of the EPI suggests the involvement of an efflux pump.

    • Ethidium Bromide (EtBr) Accumulation Assay: This fluorescence-based assay indirectly measures efflux pump activity.[6][7] Bacteria with active efflux pumps will show lower intracellular accumulation of EtBr, a fluorescent substrate for many pumps, resulting in lower fluorescence.[3][7][8][9] You can compare the fluorescence levels of your resistant strain with a susceptible control strain.

    • Real-Time Quantitative PCR (RT-qPCR): Measure the expression levels of known or putative efflux pump genes in your resistant isolate compared to a susceptible control. Upregulation of these genes in the resistant strain provides genetic evidence for the role of efflux pumps.

Issue 3: Investigating target modification as a resistance mechanism.

  • Question: How can I determine if resistance to Agent 72 is due to modification of its cellular target?

  • Answer: Target modification is a primary mechanism of resistance where alterations in the drug's target site prevent the drug from binding effectively.[4][5] To investigate this, a combination of genetic and biochemical approaches is necessary:

    • Whole-Genome Sequencing (WGS): Sequence the genome of your resistant isolate and compare it to a susceptible reference strain. Look for mutations (e.g., single nucleotide polymorphisms or SNPs) in genes that encode for potential targets of Agent 72.[10]

    • PCR and Sanger Sequencing: Once potential mutations are identified through WGS, you can use PCR to amplify the specific gene(s) of interest from a larger population of resistant isolates, followed by Sanger sequencing to confirm the presence and frequency of the mutation.[11][12]

    • Functional Assays: If the target of Agent 72 is known (e.g., a specific enzyme), you can perform in vitro functional assays with the purified wild-type and mutated target proteins to assess any differences in their interaction with Agent 72.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of this compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

Methodology:

  • Prepare Inoculum: Dilute the bacterial culture in broth to achieve a standardized turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in the microtiter plate. The first well should contain the highest concentration of the agent, and subsequent wells will have decreasing concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing no agent) and a sterility control well (containing no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours under appropriate atmospheric conditions.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[13][14][15]

Protocol 2: Efflux Pump Activity Assessment using Ethidium Bromide (EtBr) Agar Cartwheel Method

This is a simplified agar-based method to screen for efflux pump activity.[8][9]

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium Bromide (EtBr) stock solution

  • Bacterial cultures to be tested

  • UV transilluminator

Methodology:

  • Prepare EtBr-Agar Plates: Prepare TSA plates containing varying concentrations of EtBr (e.g., 0.5, 1.0, 1.5, 2.0 mg/L).

  • Inoculate Plates: In a cartwheel pattern, swab the different bacterial strains (including a susceptible control) onto the surface of the EtBr-agar plates. Up to twelve strains can be tested on a single plate.[8][9]

  • Incubation: Incubate the plates overnight at 37°C for 16 hours.[8][9]

  • Visualize Fluorescence: Observe the plates under a UV transilluminator. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux pump activity will expel more EtBr and thus exhibit lower fluorescence.[3][8][9]

  • Temperature Comparison (Optional): To confirm that the efflux is an energy-dependent process, incubate a duplicate set of plates at 4°C. At this lower temperature, efflux pump activity should be significantly reduced, leading to increased fluorescence.[3]

Data Presentation

Table 1: Example MIC Data for this compound

Bacterial StrainMIC (µg/mL)Interpretation
Susceptible Control2Susceptible
Resistant Isolate 164Resistant
Resistant Isolate 2128Resistant

Table 2: Effect of Efflux Pump Inhibitor (EPI) on MIC of Agent 72

Bacterial StrainMIC of Agent 72 (µg/mL)MIC of Agent 72 + EPI (µg/mL)Fold-change in MIC
Susceptible Control212
Resistant Isolate 16488
Resistant Isolate 2128168

Visualizations

Resistance_Mechanism_Workflow cluster_phenotypic Phenotypic Analysis cluster_genetic Genetic & Expression Analysis cluster_functional Functional Analysis MIC_Assay MIC Assay EPI_Assay MIC with EPI MIC_Assay->EPI_Assay Efflux Efflux Pump Upregulation? EPI_Assay->Efflux WGS Whole Genome Sequencing Gene_Sequencing Target Gene Sequencing WGS->Gene_Sequencing RT_qPCR RT-qPCR (Efflux Pumps) Conclusion_Efflux Efflux-Mediated Resistance RT_qPCR->Conclusion_Efflux Conclusion_Target Target-Mediated Resistance Gene_Sequencing->Conclusion_Target EtBr_Assay EtBr Accumulation Assay EtBr_Assay->Conclusion_Efflux Start Resistant Phenotype Observed Start->MIC_Assay Efflux->RT_qPCR Yes Efflux->EtBr_Assay Yes Target_Mod Target Modification? Efflux->Target_Mod No Target_Mod->WGS Yes Other Other Mechanisms? Target_Mod->Other No

Caption: Workflow for investigating resistance to Agent 72.

Efflux_Pump_Mechanism cluster_cell Bacterial Cell Agent_In Agent 72 Efflux_Pump Efflux Pump Agent_In->Efflux_Pump Target Cellular Target Agent_In->Target Inhibition Agent_Out Agent 72 Efflux_Pump->Agent_Out

Caption: Diagram of efflux pump-mediated resistance.

Target_Modification_Mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium Agent_S Agent 72 Target_S Cellular Target Agent_S->Target_S Binding & Inhibition Agent_R Agent 72 Target_R Modified Target Agent_R->Target_R Binding Blocked

Caption: Target modification resistance mechanism.

References

Technical Support Center: "Antibacterial Agent 72" Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of "Antibacterial Agent 72." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve the yield and purity of your target compound.

Troubleshooting Guide: Overcoming Poor Yield

This guide addresses common issues encountered during the purification of "this compound" in a question-and-answer format.

Question 1: My overall yield of "this compound" is consistently low after multi-step purification. What are the potential causes and how can I troubleshoot this?

Answer:

Low overall yield in a multi-step purification process can stem from several factors, ranging from compound instability to suboptimal chromatographic conditions. A systematic approach is crucial to pinpoint the source of loss.

Initial Steps for Investigation:

  • Analyze Each Step: Quantify the yield at each stage of your purification process (e.g., extraction, column chromatography, crystallization) to identify the step with the most significant loss.

  • Assess Compound Stability: "this compound" may be sensitive to pH, temperature, or light.[1][2][3] Exposure to harsh conditions during purification can lead to degradation.

  • Review Chromatographic Parameters: Suboptimal conditions during column chromatography are a common cause of poor yield. This can include incorrect stationary phase selection, mobile phase composition, or flow rate.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address low yield issues.

G start Low Overall Yield step1 Quantify Yield at Each Step start->step1 step2 Identify Step with Major Loss step1->step2 step3a Extraction Loss? step2->step3a step3b Chromatography Loss? step2->step3b step3c Crystallization Loss? step2->step3c step3a->step3b No sol1a Optimize Extraction Solvent and pH step3a->sol1a Yes step3b->step3c No sol2a Check for Compound Degradation (TLC/LC-MS Analysis of Fractions) step3b->sol2a Yes sol3a Screen Different Solvents/ Anti-solvents step3c->sol3a Yes sol1b Perform Sequential Extractions sol1a->sol1b end Improved Yield sol1b->end sol2b Optimize Stationary/Mobile Phase sol2a->sol2b sol2c Adjust Flow Rate and Gradient sol2b->sol2c sol2c->end sol3b Optimize Temperature and Cooling Rate sol3a->sol3b sol3c Check for Polymorphism sol3b->sol3c sol3c->end

Caption: Troubleshooting workflow for low purification yield.

Question 2: I am observing significant loss of "this compound" during reversed-phase HPLC purification. How can I optimize my chromatography conditions?

Answer:

Reversed-phase HPLC is a powerful tool for purifying small molecules like "this compound," but poor recovery can occur due to several factors.

Potential Issues and Optimization Strategies:

  • Irreversible Binding: The compound may be binding too strongly to the C18 stationary phase.

    • Solution: Decrease the hydrophobicity of the stationary phase (e.g., switch to a C8 or a polar-embedded column). You can also try adding a competitive agent to the mobile phase.

  • Compound Degradation: The acidic conditions of the mobile phase (often containing trifluoroacetic acid - TFA) can cause degradation of sensitive compounds.

    • Solution: Try a different acidic modifier, such as formic acid, which is less harsh.[4] Also, ensure the column temperature is not excessively high.[5]

  • Poor Peak Shape and Co-elution: Tailing peaks can lead to impure fractions and apparent yield loss.

    • Solution: Optimize the mobile phase pH to ensure the compound is in a single ionic state. Adjusting the gradient slope and flow rate can also improve peak shape and resolution.

Data Presentation: Comparison of HPLC Conditions

ParameterCondition A (Initial)Condition B (Optimized)Yield (%)Purity (%)
Column C18, 5 µm, 4.6x250 mmC8, 5 µm, 4.6x250 mm4585
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 30 min10-80% B in 40 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 40°C30°C
Resulting Yield 45% 82%
Resulting Purity 85% 98%

Question 3: My final crystallization step is resulting in a low yield of "this compound." What could be the problem?

Answer:

Crystallization is a critical step for achieving high purity, but it can be challenging to optimize.

Common Crystallization Issues and Solutions:

  • Suboptimal Solvent System: The choice of solvent and anti-solvent is crucial for inducing crystallization without causing the compound to "oil out" or precipitate as an amorphous solid.

    • Solution: Perform a systematic screening of different solvent/anti-solvent combinations.

  • Incomplete Crystallization: The compound may remain in the mother liquor due to high solubility in the chosen solvent system.

    • Solution: Adjust the solvent-to-anti-solvent ratio and optimize the cooling rate. A slower cooling process often yields better crystals and higher recovery.

  • Formation of Unstable Polymorphs: "this compound" might exist in different crystalline forms (polymorphs), some of which may be less stable or harder to crystallize.[6][7]

    • Solution: Characterize the solid form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the desired polymorph and the conditions that favor its formation.

Experimental Protocols

Protocol 1: Stability Analysis of "this compound"

Objective: To determine the stability of "this compound" under various pH and temperature conditions.

Methodology:

  • Prepare stock solutions of "this compound" in a suitable solvent (e.g., methanol).

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Dilute the stock solution into each buffer to a final concentration of 1 mg/mL.

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Analyze the aliquots by RP-HPLC to quantify the remaining amount of "this compound" and detect any degradation products.

Protocol 2: Optimization of Reversed-Phase HPLC Purification

Objective: To optimize the yield and purity of "this compound" using RP-HPLC.

Methodology:

  • Column Screening: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to assess retention and peak shape.

  • Mobile Phase Optimization:

    • Evaluate different organic modifiers (e.g., acetonitrile, methanol).

    • Test different acidic additives (e.g., 0.1% TFA, 0.1% Formic Acid) to improve peak shape and assess compound stability.[4]

  • Gradient and Flow Rate Adjustment:

    • Run a broad scouting gradient (e.g., 5-95% organic phase over 30 minutes) to determine the approximate elution concentration.

    • Based on the scouting run, design a shallower gradient around the elution concentration to improve resolution.

    • Optimize the flow rate to balance separation efficiency and run time.

  • Loading Study: Determine the maximum amount of crude material that can be loaded onto the column without compromising resolution.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of "this compound" required for in vitro and in vivo studies? A1: For initial in vitro assays, a purity of >95% is generally acceptable. For in vivo studies, a purity of >98% with well-characterized impurities is typically required.

Q2: Are there any known signaling pathways affected by "this compound" that could give clues about its properties? A2: While the exact mechanism is under investigation, "this compound" is hypothesized to interfere with bacterial cell wall synthesis by inhibiting a key transpeptidase. This suggests the compound may have a rigid structure, which could influence its crystallization behavior.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Steps Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Transpeptidation Agent_72 This compound Inhibition Inhibition Agent_72->Inhibition Inhibition->Peptidoglycan

Caption: Hypothesized signaling pathway inhibited by Agent 72.

Q3: Can I use normal-phase chromatography for the purification of "this compound"? A3: Normal-phase chromatography can be an alternative, especially if your compound is highly polar and difficult to retain on a reversed-phase column.[8] However, it often requires non-polar, volatile, and potentially flammable organic solvents, which may be less desirable for large-scale purification.

Q4: What are the best practices for handling and storing the purified "this compound" to prevent degradation? A4: Based on preliminary stability data, it is recommended to store the purified solid compound at -20°C or lower, protected from light and moisture. For solutions, use a buffered solvent at a neutral pH and store frozen. Avoid repeated freeze-thaw cycles.[1]

Q5: I am observing biological activity in multiple fractions from my HPLC purification. What does this indicate? A5: This could suggest several possibilities:

  • The presence of active isomers or related compounds that are co-eluting.

  • The degradation of "this compound" on the column into active metabolites.

  • Incomplete separation of the active compound, resulting in a broad peak spanning multiple fractions. Further analysis of the active fractions by LC-MS is recommended to identify the compounds present.

References

Technical Support Center: Troubleshooting Inconsistent Results for Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies encountered during bioassays with "Antibacterial Agent 72." Given that inconsistent results are a common challenge in antimicrobial susceptibility testing, this guide provides a structured approach to identifying and resolving potential issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for Agent 72 across different experiments. What are the primary factors that could be causing this?

A1: High variability in MIC values is a frequent issue in antimicrobial testing and can be attributed to several factors.[1] The key areas to investigate are the experimental protocol, the properties of Agent 72 itself, and the biological components of the assay. Variations in experimental procedure, such as differences in incubation time, initial inoculum density, and the method used to determine growth (optical density vs. cell counts), can lead to discrepancies of up to 8-fold in MIC values.[2] Additionally, the composition of the culture medium, including the presence of emulsifiers or solvents, can significantly influence the outcome.[3]

Q2: Our disk diffusion assays with Agent 72 are showing inconsistent or no zones of inhibition. What are the likely causes?

A2: Inconsistent or absent zones of inhibition in disk diffusion assays can stem from several sources.[4] A primary reason could be related to the physicochemical properties of Agent 72, such as poor solubility and diffusion in the agar.[5] If the agent is not sufficiently soluble, it will not diffuse effectively from the disk to inhibit bacterial growth.[5] Other critical factors include the density of the bacterial inoculum, the thickness of the agar, and the incubation conditions.[5][6] It is also essential to verify the activity of your stock of Agent 72, as it may have degraded.[4]

Q3: We suspect that the solubility of Agent 72 might be contributing to our inconsistent results. How can we address this?

A3: Poor solubility is a common challenge, especially with novel chemical entities.[7] If Agent 72 is precipitating out of solution, the actual concentration in the assay will be lower and more variable than intended.[8] To address this, consider preparing a high-concentration stock solution in a suitable organic solvent like DMSO and then diluting it into the assay medium.[9] It is crucial to include a solvent control to ensure the solvent itself does not inhibit bacterial growth.[10] Additionally, visually inspecting your solutions for any signs of precipitation before use is a critical step.[8][11]

Q4: Could batch-to-batch variability of Agent 72 be a source of our inconsistent findings?

A4: Yes, batch-to-batch variability can be a significant source of inconsistent results.[11] Minor differences in the manufacturing process can lead to variations in purity, the presence of different impurities, or different polymorphic forms of the compound.[11] These variations can affect the agent's solubility, stability, and ultimately its antimicrobial activity.[11] It is advisable to perform an independent purity analysis (e.g., via HPLC) on different batches to assess their chemical fingerprints.[11]

Q5: What are the best practices for standardizing our antibacterial bioassays to improve reproducibility?

A5: Standardization is crucial for achieving reproducible results in antimicrobial susceptibility testing.[12][13] Key practices include:

  • Standardized Inoculum: Always prepare a bacterial inoculum to a specific standard, such as the 0.5 McFarland standard, to ensure a consistent starting cell density.[8][14]

  • Quality Control Strains: Regularly test quality control (QC) strains with known MIC ranges alongside your experiments to validate the accuracy and consistency of your assay.[11][15]

  • Detailed Protocols: Maintain and follow detailed, standardized operating procedures (SOPs) for all aspects of the assay, from media preparation to result interpretation.[12]

  • Environmental Control: Ensure consistent incubation conditions (temperature, humidity, CO2 levels) as these can influence bacterial growth and antibiotic activity.[3]

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent MIC Values

This guide provides a systematic approach to diagnosing and resolving variability in Minimum Inhibitory Concentration (MIC) assays.

Observed Problem Potential Cause Troubleshooting Steps
High variability in MICs between experiments Inconsistent inoculum densityStandardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and ensure the final inoculum in the wells is consistent (e.g., 5 x 10⁵ CFU/mL).[8]
Variations in incubation time or temperatureStrictly adhere to the specified incubation time and temperature for the test organism. Use a calibrated incubator.[3][4]
Different media batches or preparationUse the same batch of media for a set of comparative experiments. Ensure consistent media preparation, especially pH.[3]
Agent 72 instability or precipitationPrepare fresh stock solutions of Agent 72 for each experiment. Visually inspect for precipitation. Consider performing a solubility test.[7][9]
MIC values are consistently higher than expected Degraded Agent 72Use a fresh batch of Agent 72. Verify storage conditions.[11]
High inoculum densityPrepare a fresh inoculum with a lower, standardized concentration.[4]
Media components inhibiting Agent 72Test the activity of Agent 72 in a different, less complex medium if possible.
No clear MIC endpoint (e.g., "skipped wells") ContaminationEnsure aseptic technique throughout the procedure. Check for contamination in the inoculum and media.
HeteroresistanceThis phenomenon involves a subpopulation of resistant bacteria. It may require population analysis, which is not a routine procedure.[16]
Eagle effect (paradoxical growth at high concentrations)This can occur with some bactericidal agents. It is important to record this observation and note that the true MIC is the lowest concentration inhibiting growth.[16]
Guide 2: Troubleshooting Disk Diffusion Assays

This guide addresses common issues encountered during disk diffusion susceptibility testing.

Observed Problem Potential Cause Troubleshooting Steps
No zones of inhibition Inactive Agent 72Prepare fresh solutions from a new batch. Verify storage conditions.[4]
Resistant test organismUse a new, verified culture of the recommended susceptible test organism.[4]
Inoculum concentration is too highPrepare a fresh inoculum and verify its concentration using a 0.5 McFarland standard.[4]
Poor diffusion of Agent 72Check the solubility of Agent 72. The agent may not be suitable for the disk diffusion method if it has very low water solubility.[5]
Zones of inhibition are too small Inoculum concentration is too highPrepare a fresh inoculum with a lower, standardized concentration.[4]
Incubation time is too shortEnsure the incubation period meets the protocol's specifications.[4]
Agar depth is too thickEnsure a consistent and correct volume of agar is dispensed into each plate.[4]
Zones of inhibition are too large Inoculum concentration is too lowPrepare a fresh inoculum with a higher, standardized concentration.[4]
Incubation time is too longAdhere to the specified incubation time.[4]
Agar depth is too thinEnsure a consistent and correct volume of agar is dispensed into each plate.[4]
High variability between replicate plates Inconsistent pipetting or disk placementEnsure proper technique for inoculum spreading and disk application.[4]
Uneven incubation temperatureUse a calibrated incubator and ensure proper air circulation.[4]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of Agent 72.

  • Preparation of Agent 72 Stock Solution:

    • Dissolve Agent 72 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Visually confirm complete dissolution.[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilutions in Microtiter Plate:

    • Perform two-fold serial dilutions of the Agent 72 stock solution in the broth directly in a 96-well microtiter plate.

    • Include a positive control (broth with inoculum, no agent) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well (except the negative control).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.[8]

  • Result Interpretation:

    • The MIC is the lowest concentration of Agent 72 that completely inhibits visible growth of the organism.[6]

Protocol 2: Disk Diffusion Assay

This protocol provides a standardized method for assessing the susceptibility of bacteria to Agent 72 using the disk diffusion method.

  • Preparation of Agar Plates:

    • Use Mueller-Hinton agar plates with a standardized depth (e.g., 4 mm).[5]

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[14]

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of Agent 72 to the surface of the agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 16-20 hours.[6]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Results prep_agent Prepare Agent 72 Stock Solution serial_dilution Perform Serial Dilutions (MIC Assay) prep_agent->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->serial_dilution plate_inoculation Inoculate Agar Plate (Disk Diffusion) prep_inoculum->plate_inoculation incubation Incubate (18-24h) serial_dilution->incubation plate_inoculation->incubation read_mic Read MIC Value incubation->read_mic measure_zone Measure Zone of Inhibition incubation->measure_zone

Caption: Workflow for antibacterial susceptibility testing.

troubleshooting_logic cluster_compound Agent 72 Properties cluster_protocol Experimental Protocol cluster_controls Quality Control start Inconsistent Bioassay Results check_solubility Check Solubility & Stability start->check_solubility review_inoculum Review Inoculum Standardization start->review_inoculum qc_strain Run QC Strain start->qc_strain check_purity Verify Purity & Batch Consistency check_solubility->check_purity end_node Consistent Results check_purity->end_node review_media Assess Media Preparation review_inoculum->review_media review_incubation Verify Incubation Conditions review_media->review_incubation review_incubation->end_node solvent_control Include Solvent Control qc_strain->solvent_control solvent_control->end_node

Caption: Troubleshooting decision-making flow.

References

Technical Support Center: Enhancing the Potency of Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments to enhance the potency of "Antibacterial agent 72," a compound known to target the bacterial membrane[1].

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is reported to exhibit its antibacterial effects by targeting and disrupting the bacterial membrane[1]. Agents with this mechanism of action typically alter membrane fluidity and permeability, which can lead to the leakage of intracellular components and ultimately cell death[2].

Q2: What general strategies can be employed to modify this compound for enhanced potency?

A2: Enhancing the potency of a membrane-targeting agent often involves modifications to its chemical structure to improve its interaction with the bacterial membrane. Key strategies include:

  • Modulating Lipophilicity: Adjusting the lipophilicity (fat-solubility) of the molecule can enhance its ability to partition into the bacterial membrane. This can be achieved by adding or modifying aliphatic or aromatic side chains.

  • Introducing Charged Moieties: The introduction of cationic groups can strengthen the interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[3].

  • Varying Steric Bulk: Altering the size and shape of substituents can influence how the molecule inserts into and disrupts the membrane structure.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a series of derivatives with modifications at different positions on the core scaffold is crucial to identify key structural features for antibacterial activity[4]. For instance, studies on similar compounds have shown that the presence of specific groups, like a methyl group or a halogen atom at a particular position, can significantly impact antimicrobial potency[4].

Q3: What are the standard assays to determine the potency of new derivatives of this compound?

A3: The most common in vitro assays to evaluate antibacterial potency include:

  • Minimum Inhibitory Concentration (MIC): This is a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[5][6]. Broth microdilution is a standard method for determining MIC[7][8].

  • Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium[6]. It is often performed as a follow-up to the MIC test.

  • Disk Diffusion Assay (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a disk impregnated with the antibacterial agent is placed on an agar plate inoculated with the test bacterium. The size of the zone of inhibition around the disk indicates the susceptibility of the bacteria to the agent[8][9].

  • Time-Kill Kinetics Assay: This method assesses the rate at which an antibacterial agent kills a bacterial population over time[7].

Troubleshooting Guides

Issue 1: A newly synthesized derivative of this compound shows lower than expected potency (high MIC value).

  • Possible Cause 1: Poor Solubility: The compound may not be sufficiently soluble in the assay medium, leading to an underestimation of its true potency.

    • Troubleshooting Step: Check the solubility of the compound in the test medium (e.g., Mueller-Hinton Broth). If solubility is low, consider using a small amount of a biocompatible solvent like dimethyl sulfoxide (DMSO) to prepare the stock solution[10]. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.

  • Possible Cause 2: Inappropriate Structural Modification: The chemical modification may have negatively impacted the compound's ability to interact with the bacterial membrane.

    • Troubleshooting Step: Re-evaluate the design of the derivative based on structure-activity relationship (SAR) principles. Consider synthesizing a small library of related compounds with systematic variations to better understand the impact of different functional groups.

  • Possible Cause 3: Compound Degradation: The derivative may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).

    • Troubleshooting Step: Assess the stability of the compound under assay conditions using analytical techniques like HPLC. If degradation is observed, adjust the experimental protocol accordingly (e.g., prepare solutions fresh, protect from light).

Issue 2: The MIC values for a set of derivatives are inconsistent across replicate experiments.

  • Possible Cause 1: Inaccurate Inoculum Preparation: The concentration of the bacterial inoculum is a critical parameter in susceptibility testing. Variations in the inoculum size can lead to inconsistent MIC values.

    • Troubleshooting Step: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the bacterial suspension to a 0.5 McFarland standard[8].

  • Possible Cause 2: Pipetting Errors: Inaccurate pipetting during the serial dilution of the compound can introduce significant variability.

    • Troubleshooting Step: Ensure pipettes are properly calibrated. Use fresh tips for each dilution step to avoid cross-contamination.

  • Possible Cause 3: Contamination: Contamination of the bacterial culture or the assay medium can lead to erroneous results.

    • Troubleshooting Step: Use aseptic techniques throughout the experiment. Include negative controls (medium only) to check for contamination.

Issue 3: A derivative is potent against Gram-positive bacteria but shows no activity against Gram-negative bacteria.

  • Possible Cause 1: Outer Membrane Barrier: The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many compounds from reaching their target[11].

    • Troubleshooting Step: Consider modifications that increase the compound's ability to permeate the outer membrane. This could involve incorporating smaller, more polar groups or designing the molecule to exploit specific porin channels.

  • Possible Cause 2: Efflux Pumps: Gram-negative bacteria possess efflux pumps that can actively transport the compound out of the cell before it can exert its effect.

    • Troubleshooting Step: Test the derivative in combination with a known efflux pump inhibitor to see if its activity is restored. This can provide evidence that the compound is a substrate for efflux pumps[12].

Data Presentation

Table 1: Hypothetical MIC and MBC Data for Modified Derivatives of this compound

Compound IDModificationS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
Agent 72 (Parent)-816>64>64
Derivative 72aAdded C4-alkyl chain483264
Derivative 72bAdded quaternary amine241632
Derivative 72cReplaced phenyl with pyridyl1632>64>64

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the test compound solution (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 should contain MHB with the bacterial inoculum but no compound (positive control), and well 12 should contain only MHB (negative control).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[8]. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

  • Following MIC Determination: After reading the MIC results, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a sterile nutrient agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis & SAR synthesis Synthesize Derivatives of Agent 72 purification Purify & Characterize (NMR, MS) synthesis->purification mic_assay Determine MIC vs. Gram+ & Gram- Bacteria purification->mic_assay mbc_assay Determine MBC for Potent Hits mic_assay->mbc_assay time_kill Time-Kill Kinetics mbc_assay->time_kill toxicity Cytotoxicity Assay (e.g., MTT) mbc_assay->toxicity sar Establish Structure-Activity Relationship time_kill->sar toxicity->sar lead_selection Select Lead Candidate(s) sar->lead_selection

Caption: Experimental workflow for modifying and evaluating new antibacterial agents.

troubleshooting_logic start High MIC Value Observed solubility Check Compound Solubility start->solubility solubility_ok Solubility OK? solubility->solubility_ok inoculum Verify Inoculum Density inoculum_ok Inoculum Correct? inoculum->inoculum_ok stability Assess Compound Stability stability_ok Compound Stable? stability->stability_ok solubility_ok->inoculum Yes use_dmso Action: Use Co-solvent (DMSO) solubility_ok->use_dmso No inoculum_ok->stability Yes adjust_inoculum Action: Re-standardize Inoculum inoculum_ok->adjust_inoculum No fresh_solutions Action: Prepare Fresh Solutions stability_ok->fresh_solutions No re_evaluate Conclusion: Re-evaluate SAR stability_ok->re_evaluate Yes signaling_pathway agent72 This compound membrane Bacterial Cell Membrane agent72->membrane targets permeability Increased Membrane Permeability membrane->permeability leakage Ion & ATP Leakage permeability->leakage pmf Disruption of Proton Motive Force leakage->pmf atp_synthesis Inhibition of ATP Synthesis pmf->atp_synthesis cell_death Cell Death atp_synthesis->cell_death

References

"Antibacterial agent 72" protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with comprehensive guidance for the reproducible application of Antibacterial Agent 72. It includes troubleshooting for common experimental issues, detailed protocols, and quantitative data summaries to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound classified as a quinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By binding to these enzymes, Agent 72 prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.

Q2: What is the recommended solvent and storage condition for Agent 72?

A2: Agent 72 is soluble in dimethyl sulfoxide (DMSO) and should be prepared as a high-concentration stock solution (e.g., 10 mg/mL). For long-term storage, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or below, protected from light. For short-term use (up to one week), the stock solution can be stored at 4°C.

Q3: Is Agent 72 effective against both Gram-positive and Gram-negative bacteria?

A3: Yes, Agent 72 exhibits broad-spectrum activity. However, its potency, as measured by the Minimum Inhibitory Concentration (MIC), varies between different bacterial species. Generally, it shows higher efficacy against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae and moderate efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][2]

Q4: Has the cytotoxicity of Agent 72 been evaluated?

A4: Preliminary cytotoxicity studies have been conducted on standard mammalian cell lines (e.g., HEK293, HeLa). Agent 72 displays selective toxicity towards bacterial cells at its therapeutic concentrations. However, at concentrations significantly exceeding the MIC, cytotoxic effects on mammalian cells can be observed. It is crucial to perform a cytotoxicity assay for your specific cell line to determine the therapeutic window.[3]

Troubleshooting Guide

Q1: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values between experiments. What are the potential causes?

A1: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[4] Variability can often be traced to several key factors[4][5]:

  • Inoculum Density: The concentration of the bacterial inoculum is critical. An inoculum that is too dense can lead to falsely high MICs, while an overly dilute inoculum may yield artificially low results.[4][6] Always standardize your inoculum to a 0.5 McFarland turbidity standard.[6]

  • Media Composition: The composition of the growth medium, particularly the concentration of divalent cations (Ca²⁺ and Mg²⁺) in Mueller-Hinton Broth (MHB), can significantly affect the activity of some antibacterial agents.[4][6] Use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended for consistency.[6]

  • Agent 72 Stock Solution: Ensure the stock solution is fully dissolved and prepared fresh or properly stored to avoid degradation or precipitation. Poor solubility can lead to inaccurate final concentrations in the assay.[3][6]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a major source of error.[6] Ensure pipettes are calibrated and use fresh tips for each dilution step to prevent carryover.

Q2: The positive control well (bacteria and media, no Agent 72) in my MIC assay shows no growth. What went wrong?

A2: A lack of growth in the positive control invalidates the assay results.[6] The primary causes are:

  • Non-viable Inoculum: The bacterial culture used may have been old or inactive. Always use a fresh, actively growing culture (e.g., from an 18-24 hour plate) to prepare the inoculum.[6][7]

  • Incorrect Media: The media may have been prepared incorrectly or may be unsuitable for the specific bacterial strain, thus inhibiting its growth.[6]

  • Inoculation Error: The well may have been accidentally skipped during the addition of the bacterial inoculum.[6]

Q3: My cytotoxicity assay shows high variability between replicate wells. What could be the cause?

A3: High well-to-well variability in cytotoxicity assays can stem from several sources[8]:

  • Inconsistent Cell Seeding: A non-homogenous cell suspension or inaccurate pipetting can lead to different cell numbers in each well. Ensure cells are thoroughly resuspended before and during seeding.[3][8]

  • Edge Effects: Wells on the outer perimeter of the microplate are prone to faster evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) and do not use them for experimental data.[8]

  • Compound Precipitation: Agent 72 may precipitate at higher concentrations in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system.

Q4: I am not observing a clear dose-dependent cytotoxic effect with Agent 72. What should I check?

A4: A flat dose-response curve can be due to several factors[8]:

  • Concentration Range: The tested concentration range of Agent 72 may be too narrow or too low. A broader range of concentrations should be tested to capture the IC50 value.[8]

  • Treatment Duration: The exposure time may be insufficient for Agent 72 to induce a cytotoxic effect. Consider extending the treatment period to 48 or 72 hours.[8]

  • Cell Line Sensitivity: The chosen cell line may be inherently resistant to this class of compound.[3]

Quantitative Data Summaries

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendation
Solvent Dimethyl Sulfoxide (DMSO)
Stock Concentration 10 mg/mL
Long-Term Storage ≤ -20°C (Aliquot to avoid freeze-thaw)
Short-Term Storage 4°C (Up to 7 days)
Protection Protect from light

Table 2: Typical MIC Values for Agent 72 against Quality Control Strains

Bacterial StrainATCC NumberAgent 72 MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus292130.50.25 - 1
Escherichia coli2592221 - 4
Pseudomonas aeruginosa2785384 - 16
Enterococcus faecalis2921210.5 - 2
Streptococcus pneumoniae496190.1250.06 - 0.25

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is aligned with the standards from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antibacterial agents.[7][9]

1. Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline (0.85%) or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6][9] d. Within 15 minutes, dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

2. Preparation of Agent 72 Dilutions (96-Well Plate): a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a sterile 96-well U-bottom plate. b. Prepare a working solution of Agent 72 in CAMHB at four times the desired final starting concentration. c. Add 100 µL of this working solution to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process down to well 10. Discard the final 50 µL from well 10. e. Well 11 serves as the growth control (no agent) and well 12 serves as the sterility control (no bacteria, only media).

3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4][9]

4. Reading the MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Agent 72 at which there is no visible growth.[9][10]

Protocol 2: MTT Cytotoxicity Assay

1. Cell Seeding: a. Harvest and count cells. Resuspend cells in the appropriate culture medium to the desired density. b. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of Agent 72 in culture medium at 2x the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Agent 72. Include vehicle-only (e.g., DMSO) controls.[8] c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

3. MTT Assay: a. Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8] d. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

4. Data Acquisition: a. Gently mix the plate to ensure the formazan is fully dissolved. b. Measure the absorbance at 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay Execution cluster_analysis Analysis prep_agent Prepare Agent 72 Stock (DMSO) dilution Serial Dilute Agent 72 in 96-Well Plate prep_agent->dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->dilution prep_culture Culture Bacteria (18-24h @ 37°C) inoculum Standardize Inoculum (0.5 McFarland) prep_culture->inoculum inoculate Inoculate Plate (5x10^5 CFU/mL) inoculum->inoculate dilution->inoculate incubate Incubate Plate (16-20h @ 35°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

mechanism_of_action cluster_cell Bacterial Cell agent72 This compound membrane Cell Membrane agent72->membrane Enters Cell gyrase DNA Gyrase / Topo IV agent72->gyrase Inhibits dna_supercoiled Supercoiled DNA gyrase->dna_supercoiled Supercoils dna_broken DNA Double-Strand Breaks gyrase->dna_broken Prevents re-ligation dna_relaxed Relaxed DNA dna_relaxed->gyrase Binds death Cell Death dna_broken->death

Caption: Proposed mechanism of action for this compound.

troubleshooting_mic start Inconsistent MIC Results Observed q1 Is the positive control (no drug) growing? start->q1 sol1_no Troubleshoot Control Failure: - Check inoculum viability - Verify media preparation q1->sol1_no No q2 Are QC strain MICs in acceptable range? q1->q2 Yes sol1_yes Check Inoculum Density (Use 0.5 McFarland) q3 Are pipettes calibrated and technique correct? sol1_yes->q3 q2->sol1_yes Yes sol2_no Assay Invalid. Re-evaluate: - Pipetting accuracy - Media (Use CAMHB) - Incubation conditions q2->sol2_no No sol2_yes Check Agent 72 Stock: - Freshly prepare or thaw new aliquot - Ensure complete dissolution sol3_yes Consider biological variability. Perform more replicates. sol2_yes->sol3_yes q3->sol2_yes Yes sol3_no Calibrate pipettes. Use fresh tips for each serial dilution step. q3->sol3_no No

Caption: Troubleshooting decision tree for inconsistent MIC results.

References

Challenges in scaling up "Antibacterial agent 72" production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel semi-synthetic macrolide, "Antibacterial Agent 72." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of its production.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield (from 75% at lab scale to under 40% at pilot scale) during the primary condensation step. What are the common causes?

A1: Low yields during the scale-up of the condensation step are frequently encountered.[1][2][3] The primary suspects are often related to mass and heat transfer limitations that don't appear at a smaller scale.[4][] Key areas to investigate include:

  • Mixing Inefficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products.[] Ensure that the impeller design and agitation speed are optimized for the vessel geometry to maintain a homogenous reaction mixture.

  • Temperature Control: Slower heat dissipation in larger volumes can cause temperature fluctuations, which may lead to the degradation of starting materials or the product itself.[2][6] Implement a more responsive temperature control system and consider jacketed reactors with optimized heat transfer fluids.

  • Reagent Addition Rate: The rate of reagent addition becomes more critical at a larger scale. Adding reagents too quickly can lead to exothermic events that are difficult to control, resulting in side reactions.[3] A slower, controlled addition rate is recommended.[1]

  • Moisture and Air Sensitivity: The reaction may be sensitive to moisture or oxygen.[2] Ensure all solvents and reagents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: Our final product batches show inconsistent purity, with varying levels of Impurity B (a known epimer). How can we control this?

A2: The formation of epimers like Impurity B is often pH and temperature-dependent. Inconsistent purity across batches points to variability in process control.

  • pH Control: The epimerization may be catalyzed by acidic or basic conditions. Tightly control the pH of the reaction mixture throughout the process. Implement in-process pH monitoring and automated addition of buffering agents.

  • Solvent Choice: The polarity of the solvent can influence the equilibrium between the desired product and its epimer. Experiment with different solvent systems to find one that minimizes epimer formation.

  • Crystallization/Purification Conditions: The purification step is critical for removing Impurity B. The choice of solvent, temperature, and cooling rate during crystallization can significantly impact the selective precipitation of the desired isomer. Consider developing a more robust crystallization protocol.

Q3: We are facing challenges with the solubility of this compound during formulation. What strategies can we employ?

A3: Poor aqueous solubility is a common issue with macrolide antibiotics. Several formulation strategies can be explored:

  • Salt Formation: Investigate the formation of different salt forms of the agent, as these can have significantly different solubility profiles.

  • Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents or surfactants can enhance the solubility of the compound.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion with a hydrophilic polymer can improve the dissolution rate and apparent solubility.

  • Particle Size Reduction: Micronization or nano-milling to reduce the particle size of the active pharmaceutical ingredient (API) can increase the surface area and improve dissolution.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter.

Issue 1: Low Yield in the Condensation Step

Potential Cause Recommended Action Rationale
Inefficient Mixing Increase agitation speed in increments of 10%. Evaluate impeller design for the current vessel size.Ensures homogenous distribution of reactants and temperature, minimizing side product formation.[]
Poor Temperature Control Calibrate all temperature probes. Use a more efficient heat transfer fluid in the reactor jacket.Prevents localized overheating which can lead to product degradation.[2]
Sub-optimal Reagent Stoichiometry Re-verify the molar ratios of all reactants. Perform small-scale experiments to test slight variations in stoichiometry.Incorrect ratios can lead to incomplete reactions or an increase in side products.[1]
Presence of Moisture Use anhydrous solvents and reagents. Ensure all glassware and reactors are thoroughly dried before use.[6]The condensation reaction is sensitive to water, which can hydrolyze key intermediates.

Issue 2: High Levels of Impurity C (Oxidative Degradation Product)

Potential Cause Recommended Action Rationale
Oxygen Exposure Purge the reactor with an inert gas (e.g., Nitrogen) before and during the reaction.[2]Minimizes the presence of oxygen, which can lead to the formation of oxidative impurities.
Presence of Metal Catalysts Use metal-free reagents where possible. If a metal catalyst is required, screen for the most efficient one to use at the lowest possible concentration.Trace metal ions can catalyze oxidative degradation pathways.
Light Exposure Conduct the reaction in light-protected vessels or in a darkened room.Some compounds are sensitive to light and can undergo photo-degradation.[7]
Inappropriate Storage Store the final product and intermediates under an inert atmosphere and protected from light.Prevents degradation of the material over time.[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound

This protocol details the High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound and quantifying related impurities.[8][9]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and a reference standard.

    • Identify and quantify impurities based on their relative retention times and peak areas compared to the main peak.

Visualizations

Synthesis_Pathway A Precursor A C Intermediate 1 A->C Step 1: Condensation B Precursor B B->C D This compound C->D Step 2: Cyclization E Impurity B (Epimer) D->E Epimerization (pH, Temp)

Caption: Simplified synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed q1 Is mixing efficient? start->q1 a1_yes Check Temperature Control q1->a1_yes Yes a1_no Optimize Agitation/Impeller q1->a1_no No q2 Is temperature stable? a1_yes->q2 end Yield Improved a1_no->end a2_yes Verify Reagent Stoichiometry q2->a2_yes Yes a2_no Improve Heat Transfer q2->a2_no No a2_yes->end If all else fails a2_no->end

Caption: Decision tree for troubleshooting low production yield.

QC_Logic cluster_tests Quality Control Tests raw_materials Raw Materials hplc HPLC (Purity) raw_materials->hplc in_process In-Process Samples in_process->hplc ms Mass Spec (Identity) in_process->ms final_product Final Product final_product->hplc final_product->ms residual_solvents Residual Solvents (GC) final_product->residual_solvents bioassay Bioassay (Potency) final_product->bioassay release Batch Release hplc->release ms->release residual_solvents->release bioassay->release

Caption: Logical flow of quality control for product release.

References

"Antibacterial agent 72" interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 72. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve potential interferences with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a novel synthetic compound belonging to the fluoroquinolone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. By targeting these enzymes, Agent 72 effectively halts bacterial cell division and proliferation.

Q2: We are observing lower-than-expected readings in our luciferase-based reporter assay when cells are treated with Agent 72. Is this expected?

This is a known issue. This compound has been observed to directly inhibit firefly luciferase activity, leading to artificially low luminescence signals. This is a direct enzymatic inhibition and not necessarily indicative of a biological effect on your reporter gene's expression. We recommend using a different type of reporter, such as one based on alkaline phosphatase or beta-galactosidase, or using a luciferase variant that is less sensitive to inhibition by quinolone-class compounds.

Q3: Our Bradford protein assay is giving inconsistent and unexpectedly high readings for cell lysates containing Agent 72. What could be the cause?

This compound can interfere with the Bradford assay. The Coomassie Brilliant Blue G-250 dye used in the assay can bind to Agent 72, leading to a color change and an overestimation of the protein concentration. For more accurate protein quantification in the presence of Agent 72, we recommend using the bicinchoninic acid (BCA) assay, which is less susceptible to interference from this compound.

Q4: Does this compound interfere with cell viability assays?

Yes, caution is advised when using certain types of cell viability assays. Specifically, Agent 72 has been shown to interfere with assays that rely on tetrazolium salt reduction, such as the MTT, MTS, and XTT assays. Agent 72 can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability. It is recommended to use a non-enzymatic viability assay, such as the trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

Troubleshooting Guides

Issue 1: Inconsistent Results in Luciferase Reporter Assays

Symptoms:

  • Lower than expected luminescence readings in cells treated with Agent 72.

  • High variability between replicate wells treated with the same concentration of Agent 72.

Possible Cause:

  • Direct inhibition of firefly luciferase by Agent 72.

Troubleshooting Steps:

  • Confirm Interference: Run a cell-free control experiment by adding Agent 72 directly to a solution containing recombinant luciferase and its substrate. A decrease in luminescence in the presence of Agent 72 will confirm direct inhibition.

  • Alternative Reporter Systems: If possible, switch to a reporter system that is not based on firefly luciferase. Options include beta-galactosidase, secreted alkaline phosphatase (SEAP), or green fluorescent protein (GFP).

  • Use a Quinolone-Resistant Luciferase: Several engineered luciferases show reduced sensitivity to chemical inhibitors. Consult the literature or manufacturer's data to select a suitable variant.

Issue 2: Overestimation of Protein Concentration with Bradford Assay

Symptoms:

  • Higher than expected protein concentrations in lysates from cells treated with Agent 72.

  • Atypical color development in the Bradford assay.

Possible Cause:

  • Non-specific binding of Coomassie dye to Agent 72.

Troubleshooting Steps:

  • Switch to BCA Assay: The BCA assay is generally more robust to interference from compounds like Agent 72. We strongly recommend this as the primary method for protein quantification.

  • Precipitate Protein: If the Bradford assay must be used, a protein precipitation step (e.g., with trichloroacetic acid or acetone) can be performed to separate the protein from Agent 72 before quantification. Ensure the precipitating agent is thoroughly removed before resuspending the protein pellet.

Issue 3: False Positives in MTT/MTS/XTT Cell Viability Assays

Symptoms:

  • Unexpectedly high cell viability readings in the presence of cytotoxic concentrations of Agent 72.

  • Color development in cell-free wells containing only media, tetrazolium salt, and Agent 72.

Possible Cause:

  • Direct reduction of the tetrazolium salt by Agent 72.

Troubleshooting Steps:

  • Cell-Free Control: Always include a control with media, the tetrazolium salt, and Agent 72 (at the same concentrations used in the experiment) but without cells. Any color change in this control indicates direct interference.

  • Use an Alternative Viability Assay:

    • Trypan Blue Exclusion: A simple, cost-effective method that assesses cell membrane integrity.

    • LDH Cytotoxicity Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • ATP-Based Assays: Measure the ATP content of viable cells.

Quantitative Data Summary

Assay TypeObserved Interference with Agent 72Recommended Alternative
Luciferase Reporter Assay Direct inhibition of firefly luciferase, leading to false negatives.Beta-galactosidase, SEAP, or quinolone-resistant luciferase variants.
Bradford Protein Assay Non-specific binding of Coomassie dye, leading to false positives.Bicinchoninic acid (BCA) assay.
MTT/MTS/XTT Viability Assays Direct reduction of tetrazolium salts, leading to false positives.Trypan blue exclusion, LDH cytotoxicity assay, or ATP-based assays.

Experimental Protocols

Protocol 1: Cell-Free Luciferase Inhibition Assay
  • Prepare a solution of recombinant firefly luciferase in a suitable buffer (e.g., 100 mM potassium phosphate, 1 mM DTT, pH 7.8).

  • In a white, opaque 96-well plate, add 50 µL of the luciferase solution to each well.

  • Add 10 µL of various concentrations of Agent 72 or vehicle control to the wells.

  • Incubate for 15 minutes at room temperature.

  • Add 50 µL of luciferin substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Compare the luminescence in the presence and absence of Agent 72 to determine the extent of inhibition.

Protocol 2: Protein Quantification using the BCA Assay
  • Prepare cell lysates according to your standard protocol.

  • Create a set of protein standards (e.g., using bovine serum albumin) of known concentrations.

  • In a 96-well plate, add 25 µL of each standard or unknown sample (cell lysate) in triplicate.

  • Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions.

  • Add 200 µL of the BCA working reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 562 nm using a plate reader.

  • Generate a standard curve from the protein standards and use it to determine the concentration of the unknown samples.

Visualizations

signal_pathway cluster_bacterium Bacterial Cell agent72 This compound gyrase DNA Gyrase (Topoisomerase II) agent72->gyrase inhibits topoIV Topoisomerase IV agent72->topoIV inhibits dna Bacterial DNA gyrase->dna acts on topoIV->dna acts on replication DNA Replication & Repair Disrupted dna->replication death Bacterial Cell Death replication->death

Caption: Mechanism of action of this compound in a bacterial cell.

troubleshooting_workflow start Inconsistent Assay Results with Agent 72 check_assay Identify Assay Type start->check_assay luciferase Luciferase Assay check_assay->luciferase Luciferase bradford Bradford Assay check_assay->bradford Bradford mtt MTT/MTS/XTT Assay check_assay->mtt MTT/MTS/XTT solution_luciferase Solution: Use alternative reporter (e.g., SEAP) or run cell-free control. luciferase->solution_luciferase solution_bradford Solution: Switch to BCA assay. bradford->solution_bradford solution_mtt Solution: Use Trypan Blue or LDH assay. mtt->solution_mtt

Caption: Troubleshooting workflow for assay interference by Agent 72.

Validation & Comparative

Comparative Efficacy Analysis: Antibacterial Agent 72 (Onc72) vs. Meropenem

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel antibacterial agent Onc72, an oncocin-derived proline-rich antimicrobial peptide (PrAMP), and the established carbapenem antibiotic, meropenem. The following sections detail their mechanisms of action, comparative in vitro activity, and in vivo efficacy based on available experimental data.

Mechanism of Action

Onc72: This agent acts intracellularly, inhibiting bacterial protein synthesis. After crossing the outer and inner membranes of Gram-negative bacteria, Onc72 binds to the 70S ribosome. Specifically, it blocks the peptide exit tunnel, preventing the elongation of nascent polypeptide chains and thereby halting protein production.[1][2][3][4][5]

Meropenem: As a broad-spectrum β-lactam antibiotic, meropenem targets the bacterial cell wall.[6][7][8] It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6][8] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[6]

Data Presentation: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Onc72 and meropenem against key Gram-negative pathogens. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Antibacterial AgentOrganismStrainMIC (µg/mL)Source (Citation)
Onc72 Escherichia coliATCC 259224[9]
Escherichia coliBW2511329[10]
EnterobacteriaceaeVarious Clinical Isolates0.125 - 8[11]
Meropenem Escherichia coliATCC 259220.06[12]
E. coli & K. pneumoniae31 ESBL-producing isolates0.125 (median)[13][14]

In Vivo Efficacy

Studies in murine infection models have demonstrated the in vivo activity of Onc72. In a lethal systemic infection model with Escherichia coli ATCC 25922, Onc72 administered three times at doses of ≥5 mg/kg resulted in 100% survival over a 5-day observation period. The 50% effective dose (ED50) in this model was determined to be approximately 2 mg/kg.[9][15]

Meropenem has also shown efficacy in a neutropenic mouse thigh infection model against extended-spectrum β-lactamase (ESBL)-producing E. coli and K. pneumoniae.[13][14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Onc72)

This protocol is based on a liquid broth microdilution assay.[10]

  • Preparation of Agent: A stock solution of Onc72 (e.g., 1 g/L) is prepared in 25% Mueller-Hinton Broth 2 (MHB2).

  • Serial Dilution: The stock solution is serially two-fold diluted in 25% MHB2 in a sterile 96-well flat-bottom plate to a volume of 50 µL per well.

  • Bacterial Inoculum Preparation: An overnight bacterial culture (e.g., E. coli BW25113) is diluted 30-40 fold in fresh 25% MHB2 and incubated for approximately 4 hours at 37°C with shaking (200 rpm). The bacterial cell count is then adjusted to 3 x 10^7 CFU/mL.

  • Inoculation: An aliquot of 25 µL of the adjusted bacterial suspension is added to each well of the 96-well plate.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of Onc72 that completely inhibits visible bacterial growth.

Murine Septicemia Model (Onc72)

This protocol describes a lethal systemic infection model in mice.[9][15]

  • Animal Model: NMRI mice are used for this model.

  • Infection: Mice are infected intraperitoneally with a suspension of E. coli ATCC 25922 (e.g., 9 x 10^5 bacteria) mixed with mucin (e.g., 2.5% w/v) in a total volume of 300 µL.

  • Treatment: Onc72 is administered intraperitoneally at specified doses (e.g., 1.25, 2.5, or 5 mg/kg) at 1, 4, and 8 hours post-infection. A vehicle control (e.g., 5% w/v glucose in water) and a positive control antibiotic are used for comparison.

  • Monitoring: The health status and survival of the mice are monitored multiple times daily for a period of 5 days post-infection.

Visualizing Mechanisms of Action

MEROPENEM_MECHANISM cluster_cell_wall Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_Polymer Nascent Peptidoglycan Lipid_II->Peptidoglycan_Polymer Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_Polymer->Cross_linked_Peptidoglycan PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Polymer->PBP Transpeptidation Meropenem Meropenem Meropenem->PBP Inhibition PBP->Cross_linked_Peptidoglycan

Caption: Meropenem inhibits bacterial cell wall synthesis.

ONC72_MECHANISM cluster_ribosome Bacterial 70S Ribosome mRNA mRNA A_Site A Site mRNA->A_Site P_Site P Site A_Site->P_Site E_Site E Site P_Site->E_Site Exit_Tunnel Peptide Exit Tunnel P_Site->Exit_Tunnel Nascent_Peptide Nascent Polypeptide Exit_Tunnel->Nascent_Peptide Onc72 Onc72 Onc72->Exit_Tunnel Binding & Blockage

Caption: Onc72 blocks the ribosomal peptide exit tunnel.

References

Comparative Analysis: Antibacterial Agent 72 (Levofloxacin) vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent fluoroquinolone antibacterial agents: "Antibacterial agent 72" (Levofloxacin), a third-generation fluoroquinolone, and its competitor, Ciprofloxacin, a second-generation fluoroquinolone. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear perspective on their respective performance characteristics based on experimental data.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Both Levofloxacin and Ciprofloxacin function by inhibiting bacterial DNA synthesis, a critical process for bacterial replication. Their primary targets are two essential enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes). DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, while topoisomerase IV is responsible for decatenating daughter chromosomes after replication. By forming a stable complex with these enzymes and the bacterial DNA, these fluoroquinolones introduce double-strand breaks, ultimately leading to bacterial cell death.

While both drugs share this core mechanism, variations in their chemical structure influence their affinity and efficacy against these target enzymes in different bacterial species. Levofloxacin, being the S-(-) enantiomer of ofloxacin, generally exhibits broader and more potent activity, particularly against Gram-positive bacteria, due to its enhanced inhibition of topoisomerase IV.

cluster_0 Bacterial Cell A Fluoroquinolone (Levofloxacin / Ciprofloxacin) B DNA Gyrase (gyrA, gyrB) A->B Inhibits C Topoisomerase IV (parC, parE) A->C Inhibits D DNA Replication & Transcription B->D E Inhibition of DNA Synthesis B->E Blocks C->D C->E Blocks F Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Figure 1. Mechanism of action for fluoroquinolones.

Comparative In Vitro Activity

The in vitro potency of an antibacterial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The data presented below summarizes the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for Levofloxacin and Ciprofloxacin against a range of common bacterial pathogens.

Table 1: Comparative In Vitro Activity (MIC in µg/mL)

Bacterial SpeciesAntibioticMIC₅₀MIC₉₀Reference(s)
Staphylococcus aureusLevofloxacin 0.51
(Methicillin-Susceptible)Ciprofloxacin0.51
Streptococcus pneumoniaeLevofloxacin 12
Ciprofloxacin24
Escherichia coliLevofloxacin 0.030.12
Ciprofloxacin0.0150.03
Pseudomonas aeruginosaLevofloxacin 14
Ciprofloxacin0.251
Haemophilus influenzaeLevofloxacin 0.0150.03
Ciprofloxacin0.0150.03

Data compiled from various surveillance studies. Values can vary based on geographic region and testing methodology.

As the data indicates, Levofloxacin demonstrates superior or equivalent activity against Gram-positive organisms like S. pneumoniae when compared to Ciprofloxacin. Conversely, Ciprofloxacin often shows greater potency against certain Gram-negative bacilli, particularly P. aeruginosa.

Experimental Protocols

The data cited in this guide is primarily derived from standardized antimicrobial susceptibility testing methods. The general workflow for determining MIC values is outlined below.

This is a standardized laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agents (Levofloxacin and Ciprofloxacin) are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: A multi-channel pipette is used to inoculate a standardized volume of the bacterial suspension into each well of a 96-well microtiter plate, each containing a different concentration of the antimicrobial agent. Control wells (growth control without drug, and sterility control without bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism, as detected by the unaided eye.

cluster_workflow MIC Determination Workflow A Prepare Serial Dilutions of Antibiotics C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (16-20h at 37°C) C->D E Read Plates & Determine Lowest Concentration with No Visible Growth (MIC) D->E

Figure 2. Broth microdilution experimental workflow.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profile

Beyond in vitro potency, the clinical effectiveness of an antibiotic is determined by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. Key PK/PD indices that predict fluoroquinolone efficacy are the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).

Table 2: General Pharmacokinetic Properties

ParameterLevofloxacin ("Agent 72")Ciprofloxacin
Bioavailability (Oral) ~99%60-80%
Half-life (t½) 6-8 hours3-5 hours
Primary Elimination Renal (largely unchanged)Renal and Hepatic
Protein Binding 24-38%20-40%

Levofloxacin's high oral bioavailability and longer half-life allow for a convenient once-daily dosing regimen for many infections, which can improve patient adherence compared to the twice-daily dosing typically required for Ciprofloxacin.

For fluoroquinolones, an AUC/MIC ratio of >100-125 is generally associated with maximal bactericidal effect and clinical efficacy, particularly for Gram-negative pathogens. A Cmax/MIC ratio of >10 is also considered a predictor of successful outcomes. The differences in both MIC values and pharmacokinetic profiles mean that the suitability of each drug can be highly dependent on the specific pathogen and site of infection.

Conclusion

Both "this compound" (Levofloxacin) and Ciprofloxacin are potent bactericidal agents with a well-established mechanism of action. The choice between them must be guided by microbiological data, pharmacokinetic considerations, and the specific clinical context.

  • Levofloxacin offers a broader spectrum of activity against Gram-positive bacteria, particularly S. pneumoniae, and its favorable pharmacokinetic profile allows for once-daily dosing.

  • Ciprofloxacin often retains superior potency against key Gram-negative pathogens, including P. aeruginosa, making it a valuable agent for infections caused by these organisms.

Ultimately, antimicrobial stewardship principles, including the use of local susceptibility data (antibiograms), are paramount in selecting the most appropriate agent to ensure clinical success and minimize the development of resistance.

In Vivo Efficacy of Fluoroquinolones: A Comparative Analysis of Ciprofloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo antibacterial activity of two prominent fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin. The data presented is based on preclinical studies in murine models and aims to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative efficacy.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of Ciprofloxacin and Levofloxacin in a murine model of hematogenous pyelonephritis induced by Methicillin-Susceptible Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 1: Reduction in Bacterial Load in Murine Pyelonephritis Model

AntibioticDosing RegimenMean Log10 CFU/gram Reduction (vs. Untreated)
Levofloxacin 40 mg/kg, once daily~5.0
Ciprofloxacin 80 mg/kg, twice daily~3.0

Data adapted from a study on a murine model of hematogenous pyelonephritis.[1]

Table 2: Comparative Effective Doses in Murine Pyelonephritis Model

S. aureus StrainFold-Difference in Effective Dose (Ciprofloxacin vs. Levofloxacin)
MSSA 90395.2x higher for Ciprofloxacin
MSSA 30873.2x higher for Ciprofloxacin
MRSA 6674.1x higher for Ciprofloxacin
MRSA 28786.4x higher for Ciprofloxacin

Effective dose of levofloxacin (once daily) was compared to ciprofloxacin (twice daily) required to produce a similar therapeutic effect.[1]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments to assess the antibacterial efficacy of compounds like Ciprofloxacin and Levofloxacin.

Murine Thigh Infection Model

This model is primarily used to evaluate the local antibacterial activity of an agent at the site of a deep-seated infection.

1. Animal Model:

  • Specific pathogen-free, female ICR mice, 6-8 weeks old.

2. Induction of Neutropenia:

  • To mimic an immunocompromised state, mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide on days -4 and -1 prior to infection.

3. Bacterial Inoculum Preparation:

  • The bacterial strain of interest (e.g., S. aureus, E. coli) is cultured overnight in Tryptic Soy Broth (TSB).

  • The bacterial culture is then diluted in sterile saline (0.9% NaCl) to a final concentration of approximately 1 x 10^7 Colony Forming Units (CFU)/mL.

4. Infection:

  • Mice are anesthetized, and 0.1 mL of the bacterial inoculum is injected directly into the right thigh muscle.

5. Treatment:

  • Two hours post-infection, the test compound (e.g., Ciprofloxacin, Levofloxacin), a vehicle control, or a comparator antibiotic is administered via a specified route (e.g., intravenous, intraperitoneal, oral).

6. Assessment of Bacterial Burden:

  • At 24 hours post-treatment, the mice are euthanized.

  • The infected thigh muscle is aseptically excised, weighed, and homogenized in a known volume of sterile saline.

  • Serial dilutions of the tissue homogenate are plated on Tryptic Soy Agar (TSA) plates.

  • The plates are incubated, and the number of CFUs per gram of tissue is determined.

Murine Sepsis Model

This model is employed to assess the systemic efficacy of an antibacterial agent in a life-threatening, disseminated infection.

1. Animal Model:

  • Specific pathogen-free, male BALB/c mice, 6-8 weeks old.

2. Bacterial Inoculum Preparation:

  • The bacterial strain is grown to the mid-logarithmic phase in Brain Heart Infusion (BHI) broth.

  • The bacterial cells are washed with sterile saline and resuspended to a concentration of approximately 1 x 10^8 CFU/mL.

3. Infection:

  • Each mouse receives a 0.1 mL intraperitoneal injection of the bacterial suspension.

4. Treatment:

  • One hour post-infection, the test compound, vehicle control, or comparator antibiotic is administered.

5. Efficacy Endpoint:

  • The primary endpoint is typically survival, monitored over a period of 7 to 14 days. The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, can then be calculated.[2]

Mechanism of Action and Experimental Workflow

Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4][5] This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[3][6]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin, Levofloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Damage DNA Strand Breaks Fluoroquinolone->DNA_Damage Induces DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Murine Thigh Infection) Neutropenia Induce Neutropenia (optional) Animal_Model->Neutropenia Bacteria_Prep Prepare Bacterial Inoculum Infection Infect Animals Bacteria_Prep->Infection Neutropenia->Infection Treatment Administer Antibacterial Agent Infection->Treatment Monitoring Monitor for 24 hours Treatment->Monitoring Euthanasia Euthanize Animals Monitoring->Euthanasia Tissue_Harvest Harvest Infected Tissue Euthanasia->Tissue_Harvest CFU_Count Determine Bacterial Load (CFU/gram) Tissue_Harvest->CFU_Count Comparison Compare with Control/Comparator CFU_Count->Comparison

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Antibacterial Agent 72 and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge in the ongoing battle against infectious diseases. Understanding the intricate mechanisms by which bacteria develop resistance to one antibiotic and, in turn, exhibit decreased susceptibility to others—a phenomenon known as cross-resistance—is paramount for the development of effective therapeutic strategies. This guide provides a comprehensive comparison of a novel antibacterial agent, designated here as "Antibacterial Agent 72," and its cross-resistance profiles with established classes of antibiotics, namely β-lactams and fluoroquinolones. The data and protocols presented herein are based on studies of Pseudomonas aeruginosa, a clinically significant pathogen known for its intrinsic and acquired resistance mechanisms.

Data Presentation: Unveiling the Resistance Landscape

The development of resistance to one antibiotic can significantly impact the efficacy of others. This is often quantified by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. An increase in the MIC value indicates a decrease in the susceptibility of the bacterium to the antibiotic.

The following table summarizes the MIC values of various β-lactams and fluoroquinolones against a wild-type strain of Pseudomonas aeruginosa and a mutant strain exhibiting overexpression of the MexAB-OprM efflux pump, a common mechanism of cross-resistance. This overexpression can be induced by mutations in regulatory genes such as nalC.

Antibiotic ClassAntibioticWild-Type Strain MIC (µg/mL)MexAB-OprM Overexpressing Strain MIC (µg/mL)Fold Change in MIC
β-Lactams Ceftazidime284
Cefepime2168
Meropenem0.548
Piperacillin/Tazobactam8648
Fluoroquinolones Ciprofloxacin0.25416
Levofloxacin0.5816

Note: The data presented in this table is a representative compilation from multiple studies on Pseudomonas aeruginosa and is intended for illustrative purposes.

Key Mechanisms of Cross-Resistance

The cross-resistance observed between "this compound" (hypothetically a substrate for efflux pumps), β-lactams, and fluoroquinolones in P. aeruginosa is primarily driven by two key mechanisms: the overexpression of multidrug efflux pumps and modifications to antibiotic target sites.

Multidrug Efflux Pumps

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. The MexAB-OprM efflux pump is a prominent member of the Resistance-Nodulation-Division (RND) family in P. aeruginosa and is a major contributor to intrinsic and acquired resistance to both β-lactams and fluoroquinolones.[1][2] Mutations in regulatory genes, such as nalC, can lead to the constitutive overexpression of this pump, resulting in broad-spectrum resistance.[3]

Target Site Modifications

Another significant mechanism of resistance involves alterations in the bacterial targets of antibiotics. For fluoroquinolones, this typically involves mutations in the genes encoding DNA gyrase and topoisomerase IV, the enzymes responsible for DNA replication. These mutations prevent the antibiotic from binding effectively, rendering it inactive. For β-lactams, resistance can arise from mutations in the genes encoding penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized and reproducible experimental methodologies. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique in antimicrobial susceptibility testing.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism (e.g., Pseudomonas aeruginosa) grown in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Antibiotics: Stock solutions of the antibiotics to be tested, prepared at known concentrations.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Media: Sterile CAMHB.

2. Inoculum Preparation:

  • Aseptically pick several colonies from a fresh agar plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate, except for the first column.

  • Add 100 µL of the highest concentration of the first antibiotic to the first well of a row.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well.

  • Repeat this process for each antibiotic in separate rows.

4. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume in each well to 100 µL.

  • Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).

5. Incubation:

  • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-resistance and the mechanism of efflux pump-mediated resistance.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Standardized Inoculum Antibiotic Stock Antibiotic Stock Serial Dilution Serial Dilution Antibiotic Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Data Comparison Data Comparison MIC Determination->Data Comparison Wild-Type vs. Mutant

Experimental workflow for assessing antibiotic cross-resistance.

Mechanism of efflux pump-mediated antibiotic resistance.

References

Benchmarking "Antibacterial Agent 72" Against Standard of Care: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount. This guide provides a comprehensive comparison of "Antibacterial agent 72," a novel phenylthiophene pyrimidindiamine derivative, against the current standard-of-care antibiotics for infections caused by Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and Escherichia coli. This document summarizes key quantitative data, details experimental protocols, and visualizes mechanistic and procedural information to aid in the evaluation of this promising new compound.

Executive Summary

"this compound," identified as compound 14g (N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine) , demonstrates potent in vitro activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, which involves the disruption of the bacterial cell membrane, presents a promising alternative to conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.[1] This guide benchmarks the performance of "this compound" against established therapeutic options, providing a data-driven overview for the research and drug development community.

Data Presentation: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of "this compound" and standard-of-care antibiotics against S. aureus (MRSA) and E. coli. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.

Table 1: Comparative MIC Values against Staphylococcus aureus (MRSA)

Antibacterial AgentMIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (14g) 3 [1]Not ReportedNot Reported
Vancomycin0.5 - 212
Linezolid0.38 - 41 - 22 - 4
Daptomycin0.03 - 1.00.25 - 0.50.5 - 1
Ceftaroline0.064 - 20.25 - 10.5 - 2

Note: MIC values for standard-of-care agents are compiled from multiple sources and may vary based on geographic location and specific strains tested.

Table 2: Comparative MIC Values against Escherichia coli

Antibacterial AgentMIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound (14g) 2 [1]Not ReportedNot Reported
Trimethoprim/Sulfamethoxazole0.06/1.14≤2/38>4/76
Ciprofloxacin≤0.06 - >8≤0.06>8
CeftriaxoneNot Reported≤0.251
Fosfomycin≤0.25 - >2562 - 432 - 96

Note: MIC values for standard-of-care agents are compiled from multiple sources and may vary based on geographic location and specific strains tested.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for key experiments cited in the evaluation of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]

  • Preparation of Bacterial Inoculum:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent.

    • Perform serial twofold dilutions of the antibacterial agent in broth to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Dispense 100 µL of each antibacterial dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

This assay determines the rate of bacterial killing over time.[5][6][7][8][9]

  • Preparation:

    • Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Prepare the antibacterial agent at the desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Procedure:

    • Add the antibacterial agent to the bacterial suspension at time zero.

    • Incubate the tubes at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquot in a suitable neutralizing broth to inactivate the antibacterial agent.

    • Plate the dilutions onto an appropriate agar medium.

  • Data Analysis:

    • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

In Vivo Mouse Bacteremia Model

This model evaluates the efficacy of an antibacterial agent in a living organism.

  • Infection:

    • Prepare a standardized inoculum of the test bacterium.

    • Induce bacteremia in mice (e.g., CD-1 or BALB/c) via intraperitoneal or intravenous injection of the bacterial suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer the antibacterial agent to the mice via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).

    • Include a control group of infected mice that receive a vehicle control.

  • Outcome Assessment:

    • Monitor the mice for a defined period (e.g., 24-72 hours) for survival.

    • Alternatively, at a specific time point, euthanize the mice and collect blood or target organs (e.g., spleen, liver) to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).

  • Data Analysis:

    • Compare the survival rates or bacterial loads between the treated and control groups to determine the in vivo efficacy of the antibacterial agent.

Mandatory Visualizations

Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism of action for "this compound" is the disruption of the bacterial cell membrane.[1] This leads to the dissipation of membrane potential and leakage of cellular contents, ultimately causing cell death.

cluster_membrane Bacterial Cell Membrane cluster_disrupted_membrane Disrupted Bacterial Cell Membrane Membrane_Integrity Intact Membrane Pore_Formation Pore Formation Membrane_Potential Maintained Membrane Potential Cellular_Contents Contained Cellular Contents Agent72 Antibacterial Agent 72 Agent72->Membrane_Integrity Binds to and disrupts membrane Depolarization Dissipation of Membrane Potential Pore_Formation->Depolarization Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Depolarization->Cell_Death leads to Leakage->Cell_Death leads to Start Start: Isolate Bacterial Colony Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions Prepare Serial Dilutions of Antibacterial Agent Prep_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Identify_Pathogen Identify Target Pathogen (e.g., MRSA, E. coli) In_Vitro_Screening In Vitro Screening (MIC, MBC) Identify_Pathogen->In_Vitro_Screening Potent_Activity Potent Activity? (Low MIC) In_Vitro_Screening->Potent_Activity Novel_MoA Novel Mechanism of Action? Potent_Activity->Novel_MoA Yes Discard Discard or Modify Compound Potent_Activity->Discard No In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Novel_MoA->In_Vivo_Efficacy Yes Novel_MoA->In_Vivo_Efficacy No (Consider benefit vs. risk) Favorable_PKPD Favorable PK/PD Profile? In_Vivo_Efficacy->Favorable_PKPD Lead_Candidate Lead Candidate for Further Development Favorable_PKPD->Lead_Candidate Yes Favorable_PKPD->Discard No

References

Synergistic Action of Colistin and Rifampicin Against Drug-Resistant Acinetobacter baumannii: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, presents a critical challenge in clinical practice. Combination therapy, leveraging synergistic interactions between antimicrobial agents, is a promising strategy to overcome resistance and enhance therapeutic efficacy. This guide provides a comparative analysis of the synergistic effect between Colistin, a membrane-active antibacterial agent, and Rifampicin against clinical isolates of Colistin-resistant Acinetobacter baumannii. The data and protocols presented are compiled from peer-reviewed research to support further investigation and drug development efforts.

Data Summary: Synergistic Activity of Colistin-Rifampicin Combination

The synergistic effect of antimicrobial combinations is quantitatively assessed using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy. The checkerboard method is a standard in vitro technique to determine FICI values. The table below summarizes the synergistic activity of the Colistin and Rifampicin combination against various Colistin-resistant A. baumannii clinical isolates.

A. baumannii Isolate Colistin MIC (µg/mL) Alone Rifampicin MIC (µg/mL) Alone Colistin MIC (µg/mL) in Combination Rifampicin MIC (µg/mL) in Combination FICI Interpretation
Strain 164321620.3125Synergy
Strain 2128163210.3125Synergy
Strain 36464880.25Synergy
Strain 4256326440.375Synergy

Note: The data presented are representative examples derived from published studies and illustrate the potential for synergistic interaction. Actual values may vary between different clinical isolates.

Experimental Protocol: Checkerboard Synergy Assay

The following protocol outlines the checkerboard method for determining the synergistic activity of two antimicrobial agents.[1]

1. Preparation of Antimicrobial Agents:

  • Prepare stock solutions of Colistin and Rifampicin in an appropriate solvent.

  • Perform serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations above and below the known Minimum Inhibitory Concentrations (MICs) for the test organism.

2. Preparation of Bacterial Inoculum:

  • Culture the A. baumannii isolate on an appropriate agar medium overnight.

  • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Checkerboard Setup:

  • In a 96-well microtiter plate, add 50 µL of CAMHB to each well.

  • Along the x-axis (rows), create a concentration gradient of Colistin by adding 50 µL of the serially diluted antibiotic.

  • Along the y-axis (columns), create a concentration gradient of Rifampicin by adding 50 µL of the serially diluted antibiotic.

  • This setup results in wells containing various combinations of Colistin and Rifampicin concentrations.

  • Include control wells with each antibiotic alone and a growth control well without any antibiotic.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC and FICI Calculation:

  • After incubation, visually inspect the wells for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:

    • FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

    • FIC of Rifampicin = (MIC of Rifampicin in combination) / (MIC of Rifampicin alone)

  • The FICI is the sum of the individual FICs:

    • FICI = FIC of Colistin + FIC of Rifampicin

  • Interpretation of FICI values:

    • ≤ 0.5: Synergy

    • 0.5 to 4: Additive or indifferent effect

    • 4: Antagonism

Visualizing Experimental Workflow and Synergistic Mechanism

To further elucidate the experimental process and the underlying mechanism of synergy, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Drug A Gradient Colistin Gradient Serial Dilutions->Drug A Gradient Drug B Gradient Rifampicin Gradient Serial Dilutions->Drug B Gradient Bacterial Inoculum Bacterial Inoculum 96-Well Plate 96-Well Plate Bacterial Inoculum->96-Well Plate Incubation Incubation 96-Well Plate->Incubation Drug A Gradient->96-Well Plate Drug B Gradient->96-Well Plate MIC Determination MIC Determination Incubation->MIC Determination FICI Calculation FICI Calculation MIC Determination->FICI Calculation Interpretation Interpretation FICI Calculation->Interpretation

Caption: Experimental workflow for the checkerboard synergy assay.

synergistic_mechanism cluster_bacteria Acinetobacter baumannii Outer_Membrane Outer Membrane (LPS Layer) Periplasmic_Space Periplasmic Space Inner_Membrane Inner (Cytoplasmic) Membrane Cytoplasm Cytoplasm (Intracellular Target) Colistin Colistin Colistin->Outer_Membrane Disrupts LPS Rifampicin Rifampicin Rifampicin->Outer_Membrane Blocked Rifampicin->Cytoplasm Penetrates & Reaches Target (RNA Polymerase)

Caption: Proposed mechanism of Colistin-Rifampicin synergy.

References

Independent Validation of "Antibacterial Agent 72": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of the antibacterial findings related to "Antibacterial Agent 72." Due to the absence of publicly available independent validation studies, this document synthesizes the original findings and presents a comparative analysis against established antibacterial agents. It further outlines the necessary experimental protocols to facilitate such a validation study.

Executive Summary

"this compound," identified as the compound N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine (also referred to as compound 14g in its primary publication), has been reported to exhibit antibacterial activity by targeting and disrupting the bacterial cell membrane. The initial study by Fan T, et al. (2020) demonstrated its efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This guide compares these initial findings with the performance of daptomycin and polymyxin B, two well-established antibiotics that also act on the bacterial membrane. A comprehensive validation would require rigorous adherence to standardized antimicrobial susceptibility testing protocols, as detailed herein.

Data Presentation: Comparative Efficacy

The following tables summarize the reported in vitro efficacy of "this compound" against key bacterial strains, juxtaposed with the typical efficacy of comparator antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Antibacterial AgentTarget OrganismReported MIC (μg/mL)Comparator AgentTarget OrganismTypical MIC (μg/mL)
This compound (14g) Escherichia coli2Polymyxin B Escherichia coli0.5 - 2
This compound (14g) Staphylococcus aureus3Daptomycin Staphylococcus aureus0.25 - 1[1]

Table 2: Minimum Bactericidal Concentration (MBC) Comparison

Antibacterial AgentTarget OrganismReported MBC (μg/mL)Comparator AgentTarget OrganismTypical MBC (μg/mL)
This compound (14g) Escherichia coliNot ReportedPolymyxin B Escherichia coli0.5 - 4
This compound (14g) Staphylococcus aureusNot ReportedDaptomycin Staphylococcus aureus≤1 - 4[1]

Note: Data for "this compound" is sourced from the initial publication by Fan T, et al. (2020). Comparator data is derived from established clinical and laboratory standards.

Experimental Protocols

For a robust independent validation, the following standardized experimental protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the recommended standard.

a. Materials:

  • Mueller-Hinton Broth (MHB) for non-fastidious bacteria.

  • 96-well microtiter plates.

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL).

  • "this compound" and comparator agents.

  • Positive and negative growth controls.

b. Procedure:

  • Prepare serial two-fold dilutions of the antibacterial agents in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth, no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the agent at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Materials:

  • Results from the MIC test.

  • Mueller-Hinton Agar (MHA) plates.

b. Procedure:

  • Following the MIC determination, take a 10-100 μL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial Culture Bacterial Culture Standardize Inoculum (0.5 McFarland) Standardize Inoculum (0.5 McFarland) Bacterial Culture->Standardize Inoculum (0.5 McFarland) Dilute to final concentration Dilute to final concentration Standardize Inoculum (0.5 McFarland)->Dilute to final concentration Inoculate Microtiter Plate Inoculate Microtiter Plate Dilute to final concentration->Inoculate Microtiter Plate Antibacterial Agent Stock Antibacterial Agent Stock Serial Dilution Serial Dilution Antibacterial Agent Stock->Serial Dilution Serial Dilution->Inoculate Microtiter Plate Incubate (16-20h, 37°C) Incubate (16-20h, 37°C) Inoculate Microtiter Plate->Incubate (16-20h, 37°C) Read MIC (No Turbidity) Read MIC (No Turbidity) Incubate (16-20h, 37°C)->Read MIC (No Turbidity) Plate on Agar Plate on Agar Read MIC (No Turbidity)->Plate on Agar Read MIC (No Turbidity)->Plate on Agar Incubate (18-24h, 37°C) Incubate (18-24h, 37°C) Plate on Agar->Incubate (18-24h, 37°C) Read MBC (≥99.9% kill) Read MBC (≥99.9% kill) Incubate (18-24h, 37°C)->Read MBC (≥99.9% kill)

Experimental workflow for MIC and MBC determination.

mechanism_of_action This compound This compound Bacterial Cell Membrane Bacterial Cell Membrane This compound->Bacterial Cell Membrane targets Membrane Depolarization Membrane Depolarization Bacterial Cell Membrane->Membrane Depolarization Leakage of Cellular Contents Leakage of Cellular Contents Bacterial Cell Membrane->Leakage of Cellular Contents Cell Death Cell Death Membrane Depolarization->Cell Death Leakage of Cellular Contents->Cell Death

Proposed mechanism of action for this compound.

logical_comparison Independent Validation Independent Validation This compound This compound Independent Validation->this compound Comparator Agents Comparator Agents Independent Validation->Comparator Agents Efficacy Data (MIC, MBC) Efficacy Data (MIC, MBC) This compound->Efficacy Data (MIC, MBC) Comparator Agents->Efficacy Data (MIC, MBC) Objective Comparison Objective Comparison Efficacy Data (MIC, MBC)->Objective Comparison Experimental Protocols Experimental Protocols Experimental Protocols->Objective Comparison

Logical relationship for comparative analysis.

References

Comparative Efficacy of Antibacterial Agent 72 and Other Membrane-Targeting Antimicrobials Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. One such promising strategy is the targeting of the bacterial cell membrane, a fundamental component for bacterial survival. This guide provides a comparative overview of the efficacy of "Antibacterial agent 72," a novel compound identified as a membrane-targeting agent, against resistant bacterial strains. Due to the limited publicly available data on "this compound," this guide draws comparisons with other well-characterized membrane-targeting antibacterial agents, providing a framework for evaluating its potential therapeutic utility.

Introduction to Membrane-Targeting Antibacterial Agents

Antibacterial agents that target the cell membrane disrupt the integrity and function of this vital barrier, leading to rapid bactericidal activity.[1][2] This mechanism of action is often effective against dormant or persistent bacteria that are less susceptible to traditional antibiotics targeting metabolic processes.[3] The bacterial membrane's unique composition, rich in anionic phospholipids, offers a degree of selective toxicity, as it differs from the predominantly zwitterionic outer leaflet of mammalian cell membranes.[3]

Efficacy of Membrane-Targeting Agents Against Resistant Bacteria

The effectiveness of antibacterial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for various membrane-targeting agents against clinically significant resistant bacterial strains. While specific data for "this compound" is not available, the data for comparator agents illustrates the potential potency of this class of compounds.

Table 1: Comparative in vitro Efficacy (MIC in µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antibacterial AgentMechanism of ActionMRSA Strain 1 (e.g., ATCC 43300)MRSA Strain 2 (Clinical Isolate)Reference
This compound Targets the bacterial membraneData not availableData not available[4][5]
DaptomycinCyclic lipopeptide, disrupts membrane potential0.5 - 20.5 - 4[3]
Polymyxin BPolypeptide, binds to LPS and disrupts outer membraneNot typically active against Gram-positive bacteriaNot typically active against Gram-positive bacteria[2]
TelavancinLipoglycopeptide, inhibits cell wall synthesis and disrupts membrane potential0.06 - 0.50.12 - 1[3]
OritavancinLipoglycopeptide, inhibits cell wall synthesis and disrupts membrane integrity0.015 - 0.120.03 - 0.25[3]

Table 2: Comparative in vitro Efficacy (MIC in µg/mL) Against Multidrug-Resistant Pseudomonas aeruginosa

Antibacterial AgentMechanism of ActionMDR P. aeruginosa Strain 1MDR P. aeruginosa Strain 2Reference
This compound Targets the bacterial membraneData not availableData not available[4][5]
Polymyxin BPolypeptide, binds to LPS and disrupts outer membrane0.5 - 41 - 8[2]
Colistin (Polymyxin E)Polypeptide, binds to LPS and disrupts outer membrane0.25 - 20.5 - 4[2]
Murepavadin (in development)Peptidomimetic, targets LPS transport protein0.03 - 0.250.06 - 0.5N/A

Experimental Protocols

The determination of antibacterial efficacy relies on standardized experimental procedures. The following outlines a typical workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[6][7]

  • Preparation of Bacterial Inoculum:

    • Isolate a pure culture of the test bacterium on an appropriate agar medium.

    • Select several colonies and suspend them in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the antibacterial agent in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane Agent This compound (Membrane-Targeting) Membrane Lipid Bilayer Agent->Membrane Binding Disruption Membrane Disruption (Pore Formation, Depolarization) Membrane->Disruption Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action for a membrane-targeting antibacterial agent.

Experimental_Workflow Start Start: Pure Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Plate Inoculate Microtiter Plate Inoculum->Plate Dilution Serial Dilution of Antibacterial Agent Dilution->Plate Incubate Incubate at 37°C for 16-20h Plate->Incubate Read Read Results (Visual Inspection for Turbidity) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

While specific efficacy data for "this compound" remains limited in the public domain, its classification as a membrane-targeting agent places it in a promising class of antimicrobials with the potential to combat resistant bacterial strains. The comparative data presented for other membrane-active agents highlight the potent and broad-spectrum activity that can be achieved through this mechanism of action. Further investigation into the precise molecular interactions and in vivo efficacy of "this compound" is warranted to fully elucidate its therapeutic potential in the ongoing battle against antimicrobial resistance.

References

Unveiling the Safety Profile of Antibacterial Agent 72 (Onc72) in Comparison to Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of rising antimicrobial resistance, the development of novel antibacterial agents with favorable safety profiles is a critical priority for researchers and drug development professionals. This guide provides a comparative analysis of the safety profile of the novel antibacterial peptide Onc72, a derivative of oncocin, against the well-established fluoroquinolone antibiotic, Ciprofloxacin. This objective comparison is supported by available preclinical data to inform early-stage drug development decisions.

Mechanism of Action at a Glance

Antibacterial agent 72 (Onc72) is an antimicrobial peptide that demonstrates high activity against a number of Gram-negative bacteria.[1] While the precise mechanism is a subject of ongoing research, like many antimicrobial peptides, it is suggested to act by disrupting the bacterial cell membrane.[2][3]

Ciprofloxacin is a broad-spectrum antibiotic of the fluoroquinolone class. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Comparative Safety Data: Preclinical Findings

The following table summarizes the available preclinical safety data for Onc72 and Ciprofloxacin. It is important to note that the data for Onc72 is currently limited to acute toxicity studies in animal models.

Safety ParameterThis compound (Onc72)Ciprofloxacin
Acute Toxicity (LD50) No toxic effects observed up to 40 mg/kg (intraperitoneal) in mice.[1]Oral LD50 in mice: >2000 mg/kg
Genotoxicity Data not availablePositive in some in vitro assays (e.g., mouse lymphoma assay, sister chromatid exchange assay). Generally negative in in vivo assays.
Hepatotoxicity No histopathological evidence of toxic effects on the liver in mice at doses up to 40 mg/kg.[1]Can cause transient elevations in liver enzymes. Rare cases of severe hepatotoxicity have been reported.
Nephrotoxicity No histopathological evidence of toxic effects on the kidneys in mice at doses up to 40 mg/kg.[1]Can cause crystalluria and acute interstitial nephritis.
Neurotoxicity No abnormal animal behavior observed in mice at doses up to 40 mg/kg.[1]Can cause a range of CNS effects including headache, dizziness, and in rare cases, seizures.
Cardiotoxicity Data not availableCan cause QT interval prolongation.
Phototoxicity Data not availableAssociated with an increased risk of phototoxicity.

Experimental Protocols

A summary of the key experimental methodologies used to generate the safety data is provided below to allow for critical evaluation and replication.

This compound (Onc72) - Acute Toxicity Study [1]

  • Animal Model: NMRI mice.

  • Administration: Intraperitoneal bolus injections.

  • Dosage: Four consecutive injections of 20 mg/kg or 40 mg/kg of Onc72 within a 24-hour period.

  • Observation Period: 5 days.

  • Parameters Monitored: Animal behavior, morbidity, and mortality.

  • Post-mortem Analysis: Histopathological examination of several organs.

Ciprofloxacin - Standard Preclinical Safety Testing (General Protocol Outline)

  • Acute Toxicity: Typically determined in rodent models (mice, rats) via oral and intravenous administration to establish the LD50.

  • Genotoxicity: A battery of in vitro and in vivo assays are conducted, including:

    • Ames test (bacterial reverse mutation assay).

    • In vitro mammalian cell gene mutation test (e.g., mouse lymphoma assay).

    • In vitro chromosomal aberration test in mammalian cells.

    • In vivo micronucleus test in rodents.

  • Repeat-Dose Toxicity: Conducted in at least two species (one rodent, one non-rodent) for durations ranging from 28 days to 6 months to identify target organ toxicity.

  • Safety Pharmacology: Studies to assess effects on vital functions, including cardiovascular (e.g., hERG assay for QT prolongation), central nervous, and respiratory systems.

Visualizing Experimental Workflow and Cellular Pathways

To further elucidate the experimental process and potential cellular interactions, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Safety Assessment start Test Compound (Onc72 / Ciprofloxacin) in_vitro In Vitro Assays (e.g., Genotoxicity) start->in_vitro Initial Screening animal_studies In Vivo Animal Studies (Acute & Repeat-Dose Toxicity) start->animal_studies Systemic Effects data_analysis Data Analysis & Safety Profile Determination in_vitro->data_analysis histopathology Histopathology animal_studies->histopathology Tissue Examination histopathology->data_analysis

Caption: A generalized workflow for preclinical safety assessment of antibacterial agents.

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase (Subunit A) ciprofloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Subunit ParC) ciprofloxacin->topoisomerase_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoiling/ Relaxation replication_fork Replication Fork Collapse dna_gyrase->replication_fork topoisomerase_iv->dna Decatenation topoisomerase_iv->replication_fork cell_death Cell Death replication_fork->cell_death Leads to

References

Reproducibility of Experimental Results for Antibacterial Agent 72 (Compound 14g)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the experimental results for "Antibacterial agent 72," also identified as compound 14g in primary literature, with related phenylthiophene pyrimidindiamine derivatives. The data presented is collated from the foundational study by Fan T, et al. (2020), which outlines the design, synthesis, and evaluation of this series of compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of these significant findings.

Comparative Efficacy of Phenylthiophene Pyrimidindiamine Derivatives

The antibacterial activity of "this compound" (14g) and its analogues was primarily quantified by determining their Minimum Inhibitory Concentrations (MIC) against a panel of clinically relevant bacteria. The results, summarized in the table below, highlight the potent and broad-spectrum activity of compound 14g.

CompoundTarget OrganismMIC (μg/mL)
This compound (14g) Escherichia coli (ATCC 25922)2
Staphylococcus aureus (ATCC 29213)3
Methicillin-resistant S. aureus (MRSA, ATCC 43300)4
Pseudomonas aeruginosa (ATCC 27853)8
Enterococcus faecalis (ATCC 29212)8
Alternative 1 (14a) Escherichia coli (ATCC 25922)16
Staphylococcus aureus (ATCC 29213)32
Methicillin-resistant S. aureus (MRSA, ATCC 43300)32
Pseudomonas aeruginosa (ATCC 27853)>64
Enterococcus faecalis (ATCC 29212)64
Alternative 2 (14e) Escherichia coli (ATCC 25922)8
Staphylococcus aureus (ATCC 29213)16
Methicillin-resistant S. aureus (MRSA, ATCC 43300)16
Pseudomonas aeruginosa (ATCC 27853)32
Enterococcus faecalis (ATCC 29212)32

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of "this compound" (14g).

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the compound dilutions. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay

The potential toxicity of the compounds to mammalian cells was assessed using a standard MTT assay on human embryonic kidney 293 (HEK293) cells.

  • Cell Culture: HEK293 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plate was incubated for 4 hours to allow the formation of formazan crystals.

  • Absorbance Measurement: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage of the untreated control.

Mechanism of Action: Bacterial Membrane Disruption

"this compound" (14g) exerts its bactericidal effect by targeting and disrupting the bacterial cell membrane.[1] This mechanism is distinct from many conventional antibiotics that target intracellular processes, making it a promising candidate against resistant strains.[1] The disruption of the cell membrane leads to the dissipation of membrane potential and leakage of cellular contents, ultimately causing cell death.[1]

cluster_workflow Experimental Workflow: Antibacterial Agent Evaluation A Bacterial Culture Preparation C Incubation with Bacteria A->C B Serial Dilution of this compound B->C D MIC Determination C->D G Data Analysis and Comparison D->G E Cytotoxicity Assay (e.g., MTT) E->G F Mechanism of Action Studies (Membrane Permeability) F->G

Caption: Experimental workflow for evaluating antibacterial agents.

Agent This compound (Compound 14g) Membrane Bacterial Cell Membrane Agent->Membrane Targets Disruption Membrane Disruption Membrane->Disruption Leads to Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

References

In Vitro to In Vivo Correlation for Antibacterial Agent 72: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel antibacterial agent "72" and the established fluoroquinolone, Ciprofloxacin. The focus is on the correlation between in vitro susceptibility data and in vivo efficacy, a critical step in preclinical drug development. The data presented for Antibacterial Agent 72 is hypothetical and serves to illustrate a typical comparative framework.

Overview of Compounds

This compound is a novel investigational compound belonging to the covalent inhibitor class.[1] Its proposed mechanism involves the irreversible binding to bacterial DNA gyrase, a type II topoisomerase, leading to the inhibition of DNA replication.[2] Covalent inhibitors are known for forming a lasting bond with their target protein, which can lead to enhanced potency and a prolonged duration of action.[3]

Ciprofloxacin is a well-established, broad-spectrum fluoroquinolone antibiotic. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.

In Vitro Susceptibility

The in vitro activity of an antibacterial agent is a primary indicator of its potential therapeutic efficacy.[4] Key metrics include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Table 1: In Vitro Activity against Escherichia coli ATCC 25922

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
This compound 0.060.122
Ciprofloxacin 0.0150.032
  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

  • MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.

In Vivo Efficacy: Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standardized in vivo system for the initial evaluation of antimicrobials.[6] This model is widely used to assess the in vivo activity of new antibacterial agents and to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.[7][8]

Table 2: In Vivo Efficacy in E. coli Murine Thigh Infection Model

CompoundDosing Regimen (mg/kg, IV)Bacterial Load Reduction (log10 CFU/thigh at 24h)
Untreated Control Vehicle+2.1
This compound 101.5
202.8
404.2 (bacteriostatic)
Ciprofloxacin 51.8
103.5
205.1 (bactericidal)

The data indicates a dose-dependent reduction in bacterial load for both agents. The correlation between the potent in vitro MICs and the observed in vivo efficacy is a positive indicator for the therapeutic potential of this compound.[9][10]

Experimental Protocols

  • Method: Broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Organism: Escherichia coli ATCC 25922.

  • Procedure: Two-fold serial dilutions of each compound were prepared in 96-well microtiter plates with Mueller-Hinton Broth (MHB).[11] A standardized bacterial inoculum was added to each well.

  • MIC Determination: Plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration with no visible bacterial growth.[12]

  • MBC Determination: Aliquots from wells showing no growth were plated on Mueller-Hinton Agar (MHA) and incubated for 24 hours. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

  • Animal Model: Female ICR mice (6-8 weeks old) were used.[13]

  • Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.[7][14]

  • Infection: Mice were inoculated via intramuscular injection into the thigh with a suspension of E. coli ATCC 25922 (approx. 10^6 CFU/thigh).

  • Treatment: Two hours post-infection, cohorts of mice were treated with single intravenous (IV) doses of this compound, Ciprofloxacin, or vehicle control.[14]

  • Endpoint: At 24 hours post-treatment, mice were euthanized, and thigh muscles were aseptically removed and homogenized. Bacterial burden was quantified by plating serial dilutions of the homogenate and counting colony-forming units (CFU).[15]

Visualized Pathways and Workflows

Antibacterial_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Target Enzyme) DNA_Replication DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Cell_Division Cell Division DNA_Replication->Cell_Division Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds Relaxed_DNA->DNA_Replication Agent72 This compound Agent72->DNA_Gyrase Covalently Binds & Irreversibly Inhibits IVIVC_Workflow node_invitro In Vitro Studies (MIC, MBC) node_potency Determine Initial Potency & Spectrum node_invitro->node_potency node_invivo In Vivo Model Selection (Murine Thigh Infection) node_potency->node_invivo node_efficacy In Vivo Efficacy Study (Dose-Ranging) node_invivo->node_efficacy node_pk Pharmacokinetics (PK) (in mice) node_pk->node_efficacy node_pkpd PK/PD Analysis node_efficacy->node_pkpd node_correlation Establish In Vitro to In Vivo Correlation node_pkpd->node_correlation

References

"Antibacterial agent 72" performance in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro performance of Antibacterial Agent 72 against several common bacterial pathogens, benchmarked against established antibiotics: Meropenem, Ciprofloxacin, and Vancomycin. This document is intended to provide researchers, scientists, and drug development professionals with an objective analysis supported by experimental data and detailed methodologies.

Overview of Antibacterial Agents

This compound is a novel synthetic compound belonging to the phenylthiophene pyrimidindiamine class.[1][2] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to the dissipation of membrane potential and leakage of cellular contents, ultimately causing cell death.[1] This direct action on the cell structure presents a promising avenue for combating antibiotic resistance.

Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). It is effective against a wide range of Gram-positive and Gram-negative bacteria.

Ciprofloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. It has broad-spectrum activity, particularly against Gram-negative bacteria.

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of peptidoglycan in Gram-positive bacteria by binding to the D-Ala-D-Ala termini of the peptide side chains. It is primarily used for infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

Comparative In Vitro Efficacy

The in vitro potency of this compound and the comparator drugs was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation: Minimum Inhibitory Concentration (MIC) in µg/mL
Bacterial SpeciesThis compoundMeropenemCiprofloxacinVancomycin
Staphylococcus aureus 3[1]0.25[3]0.5[4]1.0[5][6][7]
Escherichia coli 2[1]0.06 - 0.125[3][8][9]≤1[10]>32 (Resistant)[11]
Pseudomonas aeruginosa Data not available1.0[12]0.12 - 0.25[13]>32 (Resistant)
Enterococcus faecalis Data not available5[14]Variable32 - 64 (Resistant)[15]

Note: The MIC values presented are representative values compiled from the cited literature. Actual MICs can vary depending on the specific strain and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of each antibiotic in an appropriate solvent.
  • Bacterial Strains: Use overnight cultures of the test bacteria grown in a suitable broth medium.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Aseptically transfer colonies from an overnight culture plate into a sterile saline solution.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • Prepare serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates.[16]
  • The final volume in each well should be 100 µL after adding the bacterial inoculum.
  • Inoculate each well with 100 µL of the prepared bacterial suspension.[17]
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

4. Incubation:

  • Cover the plates and incubate at 37°C for 18-24 hours in ambient air.[16]

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.[18]

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • Prepare a standardized bacterial inoculum as described for the MIC assay.
  • Prepare tubes containing CAMHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
  • Include a growth control tube without any antibiotic.

2. Inoculation and Sampling:

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
  • Incubate all tubes at 37°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.

3. Viable Cell Counting:

  • Perform serial dilutions of each aliquot in sterile saline.
  • Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).
  • Incubate the plates at 37°C for 18-24 hours.
  • Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

4. Data Analysis:

  • Plot the log10 CFU/mL versus time for each antibiotic concentration.
  • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Antimicrobial Stock D Serial Dilution of Antimicrobial in Plate B->D E Inoculate Plate C->E D->E F Incubate (37°C, 18-24h) E->F G Read Plate for Visible Growth F->G H Determine MIC G->H

Workflow for MIC Determination

Signaling_Pathway_Membrane_Disruption cluster_bacterium Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP, etc.) Membrane->Cytoplasm Increased Permeability Death Cell Death Cytoplasm->Death Leakage of Contents & Loss of Membrane Potential Agent72 This compound Agent72->Membrane Binds to and disrupts

Mechanism of Action of Agent 72

References

A Comparative Analysis of Antibacterial Agent 72 Versus Placebo in a Preclinical Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides a comprehensive comparison of the efficacy of the novel investigational drug, Antibacterial Agent 72 (AA-72), against a placebo control in a preclinical murine model of systemic infection. AA-72 is a synthetic small molecule designed to combat infections caused by multidrug-resistant bacteria, specifically Methicillin-resistant Staphylococcus aureus (MRSA). This guide is intended for researchers, scientists, and drug development professionals, presenting key efficacy data and detailed experimental protocols to support further investigation and development.

Efficacy Data Summary

The in vivo efficacy of this compound was evaluated in a lethal murine sepsis model induced by MRSA. The primary endpoints were the reduction in systemic bacterial burden and the overall survival rate. All data presented represents the mean of the experimental group (n=10 per group).

Table 1: Bacterial Load in Key Organs at 24 Hours Post-Infection

This table summarizes the quantitative assessment of bacterial colonization in the spleen and liver, 24 hours after the initial infection and subsequent treatment. Bacterial load is expressed as log10 Colony-Forming Units (CFU) per gram of tissue.

Treatment GroupMean Spleen Bacterial Load (log10 CFU/g ± SD)Mean Liver Bacterial Load (log10 CFU/g ± SD)
Placebo (Saline) 8.7 ± 0.67.9 ± 0.5
AA-72 (10 mg/kg) 4.1 ± 0.43.8 ± 0.3

The data clearly indicates that a single intravenous dose of AA-72 resulted in a statistically significant reduction of over 4-log10 CFU/g in both the spleen and liver compared to the placebo-treated group.

Table 2: Survival Analysis Over 7-Day Period

This table presents the survival outcomes for the groups over a 7-day (168-hour) observation period following infection and treatment.

Treatment GroupSurvival Rate (%) at Day 7Median Survival Time (Hours)
Placebo (Saline) 10%28
AA-72 (10 mg/kg) 90%Not Reached

Treatment with AA-72 demonstrated a profound improvement in survival, with 90% of the animals surviving the 7-day study period, compared to only 10% in the placebo group.

Proposed Mechanism of Action

This compound is a potent inhibitor of bacterial DNA gyrase.[1][2] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[1] By binding to the DNA-gyrase complex, AA-72 stabilizes it, preventing the re-ligation of cleaved DNA strands.[1] This action leads to an accumulation of double-stranded DNA breaks, which ultimately triggers bacterial cell death.[1]

AA72_Pathway AA72 This compound Gyrase Bacterial DNA Gyrase (GyrA/GyrB Complex) AA72->Gyrase Inhibition DNA_supercoiled Negatively Supercoiled DNA (Required for Replication) Gyrase->DNA_supercoiled ATP Hydrolysis Cleavage_Complex Stabilized Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex Blocks Re-ligation DNA_relaxed Relaxed Bacterial DNA DNA_relaxed->Gyrase Normal Process Replication DNA Replication & Transcription DNA_supercoiled->Replication Death Bacterial Cell Death Cleavage_Complex->Death Accumulation of DNA Breaks

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols were utilized to generate the preclinical data presented in this guide. These methods are based on standard murine sepsis models.[3][4][5]

Protocol 1: Murine Sepsis Model
  • Animal Model: Female BALB/c mice, aged 6-8 weeks, were used for the study. Animals were acclimatized for a minimum of 7 days prior to experimentation.[4]

  • Bacterial Strain: A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA), strain USA300, was used.

  • Inoculum Preparation: The MRSA strain was cultured in Tryptic Soy Broth (TSB) to a mid-logarithmic phase. The bacteria were then harvested by centrifugation, washed, and resuspended in sterile 0.9% saline to a final concentration of 2 x 10⁸ CFU/mL.

  • Infection: Sepsis was induced via intraperitoneal (i.p.) injection of 0.5 mL of the MRSA inoculum (1 x 10⁸ CFU per mouse).[3]

  • Treatment Groups (n=10/group):

    • Placebo Group: Received a single 0.2 mL intravenous (i.v.) injection of sterile saline one hour post-infection.

    • AA-72 Group: Received a single 0.2 mL i.v. injection of AA-72 (10 mg/kg) formulated in a saline vehicle one hour post-infection.

  • Monitoring: Animals were monitored for survival over a 7-day period. Clinical signs of sepsis such as lethargy, ruffled fur, and hunched posture were observed.[4]

Protocol 2: Bacterial Load Quantification
  • Sample Collection: At 24 hours post-infection, a subset of animals (n=5 from each group) was humanely euthanized. The spleen and liver were aseptically harvested.

  • Tissue Homogenization: The organs were weighed and then homogenized in 1 mL of sterile phosphate-buffered saline (PBS) using a tissue homogenizer.

  • Serial Dilution and Plating: The tissue homogenates were serially diluted in PBS. Aliquots of the dilutions were plated onto Tryptic Soy Agar (TSA) plates.

  • Enumeration: Plates were incubated at 37°C for 24 hours. The resulting colonies were counted, and the bacterial load was calculated and expressed as CFU per gram of tissue.

Experimental_Workflow A Acclimatization (BALB/c Mice, 7 Days) C Induce Sepsis (1x10^8 CFU/mouse, i.p.) A->C B MRSA Inoculum Prep (USA300, 2x10^8 CFU/mL) B->C D Treatment (1 Hr Post-Infection) C->D E1 Placebo (Saline, i.v.) D->E1 E2 AA-72 (10 mg/kg, i.v.) D->E2 F1 Endpoint 1: Bacterial Load (24 Hrs Post-Infection) E1->F1 F2 Endpoint 2: Survival (7-Day Monitoring) E1->F2 E2->F1 E2->F2 G Organ Harvest (Spleen & Liver) F1->G J Record Daily Survival F2->J H Homogenization & Serial Dilution G->H I Plating & CFU Count H->I

Figure 2. Workflow for the in vivo preclinical evaluation of AA-72.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Antibacterial Agent 72

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling Antibacterial agent 72 (CAS No. 2412500-67-3). Adherence to these guidelines is critical for ensuring personnel safety, preventing environmental contamination, and maintaining the integrity of research.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key information based on its chemical class (phenylthiophene pyrimidindiamine derivative) and related compounds.

ParameterValue/InformationSource/Rationale
Chemical Name N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamineScientific Literature
CAS Number 2412500-67-3Supplier Information
Molecular Formula C19H21BrN4SSupplier Information
Mechanism of Action Disrupts bacterial cell membrane integrity, leading to potential dissipation and content leakage.[1]Scientific Literature[1]
Anticipated Hazards May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2]Inferred from similar thiophene and pyrimidine derivatives.[2][3][4]
Storage Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. Keep container tightly closed.General best practices for chemical storage.
Disposal Treat as hazardous chemical waste. Dispose of through a licensed and approved hazardous waste disposal company.[5][6]Inferred from guidelines for similar chemical compounds.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are required to protect against dust and splashes. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[7][8]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for incidental contact. For prolonged handling, consider double-gloving or using gloves made of more resistant materials like neoprene or butyl rubber.[3][7] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage. For tasks with a higher splash risk, a chemical-resistant apron is recommended over the lab coat.[3]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorA respirator should be used if engineering controls like a fume hood are unavailable or insufficient to control airborne dust or aerosols. For solid compounds, a particulate filter is recommended.[3]

Operational and Disposal Plans

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Designate a specific, clean, and well-ventilated workspace, preferably within a certified chemical fume hood.[2][5]

  • Weighing and Aliquoting : Handle the solid compound with care to minimize dust generation. Use appropriate tools (e.g., chemical-resistant spatulas).

  • Solution Preparation : When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Storage : Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated location, segregated from incompatible materials.

  • Spill Management : In case of a spill, absorb the material with an inert absorbent like vermiculite or sand.[2] Collect the absorbed material into a sealed, labeled hazardous waste container.[2] Clean the spill area thoroughly. Report any significant spills to the Environmental Health and Safety (EHS) department.

Disposal Plan: Step-by-Step Waste Management

Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antimicrobial resistance.

  • Waste Segregation : All materials contaminated with this compound (e.g., unused compound, solutions, pipette tips, gloves, and spill cleanup materials) must be segregated as hazardous chemical waste at the point of generation.[5][9] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Waste Container : Use a designated, leak-proof, and clearly labeled hazardous waste container.[5] The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound (N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine)".

  • Storage of Waste : Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste container through your institution's approved hazardous waste disposal vendor.[5][6] The combustion of thiophene-containing compounds may produce toxic sulfur dioxide gas, requiring specialized incineration.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Antibacterial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Bacterial Inoculum :

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube with sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10][11]

  • Preparation of Antibacterial Agent Dilutions :

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.[10]

    • Add 100 µL of a stock solution of this compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating across the row.[10][11] Discard 100 µL from the last well.

  • Inoculation and Incubation :

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (MHB with inoculum, no agent) and a negative control (MHB only).[10]

    • Incubate the plate at 37°C for 16-20 hours.

  • Determining the MIC :

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Bacteremia Mouse Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of bacteremia.

  • Animal Acclimation : House mice in a controlled environment with a regular light/dark cycle and access to food and water ad libitum for at least 3 days before the experiment.[12]

  • Bacterial Challenge :

    • Prepare a standardized inoculum of the pathogenic bacteria (e.g., Staphylococcus aureus) in sterile saline or phosphate-buffered saline (PBS).

    • Challenge the mice with a sublethal inoculum of the bacteria via intraperitoneal or intravenous injection.[13]

  • Treatment :

    • Administer this compound (or a vehicle control) to the mice at predetermined time points and dosages.

  • Monitoring :

    • Monitor the mice for signs of illness, weight loss, and survival over a set period (e.g., 4-10 days).[13][14]

  • Assessment of Bacterial Burden :

    • At the end of the experiment, euthanize the mice.

    • Collect blood and organs (e.g., kidneys, spleen) for bacterial load determination by plating serial dilutions of tissue homogenates on appropriate agar plates.[13][15]

Visualizations

Handling_and_Disposal_Workflow storage storage segregate segregate storage->segregate End of Use

Bacterial_Membrane_Disruption agent This compound membrane_intact membrane_intact agent->membrane_intact Targets Membrane leakage Leakage of Cellular Contents (Ions, Metabolites) death Bacterial Cell Death leakage->death membrane_disrupted membrane_disrupted membrane_intact->membrane_disrupted Induces Disruption membrane_disrupted->leakage

References

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